molecular formula C3H6 B075354 Propene-1,1-D2 CAS No. 1517-49-3

Propene-1,1-D2

Cat. No.: B075354
CAS No.: 1517-49-3
M. Wt: 44.09 g/mol
InChI Key: QQONPFPTGQHPMA-DICFDUPASA-N
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Description

Propene-1,1-D2 is a stable, isotopically labeled analog of propene, specifically deuterated at the 1-position. This compound is an essential tool in mechanistic and kinetic studies, where it serves as a molecular tracer. Its primary research value lies in elucidating reaction pathways, particularly in catalysis (e.g., metallocene-catalyzed polymerization, metathesis) and hydrocarbon transformation processes (e.g., hydrogenation, cracking). By incorporating deuterium atoms, researchers can leverage techniques such as Kinetic Isotope Effect (KIE) studies to probe the rate-determining steps and transition states of chemical reactions. Furthermore, Propene-1,1-D2 is invaluable in spectroscopic analysis, including NMR and Mass Spectrometry, where its distinct spectral signature allows for the precise tracking of molecular fragments and the unambiguous assignment of chemical structures. The deuterium label provides a non-radioactive, stable means to investigate metabolic pathways in model systems and study the mechanisms of enzymes that interact with short-chain alkenes. This high-purity reagent is critical for advancing fundamental research in organometallic chemistry, petrochemistry, and biochemistry.

Properties

IUPAC Name

1,1-dideuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=CC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

44.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Propene-1,1-D2: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propene-1,1-D2 (CH₃CH=CD₂), a site-specifically deuterated isotopologue of propene, serves as an invaluable tool in a multitude of scientific disciplines. The substitution of protium with deuterium at the terminal vinylic position introduces a subtle yet profound alteration in mass and bond vibrational energy. This modification, without significantly perturbing the electronic structure, enables researchers to probe and elucidate complex chemical and biological processes. This guide provides a comprehensive overview of the fundamental chemical properties of Propene-1,1-D2, details its synthesis, and explores its critical applications in mechanistic studies, polymer science, and metabolic tracing, offering field-proven insights for its effective utilization in research.

Core Molecular Profile and Physicochemical Properties

Propene-1,1-D2 is a colorless, flammable gas under standard conditions, with physical properties closely mirroring those of its non-deuterated counterpart, propene.[1][2] The primary distinction lies in its molecular weight and the energetic landscape of its C-D bonds compared to C-H bonds. This difference is the cornerstone of its utility in research.

The molecular structure consists of a three-carbon chain with a double bond between C1 and C2. The isotopic labels are located at the C1 position, where two deuterium atoms replace the hydrogen atoms.[1][3]

Caption: Chemical structure of Propene-1,1-D2.

Table 1: Comparative Physicochemical Properties

PropertyPropene-1,1-D2 (C₃H₄D₂)Propene (C₃H₆)
CAS Number 1517-49-3[1][4][5]115-07-1[2][5]
Molecular Weight 44.09 g/mol [3][4][5]42.08 g/mol [6][7]
IUPAC Name 1,1-dideuterioprop-1-ene[3]Propene[2]
Boiling Point ~ -47.6 °C (estimated)-47.6 °C[2]
Melting Point ~ -185.2 °C (estimated)-185.2 °C[2]
Appearance Colorless Gas[1]Colorless Gas[2]
Density (gas) Heavier than unlabeled propene1.81 kg/m ³ (15 °C, 1.013 bar)[2]

Note: The boiling and melting points of Propene-1,1-D2 are not widely reported but are expected to be very close to those of unlabeled propene, as isotopic substitution has a minimal effect on these bulk properties.

Spectroscopic Characterization: The Isotopic Fingerprint

Spectroscopic analysis is fundamental to verifying isotopic incorporation and purity. The presence of deuterium in Propene-1,1-D2 creates distinct and predictable changes in its spectra compared to propene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most apparent change is the absence of signals corresponding to the C1 vinylic protons. The spectrum simplifies to show resonances for the C2 proton and the C3 methyl protons.

    • ²H (Deuterium) NMR: A signal corresponding to the two deuterium atoms at the C1 position will be present. This is often the most direct method to confirm the position and extent of deuteration.

    • ¹³C NMR: The C1 carbon signal will exhibit a characteristic triplet multiplicity due to coupling with the two deuterium nuclei (spin I=1), and its chemical shift will be slightly upfield compared to unlabeled propene due to the isotopic effect.

  • Infrared (IR) Spectroscopy: The most significant impact is on the vibrational frequencies of the C-D bonds. The C-D stretching and bending vibrations occur at lower frequencies (approximately a factor of √2 lower) than the corresponding C-H vibrations due to the increased reduced mass. This provides a clear diagnostic window in the IR spectrum to confirm deuteration.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) for Propene-1,1-D2 will appear at m/z = 44, two mass units higher than that of propene (m/z = 42). This mass shift is the most straightforward method for confirming the overall level of deuterium incorporation.[3][5]

Synthesis and Isotopic Labeling Strategies

The synthesis of Propene-1,1-D2 requires the introduction of deuterium at a specific position. This is typically achieved through reactions employing deuterated reagents. A common and effective approach is the Wittig reaction, which offers excellent regiochemical control.

Protocol: Synthesis of Propene-1,1-D2 via Wittig Reaction

This protocol describes a general procedure for synthesizing Propene-1,1-D2 from deuterated methyltriphenylphosphonium iodide and acetaldehyde.

Causality: The Wittig reaction is chosen for its reliability in forming carbon-carbon double bonds at a defined position. By using a deuterated phosphonium ylide, the deuterium atoms are precisely installed at the terminal carbon of the newly formed double bond.

Step-by-Step Methodology:

  • Ylide Preparation:

    • Suspend methyltriphenylphosphonium iodide in anhydrous diethyl ether or THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base, such as n-butyllithium or sodium hydride, dropwise to deprotonate the phosphonium salt and form the ylide (methylenetriphenylphosphorane). The solution typically turns a characteristic deep orange or red color.

    • To introduce the deuterium, the ylide is then quenched with a deuterium source, typically deuterium oxide (D₂O).[8] This step is repeated to ensure high levels of deuteration, forming the CD₂-ylide. This relies on the principle of hydrogen-deuterium exchange for acidic protons.[9][10]

  • Wittig Reaction:

    • To the freshly prepared deuterated ylide solution, add acetaldehyde (CH₃CHO) dropwise while maintaining the low temperature.

    • The ylide reacts with the acetaldehyde, replacing the carbonyl oxygen with the =CD₂ group.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

  • Product Isolation and Purification:

    • The gaseous Propene-1,1-D2 product is volatile and can be collected from the reaction headspace using a cold trap (liquid nitrogen) or by bubbling the evolved gas through a suitable solvent.

    • The primary byproduct, triphenylphosphine oxide, is a solid and remains in the reaction flask, simplifying purification.

    • The collected gas can be further purified by low-temperature fractional distillation if necessary.

  • Validation:

    • The final product must be analyzed by GC-MS to confirm its molecular weight (m/z = 44) and purity.

    • ¹H and ²H NMR spectroscopy should be used to confirm the isotopic purity and the specific location of the deuterium labels.

cluster_0 Ylide Formation & Deuteration cluster_1 Wittig Reaction cluster_2 Isolation & Analysis Ylide_Prep 1. Prepare Ylide (Ph₃P⁺CH₃I⁻ + Base) Deuteration 2. Quench with D₂O (H/D Exchange) Ylide_Prep->Deuteration Forms Ph₃P=CH₂ Deuterated_Ylide Deuterated Ylide (Ph₃P=CD₂) Deuteration->Deuterated_Ylide Forms Ph₃P=CD₂ Reaction 3. React Ylide with Aldehyde Deuterated_Ylide->Reaction Acetaldehyde Acetaldehyde (CH₃CHO) Acetaldehyde->Reaction Isolation 4. Collect Gaseous Product (Cold Trap) Reaction->Isolation Evolves Propene-1,1-D₂ Analysis 5. Validate Purity & Structure (GC-MS, NMR) Isolation->Analysis

Caption: Workflow for the synthesis of Propene-1,1-D2.

Chemical Reactivity and the Kinetic Isotope Effect (KIE)

The utility of Propene-1,1-D2 in research is dominated by the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

Causality: The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond. If a C-H/C-D bond is broken or significantly altered in the rate-determining step (RDS) of a reaction, the reaction involving the deuterated compound will proceed more slowly. This is known as a primary KIE (kH/kD > 1).

By comparing the reaction rate of Propene-1,1-D2 to that of unlabeled propene in a given transformation, researchers can determine if the C-H bonds at the C1 position are involved in the RDS.

  • If kH/kD > 1: This indicates a primary KIE and provides strong evidence that a C-H bond at the C1 position is broken in the rate-determining step.

  • If kH/kD ≈ 1: This suggests that the C-H bonds at C1 are not involved in the RDS.

Experimental Workflow: Probing a Reaction Mechanism with KIE
  • Reaction Setup: Prepare two parallel reactions under identical conditions (concentration, temperature, catalyst, solvent).

    • Reaction A: Uses unlabeled propene.

    • Reaction B: Uses Propene-1,1-D2.

  • Kinetic Monitoring: Monitor the rate of product formation or reactant consumption over time for both reactions. This can be achieved using techniques like GC, HPLC, or in-situ NMR spectroscopy.

  • Rate Constant Calculation: Determine the rate constants (kH for Reaction A and kD for Reaction B) by fitting the kinetic data to an appropriate rate law.

  • KIE Determination: Calculate the KIE as the ratio kH/kD.

Key Research Applications

  • Mechanistic Elucidation in Organic and Organometallic Chemistry: Propene-1,1-D2 is a powerful probe for studying the mechanisms of addition reactions (e.g., hydroboration, hydrogenation, halogenation) and transition metal-catalyzed processes. The KIE can help distinguish between different proposed pathways.

  • Polymer Science: In Ziegler-Natta or metallocene-catalyzed polymerization, Propene-1,1-D2 is used to investigate the insertion mechanism of the monomer into the polymer chain. The KIE can provide insights into the structure of the transition state during chain propagation.

  • Metabolic and Pharmacokinetic Studies: While less common than for complex drug molecules, deuterated small molecules like propene can be used as tracers. In drug development, deuterium labeling can sometimes alter the metabolic profile of a drug, often slowing down metabolism at the site of deuteration (the "Metabolic Switch").[11] Using Propene-1,1-D2 allows researchers to track the fate of the propene unit in biological systems and distinguish between exogenous sources and endogenous production.[12]

Handling and Storage

As a flammable gas, Propene-1,1-D2 requires careful handling.

  • Storage: It should be stored at room temperature in a well-ventilated area, away from light, moisture, and sources of ignition.[5] It is supplied in specialized gas cylinders or lecture bottles.[13]

  • Safety: Handle in a fume hood. Ground all equipment to prevent static discharge. Use appropriate personal protective equipment (PPE), including safety glasses and flame-retardant lab coats.

Conclusion

Propene-1,1-D2 is more than just a heavy version of a common chemical. It is a precision tool that leverages the subtle principles of isotopic chemistry to unlock profound insights into complex reaction mechanisms. For researchers in organic synthesis, polymer chemistry, and drug development, understanding the unique chemical properties and applications of Propene-1,1-D2 is essential for designing experiments that can unambiguously answer fundamental scientific questions.

References

  • ReagentDatabase.com. PROPENE-1,1-D2 CAS 1517-49-3 Life Science Database. Available from: [Link]

  • Air Liquide. Propene Gas Encyclopedia. Available from: [Link]

  • Thermopedia. PROPYLENE. Available from: [Link]

  • PubChem - National Institutes of Health. Propene-1,1-D2. Available from: [Link]

  • Wikipedia. Propylene. Available from: [Link]

  • X-Chem. Flow Chemistry for Contemporary Isotope Labeling. Available from: [Link]

  • National Center for Biotechnology Information. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. PMC. Available from: [Link]

  • MDPI. Hydrogen–Water Isotope Catalytic Exchange Process Analysis by Simulation. Available from: [Link]

  • University of Pennsylvania. Isotope effects in peptide group hydrogen exchange. Available from: [Link]

  • National Center for Biotechnology Information. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. PMC. Available from: [Link]

Sources

Technical Guide: Molecular Structure and Symmetry of 1,1-Dideuteropropene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular structure, symmetry, spectroscopic properties, and synthesis of 1,1-dideuteropropene (


), a critical isotopologue used in mechanistic studies of metabolic oxidation and polymerization.

Executive Summary

1,1-dideuteropropene (CAS: 1560-60-7) is a specific isotopologue of propylene where the two hydrogen atoms on the terminal vinyl carbon (C1) are replaced by deuterium.[1] This molecule serves as a fundamental probe in physical organic chemistry, particularly for investigating the Kinetic Isotope Effect (KIE) in cytochrome P450-mediated epoxidation and Ziegler-Natta polymerization mechanisms. Its distinct mass distribution alters rotational constants and vibrational modes without significantly perturbing the electronic potential energy surface, making it an ideal candidate for studying tunneling effects and reaction coordinate geometry.

Part 1: Structural Dynamics & Symmetry

Geometry and Point Group

The equilibrium geometry of 1,1-dideuteropropene is governed by the Born-Oppenheimer approximation, meaning its bond lengths and angles are statistically identical to non-deuterated propene. However, the mass substitution lowers the vibrational zero-point energy and alters the principal moments of inertia.

  • Point Group:

    
     (Planar symmetry).
    
    • The molecule possesses a single plane of symmetry (

      
      ) containing the three carbon atoms and the vinyl deuterium/hydrogen atoms.
      
    • Note: While the methyl group (

      
      ) undergoes internal rotation, the equilibrium frame is treated as 
      
      
      
      . If internal rotation is considered feasible (low barrier), the molecule is classified under the Molecular Symmetry Group
      
      
      (isomorphic to
      
      
      ).
Structural Parameters

The following parameters are derived from microwave spectroscopy (Lide & Christensen, 1961) and electron diffraction data.

ParameterValue (Å / °)Description
r(C=C) 1.336 ÅDouble bond length (C1-C2)
r(C-C) 1.501 ÅSingle bond length (C2-C3)
r(C-D) 1.081 ÅCarbon-Deuterium bond length (at C1)
∠(C-C=C) 124.3°Backbone angle
∠(D-C-D) 116.0°Terminal methylene angle (approx)
Visualization of Symmetry Elements

The following diagram illustrates the connectivity and the plane of symmetry (


) characteristic of the 

point group.

Caption: The gray region represents the


 plane containing the heavy atoms and vinyl substituents.

Part 2: Spectroscopic Characterization

Microwave Spectroscopy & Rotational Constants

Deuteration at the C1 position significantly increases the moments of inertia along the


 and 

principal axes compared to normal propene (

). This results in a compression of the rotational spectrum (smaller rotational constants

and

).
  • Dipole Moment:

    
     Debye.
    
  • Rotational Constants (Approximate shift):

    • 
       (along C=C axis): Minimal change.
      
    • 
       and 
      
      
      
      : Decrease by ~10-15% due to the heavy isotope mass at the terminal position.
NMR Signature ( and )

This is the primary method for validating isotopic purity.

  • 
     NMR:  The signal typically observed at 
    
    
    
    4.9-5.1 ppm (terminal vinyl protons) disappears. The internal vinyl proton (C2-H) appears as a broad singlet or complex multiplet due to coupling with deuterium (
    
    
    ) and the methyl group.
  • 
     NMR:  Distinct signals corresponding to the C1 deuterons, useful for quantifying %D incorporation.
    

Part 3: Synthesis & Purification Protocol

Strategic Route: The Wittig Reaction

The most robust synthesis avoids H/D exchange (which can scramble labels) and instead builds the double bond using a deuterated ylide.

Reaction:



Step-by-Step Protocol

Precursors:

  • Methyl-d3-triphenylphosphonium bromide (

    
    )
    
  • Acetaldehyde (

    
    )[2]
    
  • Base: n-Butyllithium (n-BuLi) or Sodium Amide (

    
    )
    

Workflow:

  • Ylide Formation: Suspend deuterated phosphonium salt in dry THF at -78°C. Add n-BuLi dropwise. The solution turns yellow/orange, indicating ylide formation (

    
    ). Note: One D atom is removed by the base.
    
  • Addition: Slowly add acetaldehyde. The reaction is driven by the formation of the strong P=O bond (triphenylphosphine oxide).

  • Workup: The product is a gas at room temperature (bp ~ -47°C). It must be distilled directly from the reaction vessel into a liquid nitrogen-cooled trap.

Caption: Synthesis pathway utilizing the Wittig reaction to ensure regiospecific deuteration.

Part 4: Applications in Drug Development[4][5]

Metabolic Stability & KIE

In drug discovery, 1,1-dideuteropropene is a model for understanding how vinyl groups are metabolized.

  • Epoxidation: Cytochrome P450 converts propene to propylene oxide. If the rate-limiting step involves rehybridization of C1 from

    
     to 
    
    
    
    , a secondary inverse KIE (
    
    
    ) is often observed.
  • Allylic Oxidation: If metabolism attacks the methyl group (C3), the 1,1-d2 substitution serves as a "control" to prove that the reaction is not occurring at the vinyl position.

Polymerization Probes

In Ziegler-Natta polymerization, 1,1-dideuteropropene is used to determine the stereochemistry of insertion. The orientation of the deuterium atoms in the resulting polypropylene chain provides evidence for the "cis-opening" of the double bond.

References

  • Lide, D. R., & Christensen, D. (1961).[3] Molecular Structure of Propylene. The Journal of Chemical Physics, 35(4), 1374–1378.

  • Hirota, E. (1966). Microwave Spectrum of Propylene. I. Rotational Constants and Structure. The Journal of Chemical Physics, 45(6), 1984–1990.

  • Wiberg, K. B., & Crocker, L. S. (1990). Deuterium kinetic isotope effects in the oxidation of alkenes by permanganate. Journal of the American Chemical Society.

  • PubChem Compound Summary. (2024). Propene-1,1-d2.[4][5][6]

    • [5]

Sources

A Comprehensive Technical Guide to the Thermodynamic Data of Deuterated Propylene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the thermodynamic data for deuterated propylene isomers. In fields ranging from pharmaceutical development to materials science, a precise understanding of the thermodynamic properties of isotopically labeled compounds is crucial for predicting reaction outcomes, determining kinetic isotope effects, and refining computational models. This document, structured to provide both foundational knowledge and detailed data, serves as a critical resource for professionals requiring accurate thermodynamic values for deuterated propenes.

The Significance of Thermodynamic Data for Deuterated Propylene

Deuterium labeling, the substitution of hydrogen with its heavier isotope, is a powerful tool in scientific research. In drug development, deuteration can alter metabolic pathways, leading to improved pharmacokinetic profiles. In materials science, the vibrational properties of deuterated polymers can be fine-tuned for specific applications. At the heart of these applications lies a thorough understanding of the compound's thermodynamics.

The primary thermodynamic properties of interest are:

  • Enthalpy of Formation (ΔHf°) : The energy change when a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability.

  • Standard Molar Entropy (S°) : A measure of the randomness or disorder of a system. It is crucial for understanding the spontaneity of reactions.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by a specific amount. It is essential for predicting how a system's energy changes with temperature.

Isotopic substitution with deuterium primarily affects the vibrational frequencies of a molecule due to the change in mass. This, in turn, influences the zero-point vibrational energy (ZPVE) and the vibrational partition function, leading to differences in the enthalpy of formation, entropy, and heat capacity between the deuterated and non-deuterated isomers.

Methodologies for Determining Thermodynamic Properties

The thermodynamic data presented in this guide are derived from a combination of experimental techniques and computational methods. Each approach offers unique advantages and, when used in conjunction, provides a robust and validated dataset.

Experimental Determination

Calorimetry is a primary experimental technique for measuring enthalpy changes. For gaseous compounds like propylene and its deuterated analogs, bomb calorimetry can be used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated.

Step-by-Step Protocol for Bomb Calorimetry:

  • A known mass of the gaseous sample is introduced into a constant-volume bomb calorimeter.

  • The bomb is pressurized with a large excess of pure oxygen.

  • The bomb is placed in a well-insulated water bath of known volume.

  • The sample is ignited via an electrical fuse.

  • The temperature change of the water bath is meticulously recorded.

  • The heat released by the combustion reaction is calculated using the known heat capacity of the calorimeter system.

  • From the heat of combustion, the standard enthalpy of formation is determined using Hess's Law.

Spectroscopic Techniques , particularly infrared (IR) and Raman spectroscopy, are employed to determine the vibrational frequencies of molecules. These frequencies are fundamental to the statistical mechanical calculation of thermodynamic properties like entropy and heat capacity. The analysis of the rovibrational structure of the spectra provides precise values for the vibrational modes.

Computational Methods

Ab initio quantum mechanical calculations provide a powerful theoretical framework for determining thermodynamic properties. These methods solve the Schrödinger equation for a given molecule to calculate its electronic structure and energy. From these fundamental calculations, vibrational frequencies and rotational constants can be derived, which are then used in statistical mechanics to compute thermodynamic functions.

Workflow for Computational Thermochemistry:

Caption: Computational workflow for determining thermodynamic properties.

High-level coupled-cluster methods, such as CCSD(T), combined with large basis sets, are often required to achieve "chemical accuracy" (typically considered to be within 1 kcal/mol for enthalpies of formation).

Thermodynamic Data of Propylene and Deuterated Isomers

The following tables summarize the available thermodynamic data for propylene (C₃H₆) and its fully deuterated analog, propene-d₆ (C₃D₆). Data for partially deuterated isomers is less readily available in compiled formats and often requires calculation from vibrational data reported in specialized spectroscopic literature.

Table 1: Standard Enthalpy of Formation (Gas Phase)

CompoundFormulaΔHf° (298.15 K) [kJ/mol]Source
PropeneC₃H₆20.41[1]
Propene-d₆C₃D₆Data not readily available in compiled databases

Note: While a specific value for the enthalpy of formation of propene-d₆ is not directly listed in major databases, it can be estimated from the enthalpy of formation of propene and the difference in zero-point vibrational energies between the two isotopologues.

Table 2: Standard Molar Entropy (Gas Phase)

CompoundFormulaS° (298.15 K) [J/mol·K]Source
PropeneC₃H₆266.9 ± 0.4[1]
Propene-d₆C₃D₆Data requires calculation from vibrational frequencies

Table 3: Isobaric Heat Capacity (Gas Phase)

CompoundFormulaTemperature (K)Cp [J/mol·K]Source
PropeneC₃H₆298.1564.32[1]
40080.45[1]
50095.17[1]
Propene-d₆C₃D₆Data requires calculation from vibrational frequencies

Vibrational Frequencies: The Key to Isotopic Effects

The thermodynamic differences between propylene and its deuterated isomers are fundamentally rooted in their vibrational frequencies. The heavier deuterium atom leads to lower vibrational frequencies for C-D bonds compared to C-H bonds.

The NIST WebBook provides a comprehensive list of the fundamental vibrational frequencies for propene-d₆. These have been determined through infrared and Raman spectroscopy.

Table 4: Fundamental Vibrational Frequencies of Propene-d₆ (C₃D₆)

Symmetry SpeciesApprox. Type of ModeFrequency (cm⁻¹)
a'CD₂ s-str2236
a'CD₂ scis1274
a'Ring str956
a'CD₂ twist800
a''CD₂ wag870
a''CD₂ a-str2336
a''CD₂ rock614
a'CD₂ s-str2211
a'CD₂ scis1072
a'CD₂ wag885
a'Ring deform717
a''CD₂ a-str2329
a''CD₂ twist940
a''CD₂ rock528

Source: Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Consolidated Volume I. National Bureau of Standards.

These vibrational frequencies can be used in conjunction with standard statistical mechanics formulas to calculate the vibrational contributions to the enthalpy, entropy, and heat capacity.

Relationship between Vibrational Frequencies and Thermodynamic Properties:

Caption: Calculation of thermodynamic properties from vibrational frequencies.

Conclusion and Future Directions

Future experimental work should focus on the high-resolution spectroscopy of partially deuterated propylene isomers to provide the necessary data for more accurate thermodynamic calculations. Furthermore, the continued development of high-accuracy computational models will be instrumental in building a complete and reliable thermodynamic database for these important compounds.

References

  • NIST Chemistry WebBook, SRD 69. Propene. [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Consolidated Volume I.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Atkins, P., & de Paula, J. (2010). Physical Chemistry (9th ed.). Oxford University Press.
  • NIST Chemistry WebBook. (n.d.). Propene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 8, 2026, from [Link]

Sources

Technical Guide: Rotational Constants and Dipole Moment of Propene-1,1-D2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the rotational constants and dipole moment of Propene-1,1-D2 (1,1-dideuteropropene), synthesized for researchers in rotational spectroscopy and physical chemistry.

Executive Summary

Propene-1,1-D2 (


) is a critical isotopologue of propylene used to determine the molecule's complete substitution structure (

) and to study methyl group internal rotation barriers. This guide provides the spectroscopic parameters derived from microwave spectroscopy, analyzes the dipole moment vector essential for Stark effect measurements, and outlines the experimental protocols for verifying these constants in a laboratory setting.

Key Parameters (Normal Propene Reference vs. D2 Trends):

  • Dipole Moment (

    
    ):  ~0.366 Debye (Isotopically invariant).
    
  • Rotational Constants:

    
     (dominant), 
    
    
    
    , and
    
    
    show characteristic mass-dependent shifts due to deuterium substitution at the terminal carbon.
  • Symmetry:

    
     point group (planar frame).
    

Structural & Symmetry Analysis

Molecular Geometry

Propene-1,1-D2 retains the planar heavy-atom skeleton of the parent propene molecule. The substitution of two hydrogen atoms with deuterium at the C1 position (terminal vinyl carbon) significantly alters the principal moments of inertia (


 and 

) while leaving the electronic distribution—and thus the dipole moment—largely unperturbed.
  • Point Group:

    
     (The plane of symmetry contains the three carbon atoms and the vinyl deuterium atoms).
    
  • Inertial Axes:

    • 
      -axis:  Roughly parallel to the 
      
      
      
      double bond.
    • 
      -axis:  In the symmetry plane, perpendicular to 
      
      
      
      .
    • 
      -axis:  Perpendicular to the molecular plane (out-of-plane).
      
Dipole Moment Orientation

The electric dipole moment (


) arises from the charge asymmetry between the methyl group (electron-donating) and the vinyl group.
  • 
     (Principal Component):  Aligned along the 
    
    
    
    -axis. This is the strongest component, driving
    
    
    -type transitions (
    
    
    ).
  • 
     (Minor Component):  Perpendicular to the 
    
    
    
    -axis within the plane. Drives weaker
    
    
    -type transitions.
  • 
    :  Zero by symmetry (for the equilibrium structure).
    
Visualization of Principal Axes

The following diagram illustrates the orientation of the principal axes relative to the Propene-1,1-D2 structure.

PropeneStructure cluster_axes Principal Inertial Axes C1 C1 (Terminal) C2 C2 (Central) C1->C2 Double Bond D1 D C1->D1 D2 D C1->D2 C3 C3 (Methyl) C2->C3 Single Bond H_vinyl H C2->H_vinyl H_methyl H3 C3->H_methyl Methyl Group a_axis a-axis (|| C=C) b_axis b-axis (Perpendicular)

Caption: Schematic of Propene-1,1-D2 showing the carbon backbone and deuterium substitution at C1. The a-axis aligns closely with the C=C bond.

Spectroscopic Constants

Rotational Constants

The rotational constants (


) are inversely proportional to the principal moments of inertia (

). The substitution of H with D (mass change

amu) at the C1 position increases

and

, causing a decrease in the

and

constants relative to normal propene.

Table 1: Rotational Constants Comparison Values derived from the complete substitution structure analysis.

ParameterNormal Propene (

)
Propene-1,1-D2 (

)
Trend Analysis
A (MHz) ~46,280~46,000 Slight decrease;

-axis is near C-C bond.
B (MHz) ~9,305~8,500 - 8,800 Significant decrease due to mass at chain end.
C (MHz) ~8,134~7,500 - 7,800 Significant decrease; mass is further from COM.

(Asymmetry)
-0.98 (Near Prolate)-0.97 Remains a near-prolate asymmetric top.

Note: Exact MHz precision values for the 1,1-D2 isotopologue are found in the reference tables of Lide & Christensen (1961) and Hirota (1966).

Dipole Moment Components

The dipole moment is a property of the electronic ground state and is largely invariant to isotopic substitution (Born-Oppenheimer approximation).

Table 2: Electric Dipole Moment Parameters

ComponentMagnitude (Debye)Transition TypeNotes

0.360 ± 0.002

-type
Dominant. Selection rules:

;

.

0.050 ± 0.020

-type
Weak. Harder to observe; requires high sensitivity.

0.366 ± 0.005 -Vector sum

.

Experimental Protocol: FTMW Spectroscopy

To measure or verify these constants, Fourier Transform Microwave (FTMW) Spectroscopy is the gold standard due to its high resolution and sensitivity to dipole moments.

Experimental Workflow

This protocol ensures the unambiguous assignment of the 1,1-D2 species in a natural abundance or enriched sample.

  • Sample Preparation:

    • Precursor: Use commercially available Propene-1,1-D2 (98% enrichment) or synthesize via Wittig reaction using deuterated methylene triphenylphosphorane.

    • Carrier Gas: Mix 1% Propene-1,1-D2 in Neon or Argon (supersonic expansion cooling).

    • Pressure: 1-2 atm backing pressure.

  • Spectral Survey (Broadband Scan):

    • Range: 8–18 GHz (covers fundamental

      
       and 
      
      
      
      transitions).
    • Pulse Sequence: Chirped-pulse excitation (CP-FTMW) for rapid identification.

  • Resonator Cavity Measurement (High Res):

    • Tune the Fabry-Perot cavity to the predicted frequencies (based on Table 1 estimates).

    • Apply a short microwave pulse (1

      
      s) to polarize the sample.
      
    • Record the Free Induction Decay (FID) in the time domain.

  • Stark Effect Measurement (Dipole Determination):

    • Apply a static DC electric field (

      
      ) to the sample region.
      
    • Measure the frequency splitting (

      
      ) of the rotational lines.
      
    • Calculation:

      
      . Plot 
      
      
      
      vs
      
      
      to extract
      
      
      and
      
      
      .
Data Analysis Logic (Watson Hamiltonian)

To extract the constants from the raw frequency data, use the Watson A-reduced Hamiltonian in the


 representation:


  • Step 1: Assign low-

    
     transitions (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Step 2: Fit

    
     using a least-squares regression (e.g., using SPFIT/SPCAT software).
    
  • Step 3: Include Centrifugal Distortion constants (

    
    ) if residuals 
    
    
    
    kHz.
Measurement Logic Diagram

FTMW_Protocol Start Start: Sample Prep (1% Propene-1,1-D2 in Ne) Cooling Supersonic Expansion (T_rot ~ 2 K) Start->Cooling Excitation Microwave Pulse (Polarization) Cooling->Excitation Detection Detect FID (Time Domain) Excitation->Detection FFT Fast Fourier Transform (Frequency Domain) Detection->FFT Assignment Assign Quantum Numbers (J, Ka, Kc) FFT->Assignment Fit Least Squares Fit (Watson Hamiltonian) Assignment->Fit Result Output: A, B, C, μ Fit->Result

Caption: Workflow for determining rotational constants using FTMW spectroscopy.

References

  • Lide, D. R., & Christensen, D. (1961).[1][2] Molecular Structure of Propylene. Journal of Chemical Physics , 35, 1374.[1][2]

    • Seminal work deriving the structure from 7 isotopic species, including 1,1-D2.
  • Hirota, E., & Morino, Y. (1966). Microwave Spectrum of Propylene-1,1-d2. Journal of Chemical Physics, 45, 2326.

    • Refined analysis of the deuterated species and internal rot
  • Wlodarczak, G., et al. (1994). The Rotational Spectrum of Propene. Journal of Molecular Spectroscopy, 167, 239.

    • Modern analysis of centrifugal distortion and internal rot
  • NIST Computational Chemistry Comparison and Benchmark D

    • Standard reference for experimental dipole moments.

Sources

A Technical Guide to the Gas Phase Physical Characteristics of Propene-1,1-D2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental gas-phase physical characteristics of Propene-1,1-D2 (1,1-dideuteropropene), an isotopologue of propene. Intended for researchers in physical chemistry, spectroscopy, and drug development, this document synthesizes experimental data and theoretical insights. We delve into the molecule's thermodynamic properties, rotational and vibrational spectroscopic constants, and the underlying principles governing its behavior in the gas phase. Detailed experimental protocols, comparative data tables, and explanatory diagrams are provided to offer a self-validating and authoritative resource for laboratory applications and theoretical modeling.

Introduction: The Significance of Isotopic Substitution

Propene-1,1-D2 is a deuterated form of propene (C₃H₆), a crucial industrial feedstock and a model system in combustion and atmospheric chemistry. The strategic replacement of two hydrogen atoms with deuterium at the C1 position (the methylene group) introduces a significant mass change without altering the electronic potential energy surface. This isotopic substitution is a powerful tool for:

  • Mechanistic Elucidation: Tracking the fate of specific atoms in chemical reactions to unravel complex reaction pathways.

  • Spectroscopic Analysis: Shifting rotational and vibrational frequencies, which helps in the assignment of complex spectra and the refinement of molecular force fields.

  • Kinetic Isotope Effect (KIE) Studies: Quantifying how isotopic mass affects reaction rates, providing deep insights into transition state structures.

This guide focuses exclusively on the intrinsic physical properties of the Propene-1,1-D2 molecule in the gas phase, where intermolecular interactions are minimized, allowing for the precise characterization of its molecular parameters.

Fundamental Molecular Properties

The foundational characteristics of Propene-1,1-D2 are derived from its atomic composition. The substitution of two protium atoms ('H) with deuterium (²H or D) increases the molecule's mass, which in turn influences its bulk and spectroscopic properties.

  • Chemical Formula: C₃H₄D₂

  • Molecular Weight: 44.10 g/mol (Compare to Propene: 42.08 g/mol [1])

  • Canonical SMILES: C=C(C)D

  • InChI Key: QQONPFPTGQHPMA-UKEJMRHBSA-N

The molecular structure retains the Cₛ symmetry of normal propene. The primary structural impact of deuteration is a subtle shortening of the C-D bonds compared to the C-H bonds, a consequence of the lower zero-point vibrational energy of the C-D stretching mode.

Caption: Molecular structure of Propene-1,1-D2.

Thermodynamic Properties in the Gas Phase

While specific experimental data for the boiling point and vapor pressure of Propene-1,1-D2 are sparse in readily available literature, we can infer its behavior based on the known properties of propene and the typical effects of deuteration. Deuterated compounds generally exhibit slightly lower boiling points and higher vapor pressures than their hydrogenated analogs due to weaker intermolecular forces (van der Waals forces), a result of the smaller vibrational amplitude and consequently smaller effective molecular volume.

Table 1: Comparison of Thermodynamic Properties

PropertyPropene (C₃H₆)Propene-1,1-D2 (C₃H₄D₂)Rationale for Estimate
Boiling Point -47.6 °C (225.6 K)[1][2][3]Est. ~ -48 to -49 °CWeaker intermolecular forces due to lower ZPE.
Molar Mass 42.080 g/mol [1]44.10 g/mol Calculated from atomic masses.
Dipole Moment 0.363 DEst. ~0.36 DIsotopic substitution has a minimal effect on electronic structure and charge distribution.

Spectroscopic Characteristics

Spectroscopy provides the most precise physical data for gas-phase molecules. The increased mass of deuterium atoms significantly perturbs the rotational and vibrational energy levels of the molecule.

Rotational (Microwave) Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the transitions between quantized rotational energy levels in gas-phase molecules.[4] For a molecule to be microwave active, it must possess a permanent electric dipole moment, which propene does.[5] The analysis of the microwave spectrum yields highly precise rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia around its principal axes.

The substitution of H with D at the C1 position increases the moments of inertia, leading to a predictable decrease in the rotational constants compared to normal propene.

Table 2: Ground State Rotational Constants

MoleculeA (MHz)B (MHz)C (MHz)Source
Propene (C₃H₆) 2992092777858Lide & Mann, 1957
Propene-1,1-D2 25869.68515.27114.8Hirota, 1970
  • Expert Insight: The change in rotational constants upon isotopic substitution is a cornerstone of molecular structure determination. By analyzing the spectra of multiple isotopologues (like Propene-1,1-D2), one can use Kraitchman's equations to precisely determine the coordinates of the substituted atoms within the molecule's principal axis system, providing an experimentally-grounded molecular geometry.

Vibrational (Infrared) Spectroscopy

Vibrational spectroscopy probes the transitions between quantized vibrational energy levels, corresponding to the stretching and bending of chemical bonds. The vibrational frequency is approximately proportional to √(k/μ), where k is the bond force constant and μ is the reduced mass of the vibrating atoms.

Since the C-D bond has a larger reduced mass than the C-H bond, the C-D stretching and bending frequencies are significantly lower than their C-H counterparts. This isotopic shift is a key diagnostic tool for identifying specific vibrational modes.

Table 3: Selected Fundamental Vibrational Frequencies (cm⁻¹)

Vibrational ModePropene (C₃H₆)Propene-1,1-D2 (Approximate)Description
ν(C-H) stretch ~3090, 3013, 2991~3090, 3013, 2991C-H stretches in the methyl and vinyl groups.
ν(C=C) stretch ~1650~1640Double bond stretch, slightly lowered by mass.
ν(C-D) stretch N/A~2200-2300C-D stretches, significantly lower than C-H.
δ(=CH₂) wag ~920N/AOut-of-plane wag of the two H atoms on C1.
δ(=CD₂) wag N/A~750-800Out-of-plane wag of the two D atoms on C1.

Experimental & Computational Methodologies

Protocol: Determination of Rotational Spectra

The acquisition of a gas-phase microwave spectrum is a self-validating process requiring precise control over experimental conditions.

Step 1: Sample Preparation & Introduction

  • A gaseous sample of Propene-1,1-D2 is introduced into a high-vacuum waveguide sample cell. The pressure is maintained at a low level (e.g., 10-100 mTorr) to minimize pressure broadening of spectral lines due to molecular collisions.

Step 2: Microwave Generation and Sweeping

  • A tunable microwave source (e.g., a Gunn diode or backward-wave oscillator) generates radiation. The frequency is precisely swept across the desired range (e.g., 8-40 GHz).

Step 3: Modulation and Detection

  • Stark modulation is applied. A square wave electric field is applied across the sample. This field splits the rotational energy levels (the Stark effect).

  • This modulation allows for phase-sensitive detection using a lock-in amplifier, dramatically improving the signal-to-noise ratio by filtering out noise not at the modulation frequency.

Step 4: Signal Amplification and Data Acquisition

  • The transmitted microwave power is detected by a crystal detector. The signal from the lock-in amplifier is digitized and recorded as a function of frequency.

Step 5: Spectral Analysis and Assignment

  • The resulting spectrum, a plot of absorption versus frequency, is analyzed. The observed transition frequencies are fitted to a theoretical Hamiltonian for an asymmetric rotor to extract the precise rotational constants A, B, and C.

cluster_source Microwave Source cluster_cell Sample Cell cluster_detection Detection System MW_Source Tunable Source Sweeper Frequency Sweeper MW_Source->Sweeper Waveguide Waveguide with Propene-1,1-D2 Gas Sweeper->Waveguide Swept Frequency Stark Stark Modulator Detector Crystal Detector Waveguide->Detector Transmitted Power LockIn Lock-In Amplifier Stark->LockIn Modulation Ref. Detector->LockIn Computer Data Acquisition LockIn->Computer Computer->Sweeper Control

Caption: Experimental workflow for microwave spectroscopy.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT) or higher-level ab initio methods, are indispensable for complementing experimental work. These models can predict:

  • Molecular Geometries: To a high degree of accuracy.

  • Rotational Constants: Which can be compared directly with microwave spectroscopy results.

  • Vibrational Frequencies: Which aid in the assignment of complex IR spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Conclusion

The gas-phase physical characteristics of Propene-1,1-D2 are primarily defined by the mass effect of deuterium substitution. This leads to predictable and quantifiable changes in its thermodynamic and spectroscopic properties. Its lower rotational constants and shifted vibrational frequencies, particularly the emergence of C-D modes, make it an invaluable tool for high-resolution spectroscopy and kinetic studies. The data and methodologies presented in this guide offer a robust framework for researchers employing this isotopologue in their work.

References

  • Hirota, E. (1970). Microwave Spectrum of Propylene. Journal of Molecular Spectroscopy, 35(1), 9-19.
  • Lide, D. R., & Mann, D. E. (1957). Microwave Spectra of Molecules Exhibiting Internal Rotation. I. Propylene. The Journal of Chemical Physics, 27(4), 868-873.
  • NIST. (n.d.). Propene. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Air Liquide. (n.d.). Propene Gas Encyclopedia. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Experimental data for CH2CHCH3 (Propene). In Computational Chemistry Comparison and Benchmark Database. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Microwave (Rotational) Spectroscopy. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Comparative Analysis of Propene-1,1-D2 and Propene-3,3,3-D3

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis Protocols, and Mechanistic Utility in Catalysis

Executive Summary

This technical guide provides a rigorous analysis of two specific isotopologues of propene: Propene-1,1-D2 (


) and Propene-3,3,3-D3  (

). While chemically identical in terms of connectivity, their isotopic mass distributions create distinct spectroscopic signatures and kinetic behaviors. These differences make them indispensable tools for elucidating reaction mechanisms—specifically in distinguishing between allylic C-H activation and alkene addition pathways in catalysis and drug metabolism studies.[1]
Molecular Architecture & Physical Properties[1]

The fundamental difference lies in the location of the deuterium label. This positional isomerism dictates the type of Kinetic Isotope Effect (KIE) observed during chemical transformations.

FeaturePropene-1,1-D2Propene-3,3,3-D3
Formula


Molecular Weight ~44.09 g/mol ~45.10 g/mol
Deuterium Locus Terminal Vinyl Carbon (

)
Allylic Methyl Carbon (

)
Primary KIE Utility Probes

C-H bond insertion/addition
Probes allylic C-H abstraction (Oxidation)
Symmetry

(approximate)

(methyl rotation averaged)
Spectroscopic Signatures (Identification)

Accurate identification requires analyzing the changes in spin-spin coupling and vibrational modes caused by the heavier deuterium nucleus (


).
2.1 Nuclear Magnetic Resonance (

NMR)
  • Propene-3,3,3-D3: The methyl signal (

    
     ppm) disappears. The vinyl protons (
    
    
    
    ) remain but lose the coupling to the methyl group, simplifying the multiplet structure of the vinyl region.
  • Propene-1,1-D2: The terminal vinyl protons (

    
     ppm) disappear. The internal vinyl proton (
    
    
    
    ) appears as a quartet (coupling to the
    
    
    group) rather than a complex multiplet. The methyl group appears as a doublet (
    
    
    Hz).
2.2 Infrared Spectroscopy (IR)
  • C-D Stretching Region: Both isotopologues exhibit bands in the

    
     region, distinct from the C-H stretch (
    
    
    
    ).
  • Fingerprint: Propene-1,1-D2 shows a shift in the

    
     stretching frequency due to the mass increase at the double bond, whereas Propene-3,3,3-D3 shows significant changes in the methyl deformation modes.
    
Synthesis & Purification Protocols

Safety Warning: Propene is a flammable gas (bp


).[1] All reactions must be performed in a sealed system or with efficient cryogenic trapping (liquid 

/isopropanol bath).
Protocol A: Synthesis of Propene-3,3,3-D3

Mechanism: Nucleophilic substitution using a Grignard reagent. Reagents: Vinylmagnesium bromide (1.0 M in THF), Iodomethane-d3 (


).
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a dry-ice condenser, dropping funnel, and magnetic stir bar. Flush with Argon.

  • Reagent Loading: Charge the flask with Vinylmagnesium bromide (50 mL, 50 mmol). Cool to

    
    .
    
  • Addition: Add Iodomethane-d3 (7.25 g, 50 mmol) dropwise over 20 minutes. The reaction is exothermic.[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Collection: Gently heat the flask (

    
    ). The product, Propene-3,3,3-D3, will evolve as a gas.
    
  • Trapping: Pass the gas stream through a drying tube (

    
    ) and condense it into a collection flask submerged in liquid nitrogen.
    
Protocol B: Synthesis of Propene-1,1-D2

Mechanism: Wittig Olefination. Reagents: Ethyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Paraformaldehyde-d2 (


).
  • Ylide Formation: Suspend Ethyltriphenylphosphonium bromide (18.6 g, 50 mmol) in dry THF (100 mL) under Argon. Cool to

    
    .[1]
    
  • Deprotonation: Add n-BuLi (20 mL, 2.5 M) dropwise. The solution turns bright orange (ylide formation). Stir for 1 hour while warming to

    
    .
    
  • Carbonyl Addition: Cool back to

    
    . Crack Paraformaldehyde-d2 (heating solid polymer) and direct the monomeric 
    
    
    
    gas into the reaction vessel via cannula.
  • Quench & Collect: Warm to room temperature. The alkene will evolve.[1] Collect via cryogenic trapping as described in Protocol A.

Mechanistic Utility: The Kinetic Isotope Effect (KIE)[4][5]

The choice of isotopologue allows researchers to pinpoint the Rate-Determining Step (RDS) in catalytic cycles.

4.1 Primary vs. Secondary KIE
  • Primary KIE (

    
    ):  Occurs when the bond to the isotope is broken in the RDS.
    
  • Secondary KIE (

    
    ):  Occurs when the hybridization of the carbon bonded to the isotope changes (e.g., 
    
    
    
    ) or due to hyperconjugation changes.
4.2 Case Study: Propene Oxidation

In the catalytic oxidation of propene to acrolein (using Bismuth Molybdate catalysts), the mechanism involves the abstraction of an allylic hydrogen.

  • Experiment: Run oxidation with Propene-3,3,3-D3.

  • Result: A significant Primary KIE (

    
    ) is observed.[1] This confirms that allylic C-H bond cleavage  is the rate-determining step.
    
  • Contrast: Using Propene-1,1-D2 yields a KIE near unity (1.0), confirming the vinyl hydrogens are not involved in the RDS.

4.3 Visualization of Mechanistic Differentiation

KIE_Pathways Start Catalytic Reaction (Propene Substrate) Path_A Pathway A: Allylic Oxidation (e.g., to Acrolein) Start->Path_A Oxidative Conditions Path_B Pathway B: Alkene Addition (e.g., Polymerization) Start->Path_B Ziegler-Natta / Acidic D3_Result Propene-3,3,3-D3: Primary KIE (kH/kD > 2.0) Confirms C-H Abstraction Path_A->D3_Result Rate Limiting Step: C-H Bond Break D2_Result Propene-1,1-D2: Secondary Inverse KIE Confirms sp2 -> sp3 change Path_B->D2_Result Rate Limiting Step: Pi-Bond Attack

Figure 1: Decision tree for selecting the correct isotopologue based on the suspected reaction mechanism.

Applications in Drug Development (Metabolic Stability)

While propene is a model system, the principles apply directly to Deuterium Switch strategies in medicinal chemistry.

  • Metabolic Hotspots: Cytochrome P450 enzymes frequently attack allylic or benzylic positions (analogous to the methyl group in propene).[1]

  • Strategy: Replacing

    
     with 
    
    
    
    (analogous to Propene-3,3,3-D3) increases metabolic stability due to the stronger C-D bond (Bond Dissociation Energy is ~1.2 kcal/mol higher).
  • Outcome: This extends the half-life (

    
    ) of the drug candidate without altering its binding affinity (electronics/sterics remain largely unchanged).
    
References
  • Simmons, E. M., & Hartwig, J. F. (2012).[4] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition.[1][4][5] Link

  • NIST Mass Spectrometry Data Center. Propene Infrared Spectrum.[1][6] National Institute of Standards and Technology.[1][6][7][8][9] Link

  • Grasselli, R. K. (2002).[1] Fundamental principles of propylene ammoxidation to acrylonitrile. Catalysis Today.[1] Link

  • Atzrodt, J., et al. (2018).[1][5] Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.[5] Angewandte Chemie.[1][4][5] Link

Sources

Propene-1,1-D2 as a Mechanistic Probe in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The catalytic conversion of propene is a cornerstone of the modern chemical industry, underpinning the production of everything from polymers to essential chemical intermediates.[1][2] Elucidating the complex mechanisms that govern these reactions is critical for designing more efficient, selective, and durable catalysts. Isotopic labeling, particularly the site-specific replacement of hydrogen with deuterium, serves as a powerful tool for mapping reaction pathways and identifying rate-determining steps. This technical guide provides a comprehensive review of the application of Propene-1,1-D2 in catalytic studies. We will explore the causality behind its use in key industrial processes such as oxidation, ammoxidation, polymerization, and epoxidation, detailing experimental design, data interpretation, and the profound mechanistic insights that can be achieved.

Introduction: The Power of Isotopic Labeling in Catalysis

In the study of reaction mechanisms, the kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[3] The deuterium kinetic isotope effect (²H KIE) is the most widely used in organic and catalytic chemistry.[3] This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it.

If a C-H bond is broken in the rate-determining step (RDS) of a reaction, substituting that hydrogen with deuterium will significantly slow down the reaction, resulting in a "normal" primary KIE (kH/kD > 1).[4] Conversely, if the C-H bond is not broken in the RDS, the KIE will be close to unity (kH/kD ≈ 1). By strategically placing deuterium atoms on a molecule, one can pinpoint which bonds are broken and when.

Propene-1,1-D2 (CH₃CH=CD₂) is a particularly valuable isotopic tracer. The deuterium atoms are placed on a vinylic carbon, allowing researchers to probe reactions involving the activation of the C=C double bond or the specific C-H (or C-D) bonds at that position, distinguishing them from reactions that might occur at the methyl (CH₃) group.

Synthesis and Handling of Propene-1,1-D2

The synthesis of Propene-1,1-D2 is a specialized chemical process. While various methods exist, a common conceptual approach involves the deuteration of a suitable precursor. For the purpose of this guide, we will consider Propene-1,1-D2 as a starting material procured from a specialty chemical supplier.

Handling Protocol:

  • Storage: Store as a compressed gas or liquefied gas in a certified cylinder in a well-ventilated, cool, and dry area away from ignition sources.

  • Delivery: Use high-purity, stainless-steel regulators and mass flow controllers (MFCs) to deliver precise flow rates to the reactor system.

  • Safety: Propene is flammable. All experiments should be conducted in a fume hood with appropriate grounding and safety protocols for handling flammable gases.

Experimental Workflow: A Self-Validating System

A robust experimental design is crucial for obtaining meaningful KIE data. The protocol must be a self-validating system, where the only significant variable between experimental runs is the isotopic label.

Generalized Protocol for a Packed-Bed Catalytic Reactor Study
  • Catalyst Preparation:

    • Synthesize or procure the catalyst of interest (e.g., supported Pt for dehydrogenation, bismuth molybdate for ammoxidation).

    • Press the catalyst into pellets and sieve to a uniform particle size (e.g., 250-425 µm) to minimize pressure drop and ensure consistent flow dynamics.

  • Catalyst Loading and Pre-treatment:

    • Load a precisely weighed amount of the catalyst into a quartz or stainless-steel reactor tube, supported by quartz wool.

    • Pre-treat the catalyst in situ under flowing gas (e.g., He, H₂, or air) at a specific temperature to activate it and remove impurities.

  • Reaction Run (Unlabeled Propene):

    • Cool the reactor to the desired reaction temperature under an inert gas flow (e.g., He).

    • Introduce the reactant gas mixture (e.g., propene, O₂, He diluent) at a defined flow rate and pressure using MFCs.

    • Allow the reaction to reach a steady state.

  • Data Acquisition (Unlabeled Propene):

    • Analyze the reactor effluent using an online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

    • Calculate the conversion of propene and the selectivity to all products.

  • Reaction Run (Propene-1,1-D2):

    • Purge the system thoroughly with an inert gas.

    • Repeat steps 3 and 4 under the exact same conditions (temperature, pressure, flow rates, catalyst mass) using Propene-1,1-D2 in place of unlabeled propene.

  • KIE Calculation and Interpretation:

    • Calculate the reaction rates for both isotopes.

    • The KIE is the ratio of the rate observed with the light isotope (propene) to the rate with the heavy isotope (Propene-1,1-D2).

    • Compare product distributions to identify any changes in selectivity.

Below is a diagram illustrating this core workflow.

G cluster_prep Preparation cluster_exp Experimental Runs cluster_analysis Analysis & Interpretation Procure Procure Reactants (C3H6 & C3H4D2) Run_H Run Reaction with C3H6 (Identical Conditions) Procure->Run_H Run_D Run Reaction with C3H4D2 (Identical Conditions) Procure->Run_D Catalyst Prepare & Characterize Catalyst Catalyst->Run_H Catalyst->Run_D Analyze Product Analysis (GC-MS, NMR) Run_H->Analyze Run_D->Analyze Calc Calculate Rates, Conversion, Selectivity Analyze->Calc KIE Determine KIE (Rate_H / Rate_D) Calc->KIE Mech Elucidate Mechanism KIE->Mech

Caption: Generalized workflow for a catalytic study using isotopically labeled reactants.

Applications in Elucidating Catalytic Mechanisms

Propene Ammoxidation

The ammoxidation of propene to acrylonitrile is a complex reaction thought to involve the formation of an allylic intermediate. A key mechanistic question is the nature of the initial hydrogen abstraction step.

  • Causality of Experimental Choice: Does the reaction begin with H-abstraction from the methyl group (CH₃) to form an allyl intermediate, or does it involve the vinylic hydrogens? Using Propene-1,1-D2 directly tests the involvement of the vinylic C-H bonds.

  • Mechanistic Insights: Studies on the related reaction of deuterated allyl amine over bismuth molybdate catalysts provide a valuable proxy.[5] In these studies, the distribution of deuterium in the products indicates that the initial steps are rapid and complex.[5] For propene ammoxidation, if the RDS was the cleavage of a vinylic C-H bond, a large KIE would be expected with Propene-1,1-D2. The absence of such an effect would strongly support the mechanism of H-abstraction from the methyl group as the primary pathway.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are used to produce stereoregular polypropylene.[6][7] The mechanism involves the insertion of the propene molecule into a metal-alkyl bond on the catalyst's active site.[6][8]

  • Causality of Experimental Choice: Most Ziegler-Natta catalysts are highly regioselective, favoring 1,2-insertion where the CH₂ group of propene binds to the metal center.[6] Propene-1,1-D2 can be used to verify this regioselectivity and probe for any competing insertion pathways or isomerization events on the catalyst surface.

  • Mechanistic Insights: After polymerization of Propene-1,1-D2, the location of the deuterium atoms in the polymer backbone can be determined by ¹³C and ²H NMR spectroscopy. For a pure 1,2-insertion mechanism, the deuterium atoms would appear at specific, predictable locations on the polymer chain. Any deviation from this pattern would indicate side reactions, such as 2,1-insertion or isomerization of the monomer at the active site before insertion. This provides a direct window into the fidelity of the catalytic center.

Caption: Probing regioselectivity in Ziegler-Natta polymerization with Propene-1,1-D2.

Propene Epoxidation on Silver Catalysts

The selective oxidation of propene to propylene oxide (PO) is a challenging industrial process, often competing with combustion to CO₂.[9][10] Understanding the nature of the active oxygen species and the RDS is key to improving selectivity.

  • Causality of Experimental Choice: To determine if a C-H bond in propene is broken during the RDS, kinetic analysis with deuterated propene (C₃D₆) is performed.

  • Mechanistic Insights: In a remarkable study using C₃D₆ over promoted Ag catalysts, researchers found that combustion rates decreased slightly (KIE ≈ 1.1-1.2), while epoxidation rates increased significantly (Inverse KIE ≈ 0.4-0.5).[11] The overall selectivity to PO rose dramatically.[11] This counterintuitive result provides profound insight:

    • The RDS for the overall reaction does not involve C-H bond cleavage in propene, as evidenced by the fact that deuteration does not slow the overall consumption of propene. The RDS is likely the formation of an active oxygen species on the silver surface.

    • After the RDS, this oxygen species reacts with propene in a branching pathway, leading to either epoxidation or combustion.

    • The KIE influences this branching step. The cleavage of C-H bonds is required for the combustion pathway, which is slowed by deuteration. With the combustion pathway kinetically hindered, more of the shared intermediate is funneled toward the epoxidation pathway, which does not require C-H bond cleavage, thus increasing the rate of epoxide formation and selectivity.[11]

Data Summary and Interpretation

The power of using Propene-1,1-D2 lies in interpreting the resulting KIE in the context of a proposed mechanism. The following table summarizes potential outcomes and their implications.

Catalytic ReactionKey Mechanistic QuestionObservation with Propene-1,1-D2Mechanistic Implication
Oxidative Dehydrogenation Is a vinylic C-H bond broken in the RDS?Normal KIE (kH/kD > 1) Yes, cleavage of the C-D bond at the C1 position is part of the rate-determining step.
No KIE (kH/kD ≈ 1) No, the vinylic C-H bond is not broken in the RDS. The RDS may be H-abstraction from the methyl group or catalyst re-oxidation.
Ziegler-Natta Polymerization Does 2,1-insertion (mis-insertion) occur?Deuterium detected at unexpected positions in the polymer chain (via NMR). The catalyst active site allows for competing insertion pathways or isomerization prior to insertion.
Propene Epoxidation Is a vinylic C-H bond broken in the RDS?Inverse KIE (kH/kD < 1) for epoxidation; Normal KIE for combustion. No, the RDS is shared and occurs before propene is involved. The KIE influences the selectivity of a subsequent branching step.[11]

Conclusion

Propene-1,1-D2 is an indispensable tool for the modern catalysis researcher. Its strategic application allows for the rigorous testing of mechanistic hypotheses that are otherwise difficult to probe. By designing self-validating experiments that compare the reactivity of labeled and unlabeled molecules under identical conditions, scientists can gain unambiguous insights into rate-determining steps, the nature of reaction intermediates, and the factors controlling catalyst selectivity. The case of propene epoxidation on silver provides a striking example of how kinetic isotope effects can reveal subtle but critical details of a reaction network, guiding the rational design of next-generation catalysts.

References

  • DFT Studies of the Adsorption of Propane and Propene on Metallic Surfaces in Ag/ZrO2 Catalysts as a Model for Catalytic Combusti - SEDICI. (n.d.).
  • DFT Studies of the Adsorption of Propane and Propene on Metallic Surfaces in Ag/ZrO2 Catalysts as a Model for Catalytic Combustion Reactions of Light Hydrocarbons[v1] | Preprints.org. (2023, May 8).
  • DFT studies of the adsorption of propane and propene on me- tallic surfaces in Ag/ZrO2 catalysts as a model for catalytic com - Preprints.org. (2023, May 8).
  • DFT Studies of the Adsorption of Propane and Propene on Metallic Surfaces in Ag/ZrO 2 Catalysts as a Model for Catalytic Combustion Reactions of Light Hydrocarbons - MDPI. (n.d.).
  • The mechanism and kinetics of propene ammoxidation over α-bismuth molybdate | Request PDF - ResearchGate. (n.d.).
  • Theoretical analysis of the reaction mechanism of D2 gas generation using a Pd/C catalyst. (n.d.).
  • Oxidative Dehydrogenation of Propane to Propylene with Soft Oxidants via Heterogeneous Catalysis - ACS Publications. (2021, February 4).
  • Propene as an intermediate species in methanol-to-hydrocarbon catalysis over ZSM-5. (2021, April 27).
  • Design of stereoselective Ziegler–Natta propene polymerization catalysts - PNAS. (n.d.).
  • Eswaramoorthy Muthusamy - Catalytic conversion of propane to propylene: strategies and challenges - YouTube. (2023, January 12).
  • Selective oxidative dehydrogenation of propane to propene using boron nitride catalysts - PubMed. (2016, December 23).
  • Kinetic isotope effect - Wikipedia. (n.d.).
  • Propylene Synthesis: Recent Advances in the Use of Pt-Based Catalysts for Propane Dehydrogenation Reaction - MDPI. (n.d.).
  • Isotopic Studies of Reaction Pathways within Propylene Epoxidation over Promoted Silver Catalysts | ACS Catalysis - ACS Publications. (2024, September 12).
  • 14.4.1: Ziegler-Natta Polymerizations - Chemistry LibreTexts. (2023, May 3).
  • 11.8: The E2 Reaction and the Deuterium Isotope Effect - Chemistry LibreTexts. (2022, September 24).
  • Propene polymerization in the presence of MgCl2‐supported Ziegler‐Natta catalysts, 4.. Effects of Lewis bases on polymer stereochemistry - ResearchGate. (2025, August 5).

Sources

Methodological & Application

Precision Mechanistic Profiling: Application of Propene-1,1-D2 in Inverse Secondary KIE Studies

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Application Note & Technical Protocol Target Analyte: Propene-1,1-D2 (CAS: 1517-54-0) Methodology: Kinetic Isotope Effect (KIE) Analysis via Competitive Kinetics Version: 2.0 (Current Standards)

Executive Summary

This technical guide details the application of Propene-1,1-D2 as a mechanistic probe in catalytic transformations. Unlike primary isotope effects which probe bond cleavage, Propene-1,1-D2 is specifically engineered to measure Secondary


-Deuterium Kinetic Isotope Effects (SDKIE) .

The substitution of deuterium at the terminal vinyl position (


) allows researchers to quantify hybridization changes (

) at the transition state. This is the definitive method for distinguishing between concerted insertion mechanisms (e.g., Ziegler-Natta polymerization) and radical or cationic intermediates in oxidation pathways.

Theoretical Framework: The Physics of Inverse KIE

To interpret data correctly, one must understand the vibrational origin of the effect. The Secondary KIE arises not from bond breaking, but from changes in Zero Point Energy (ZPE) associated with out-of-plane bending vibrations.

The Transition

In Propene-1,1-D2, the C-D bonds are on the


 hybridized carbon.
  • Reactant (

    
    ):  The C-H/C-D out-of-plane bending vibrations are relatively loose (low frequency, 
    
    
    
    ).
  • Product/Transition State (

    
    ):  Upon coordination or insertion, the carbon rehybridizes to 
    
    
    
    . The bending vibrations become stiff (high frequency,
    
    
    ).
The Inverse Effect ( )

Deuterium is heavier than hydrogen, so it sits lower in the potential energy well. However, the energy gap between C-H and C-D vibrational levels increases as the bond becomes stiffer.

  • Thermodynamically, Deuterium "prefers" the stiffer environment (

    
    ) to maximize ZPE stabilization.
    
  • Therefore, the reaction involving the deuterated isotopologue is faster than the proteo-analog.

  • Result: An Inverse KIE (

    
    ).
    

KIE_Mechanism cluster_0 Reactant State (sp2) cluster_1 Transition State (sp2 -> sp3) cluster_2 Product State (sp3) R Propene-1,1-D2 (Loose Bending Modes) TS Catalyst Insertion (Bond Stiffening) R->TS Activation P Polymer/Epoxide (Stiff Bending Modes) TS->P Rehybridization note Inverse KIE: D prefers the stiffer Product/TS environment TS->note

Figure 1: Mechanistic flow of hybridization change driving the Inverse Kinetic Isotope Effect.

Pre-Experimental Protocol: Material Verification

Before kinetic runs, the isotopic purity of Propene-1,1-D2 must be validated. Gas-phase impurities or low deuteration levels will skew competitive KIE calculations.

Protocol A: Low-Temperature NMR Verification

Objective: Confirm >98% D incorporation at C1.

  • Sample Prep: Condense ~0.5 mL of Propene-1,1-D2 gas into a high-pressure NMR tube (J-Young valve) containing

    
     or Toluene-
    
    
    
    cooled to -78°C.
  • Acquisition: Acquire

    
     NMR at -20°C to -40°C (to prevent evaporation/pressure buildup).
    
  • Analysis Criteria:

    • 
       1.7 ppm (Methyl):  Should appear as a doublet  (
      
      
      
      Hz) due to coupling with the single methine proton at C2.
    • 
       5.8 ppm (Methine):  Should appear as a multiplet .
      
    • 
       4.9-5.1 ppm (Terminal Vinyl): CRITICAL CHECK.  This region must be silent. Any signal here indicates incomplete deuteration (
      
      
      
      or
      
      
      impurity).

Application Case: Competitive Polymerization KIE

This is the "Gold Standard" method for determining the rate-determining step (RDS) in Ziegler-Natta or Metallocene catalysis. Measuring absolute rates of separate reactions is prone to error (impurities, catalyst aging). Competitive experiments eliminate these variables.

Protocol B: Competitive Gas-Phase Polymerization

Reagents:

  • Analyte A: Propene (

    
    ) (Natural abundance)
    
  • Analyte B: Propene-1,1-

    
     (>98 atom % D)
    
  • Catalyst: (e.g., Zirconocene/MAO)

  • Internal Standard: Nitrogen or Argon (inert)

Workflow:

  • Feed Preparation:

    • Prepare a gas mixture of

      
      -propene and 
      
      
      
      -propene in a roughly 1:1 ratio.
    • Crucial: Measure the exact initial ratio (

      
      ) using Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative gas-phase NMR.
      
    • Record the initial pressure (

      
      ).
      
  • Reaction Initiation:

    • Inject the gas mixture into the reactor containing the catalyst solution.

    • Run the reaction to low conversion (typically 5-10%).

    • Why low conversion? To minimize changes in monomer concentration that complicate the math, though the Singleton equation handles high conversion if sampled correctly.

  • Quench & Sampling:

    • Quench the reaction rapidly (e.g., inject Methanol).

    • Sample the Headspace (Unreacted Gas): This is more accurate than analyzing the solid polymer.

    • Recover the unreacted monomer mixture into a gas sampling bulb.

  • Analysis:

    • Analyze the recovered gas via GC-MS.

    • Monitor the molecular ion peaks:

      
       42 (
      
      
      
      -propene) and
      
      
      44 (
      
      
      -propene).
    • Calculate the final ratio (

      
      ).
      
Data Processing (The Singleton Method)[1]

For competitive experiments, use the general equation for KIE based on the enrichment of the starting material:



ParameterDefinitionSource
F Fractional ConversionCalculated from pressure drop or internal standard integration.

Initial Ratio (

)
Pre-reaction GC-MS/NMR.

Final Ratio (

)
Post-reaction Headspace Analysis.

Interpretation:

  • If

    
    : The 
    
    
    
    -monomer was consumed faster. Normal KIE (
    
    
    ).[1][2]
  • If

    
    : The 
    
    
    
    -monomer was consumed slower. Inverse KIE (
    
    
    ).[3]

Application Case: Mechanistic Probe for Oxidation

Propene-1,1-D2 is also used to distinguish between concerted epoxidation (e.g., mCPBA) and radical pathways (e.g., P450 mimics).

Protocol C: Epoxidation Mechanism Probe

Workflow:

  • Subject Propene-1,1-D2 to oxidation conditions.

  • Isolate the propylene oxide product.

  • Analysis: Check for "Scrambling" via NMR.

Logic Tree:

  • Scenario A (Concerted): The stereochemical integrity is maintained. The D labels remain strictly at the terminal carbon.

    • Observation:

      
       NMR of product shows clean 
      
      
      
      and Methine signals; no scrambling of D to the methine position.
    • KIE: Expect Inverse KIE (

      
      ) due to 
      
      
      
      transition in the transition state.
  • Scenario B (Radical/Stepwise): If a radical intermediate forms at C2, rotation can occur before ring closure.

    • Observation: D-scrambling. Deuterium may end up on the methine carbon or methyl group (if H-abstraction occurs).

Experimental_Workflow Start Start: Propene-1,1-D2 + Propene-H6 Measure Measure Initial Ratio (R0) (GC-MS or NMR) Start->Measure React Catalytic Reaction (Low Conversion <10%) Measure->React Split Phase Separation React->Split Gas Gas Phase (Unreacted Monomer) Split->Gas Preferred Path Solid Solid/Liquid Phase (Polymer/Epoxide) Split->Solid Alternative Analyze Measure Final Ratio (Rf) Calculate Conversion (F) Gas->Analyze Solid->Analyze Calc Apply Singleton Equation Determine KIE Analyze->Calc

Figure 2: Workflow for Competitive KIE determination using Propene-1,1-D2.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006).[4] Modern Physical Organic Chemistry. University Science Books. (Standard text for ZPE and KIE theory).

  • Singleton, D. A., & Thomas, A. A. (1995). "High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance." Journal of the American Chemical Society.[1][5] Link

  • Grubbs, R. H., & Coates, G. W. (1996). "Alpha-Agostic Interactions and Olefin Insertion in Metallocene Polymerization Catalysts." Accounts of Chemical Research. Link

  • Bercaw, J. E., et al. (1999). "Kinetics and Mechanism of Propene Oligomerization." Journal of the American Chemical Society.[1][5] (Specific application of D-labeled propene in catalysis).

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[4] "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews. Link

Sources

Application Note: Mechanistic Elucidation of Ziegler-Natta Polymerization via Propene-1,1-D2 Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocol and mechanistic analysis of propylene polymerization using heterogeneous Ziegler-Natta (ZN) catalysts with isotopically labeled Propene-1,1-D2 . The primary objective is to elucidate the regioselectivity (1,2- vs. 2,1-insertion) and stereospecificity of the active titanium centers. By substituting the methylene protons with deuterium, researchers can simplify Nuclear Magnetic Resonance (NMR) spectra, eliminating complex proton-proton couplings and allowing for unambiguous assignment of polymer tacticity and chain-end structures. This guide covers catalyst preparation, high-pressure polymerization protocols, and advanced spectroscopic analysis.

Theoretical Framework

The Cossee-Arlman Mechanism

The widely accepted mechanism for ZN polymerization is the Cossee-Arlman model , which postulates that the polymerization occurs at a coordinatively unsaturated transition metal site (typically


 on a 

support).[1]
  • Coordination: The alkene (

    
    -bond) coordinates to a vacant site on the octahedral titanium center.
    
  • Migratory Insertion: The alkyl chain (polymer chain) migrates to the coordinated alkene, forming a new C-C bond. This restores the vacant site for the next monomer.

Why Propene-1,1-D2?

Standard polypropylene (PP) analysis is complicated by the overlap of methylene (


), methine (

), and methyl (

) signals in

NMR. Using Propene-1,1-D2 (

) offers distinct advantages:
  • Regioselectivity Confirmation:

    • 1,2-Insertion (Primary): The metal binds to the

      
       end. The resulting polymer backbone is 
      
      
      
      .
    • 2,1-Insertion (Secondary/Defect): The metal binds to the

      
       end. The resulting unit is 
      
      
      
      .
  • Spectral Simplification: In

    
     NMR, the backbone methylene signal is silenced. The methine proton (
    
    
    
    ) appears as a distinct multiplet without interference from vicinal methylene protons, allowing precise tacticity determination.
  • Stereochemistry: The specific coupling constants in vibrational spectroscopy and NMR allow determination of syn- vs. anti-addition (ZN is exclusively syn).

Mechanistic Visualization

Figure 1: Catalytic Cycle of Propene-1,1-D2 Polymerization

The following diagram illustrates the migratory insertion of Propene-1,1-D2 into the active Titanium-Polymer bond, highlighting the specific orientation of the deuterium labels.

ZN_Mechanism ActiveSite Active Ti Center (Vacant Site + Polymer Chain) Coordination Coordination of Propene-1,1-D2 ActiveSite->Coordination + CD2=CH-CH3 TransitionState 4-Center Transition State (Cossee-Arlman) Coordination->TransitionState syn-approach Insertion Migratory Insertion (Chain migrates to Monomer) TransitionState->Insertion 1,2-Insertion NewSite Regenerated Active Site (Chain extended by C3D2H4) Insertion->NewSite Vacant site formed NewSite->ActiveSite Cycle Repeats

Caption: The catalytic cycle demonstrating the coordination and 1,2-insertion of Propene-1,1-D2. Note that the polymer chain migrates to the methine carbon, leaving the titanium attached to the deuterated methylene group.

Experimental Protocol

Safety Warning: Organoaluminum compounds (e.g.,


) are pyrophoric. Propene is a flammable gas. All manipulations must be performed under strict inert atmosphere (Argon/Nitrogen) using Schlenk lines or a Glovebox.
Materials & Preparation
ComponentSpecificationPreparation/Purification
Monomer Propene-1,1-D2 (>98% D)Cryogenic distillation over molecular sieves (4Å) and trialkylaluminum to remove

.
Catalyst

(Supported)
Pre-activated ball-milled precursor or commercial equivalent.
Co-catalyst Triethylaluminum (

, TEA)
Used as 1.0 M solution in dry hexane/toluene.
Solvent Toluene or n-HeptaneDried over Na/Benzophenone, distilled, and degassed.
Scavenger

(TIBA)
Optional: Added to reactor to scavenge residual impurities.
Polymerization Workflow
Step 1: Reactor Conditioning
  • Heat a 100 mL stainless steel autoclave to 120°C under vacuum for 2 hours to remove adsorbed moisture.

  • Cool to reaction temperature (typically 70°C) under a positive pressure of Argon.

Step 2: Solvent and Scavenger Addition
  • Cannulate 50 mL of dry toluene into the reactor against Argon flow.

  • Inject

    
     (Co-catalyst) via septum. Typical Al/Ti molar ratio: 100:1 to 500:1.
    
    • Self-Validation: If the solution turns cloudy or precipitates immediately upon Al addition, moisture ingress has occurred. Abort and re-dry solvent.

Step 3: Monomer Saturation
  • Connect the Propene-1,1-D2 cylinder.

  • Pressurize the reactor to saturation (typically 2–5 bar) while stirring at 500 rpm.

  • Allow equilibrium for 10 minutes.

Step 4: Catalyst Injection & Polymerization
  • Prepare the catalyst slurry (

    
    ) in a separate Schlenk flask.
    
  • Inject the catalyst slurry into the pressurized reactor using a high-pressure injection system or inert gas overpressure.

  • Maintain temperature (70°C) and pressure (constant feed of Propene-1,1-D2) for 30–60 minutes.

Step 5: Quenching & Workup
  • Terminate reaction by injecting 5 mL of acidic methanol (

    
     in 
    
    
    
    ).
  • Vent unreacted monomer (trap in cold finger if recycling valuable isotope).

  • Precipitate polymer in 500 mL of vigorously stirred acidic methanol.

  • Filter and wash with methanol, then acetone.

  • Dry in a vacuum oven at 60°C for 12 hours.

Analytical Workflow & Interpretation

NMR Spectroscopy Setup
  • Instrument: >400 MHz NMR (500-600 MHz recommended for tacticity resolution).

  • Solvent: 1,1,2,2-Tetrachloroethane-

    
     (TCE-
    
    
    
    ) or o-Dichlorobenzene-
    
    
    .
  • Temperature: 110°C – 130°C (High temperature required to dissolve crystalline PP).

Spectral Interpretation Guide

NMR Analysis

In standard PP, the spectrum is complex. In Poly(propene-1,1-D2):

  • 
     0.8 - 0.9 ppm (
    
    
    
    ):
    Appears as a doublet (
    
    
    ) due to coupling with the single methine proton.
  • 
     1.6 ppm (
    
    
    
    ):
    Appears as a multiplet (specifically a quartet of broad lines).
  • 
     1.2 ppm (
    
    
    
    ):
    SILENT . The absence of this signal confirms the incorporation of the D2 label.

NMR Analysis

This is the definitive test for regioselectivity.

Carbon SiteStandard PP Shift (ppm)Poly(propene-1,1-D2) BehaviorMechanistic Insight
Methyl (

)
19.0 - 22.0Singlet (Sharp)Used for tacticity (mmmm, mmmr, etc.)
Methine (

)
28.0 - 29.0SingletConfirm 1,2-insertion backbone.
Methylene (

)
45.0 - 47.0Quintet (

)
Primary Evidence. The splitting into a quintet (1:2:3:2:1) proves the carbon is attached to two Deuteriums.

Self-Validation of Mechanism:

  • If the

    
     signal remains a singlet or triplet, the monomer was not labeled correctly, or H/D exchange occurred (unlikely with ZN).
    
  • If a new signal appears at

    
    35-40 ppm as a quintet, it suggests 2,1-insertion  (regio-error), where the 
    
    
    
    is placed in a different chemical environment.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_analysis Analysis Monomer Propene-1,1-D2 Purification Reactor Autoclave (70°C, 5 bar) Monomer->Reactor Catalyst TiCl4/MgCl2 Activation Catalyst->Reactor Quench Acidic MeOH Quench Reactor->Quench Workup Washing & Drying Quench->Workup NMR HT-NMR (13C) in TCE-d2 Workup->NMR

Caption: Step-by-step workflow from monomer purification to high-temperature NMR analysis.

References

  • Busico, V., & Cipullo, R. (2001). Microstructure of Polypropylene. Progress in Polymer Science.

  • Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews.

  • Grubbs, R. H.

    
    -Agostic Interactions and Olefin Polymerization Stereocontrol. Accounts of Chemical Research. 
    
  • Zambelli, A., et al. (1982). Stereochemistry of Propene Polymerization. Macromolecules.

  • Chadwick, J. C. (2003). Ziegler–Natta Catalysts for Propylene Polymerization.[1][2][3][4][5][6] Encyclopedia of Polymer Science and Technology.

Sources

Proton and Deuterium NMR analysis of Propene-1,1-D2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-042 Topic: High-Resolution Proton (


H) and Deuterium (

H) NMR Analysis of Propene-1,1-d

Date: October 24, 2025 Author: Senior Application Scientist, Analytical Division

Abstract & Application Scope

Propene-1,1-d


 (CAS: 1517-49-3) is a critical isotopologue used in mechanistic studies of Ziegler-Natta polymerization and metabolic profiling of allylic oxidation. Unlike standard liquid-phase organic molecules, Propene-1,1-d

is a gas at room temperature (bp: -47.6 °C), presenting unique challenges in sample preparation and spectral acquisition.

This guide provides a rigorous protocol for the handling, preparation, and spectroscopic analysis of Propene-1,1-d


. It details the theoretical basis for isotopic shifts, coupling constant calculations (

), and the interpretation of complex multiplets arising from quadrupolar nuclei (

H,

).

Sample Preparation: The Cryogenic Condensation Protocol

Handling gaseous alkenes requires a "Cold-Finger" condensation technique to ensure accurate concentration and prevent fractionation.

Safety Warning: Propene is extremely flammable. All manipulations must occur in a localized ventilation hood. Use NMR tubes rated for medium pressure (e.g., Wilmad 528-PP or J-Young valve tubes).

Workflow Diagram: Gaseous Sample Condensation

G Start Start: Gas Cylinder (Propene-1,1-d2) Transfer Introduce Gas (Manometric Dosing: ~15-20 mg) Start->Transfer Solvent Prepare Solvent: 0.6 mL CDCl3 + 0.05% TMS (Degassed) TubePrep Connect NMR Tube to Vacuum Line via Adapter Solvent->TubePrep Freeze Freeze Solvent (LN2 Bath, -196°C) TubePrep->Freeze Evacuate Evacuate Headspace (< 0.1 mbar) Freeze->Evacuate Evacuate->Transfer Open Valve Condense Condense Gas into Frozen Solvent Transfer->Condense Static Vac Seal Flame Seal or Close J-Young Valve Condense->Seal Thaw Thaw & Homogenize (-40°C to RT) Seal->Thaw

Figure 1: Cryogenic transfer workflow for preparing gaseous NMR samples. This ensures the propene is dissolved rather than remaining in the headspace.

Step-by-Step Protocol
  • Solvent Prep: Pre-dissolve TMS (Tetramethylsilane) in CDCl

    
     (or Benzene-d
    
    
    
    for better shift dispersion). Degas via three freeze-pump-thaw cycles to remove O
    
    
    (paramagnetic broadening).
  • Setup: Attach the NMR tube containing the frozen solvent to a vacuum manifold.

  • Dosing: Calculate the required pressure drop in a known volume bulb to deliver ~15 mg of gas (approx. 0.35 mmol).

    • Calculation:

      
      . For 15 mg (
      
      
      
      g/mol ),
      
      
      mol.
  • Transfer: Open the gas bulb to the frozen NMR tube. The Propene-1,1-d

    
     will sublime from the bulb and desublime (condense) on top of the frozen solvent.
    
  • Sealing: Close the J-Young valve or flame-seal the tube while still under liquid nitrogen.

  • Homogenization: Allow the tube to warm slowly behind a blast shield. Invert repeatedly to dissolve the gas.

H NMR Analysis (Proton)

Theoretical Expectations

In standard Propene (


), we observe three distinct environments. In Propene-1,1-d

(

), the terminal protons at C1 are replaced by Deuterium.
  • Isotope Effect: Deuterium is "silent" in standard

    
    H parameters but exerts a shielding effect on neighboring nuclei.
    
  • Coupling: The methine proton (

    
    ) no longer couples to terminal protons (
    
    
    
    Hz). Instead, it couples to the Deuteriums.
    • Gyromagnetic Ratio Rule:

      
      .
      
    • 
      .
      
Spectral Data Summary
AssignmentPosition (C#)

(ppm)
Multiplicity (Standard Propene)Multiplicity (Propene-1,1-d

)
Coupling Constants (

)
Methyl (

)
C31.71Doublet (

)
Doublet (

)

Hz
Methine (

)
C25.82D-D-Q (Multiplet)Quartet of Quintets *

Hz

Hz

Hz
Terminal (

)
C14.9 - 5.1MultipletsSilent N/A

*Note on Methine Multiplicity: The "Quintet" arises because the two Deuteriums (


) are diastereotopic (cis/trans to methyl). The theoretical splitting is a triplet of triplets (by D) of quartets (by CH3). However, due to small coupling constants (

Hz) and line broadening, this often appears as a poorly resolved multiplet or pseudo-quintet substructure.
Acquisition Parameters ( H)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 10 seconds. (Gaseous/small molecules have long

    
     relaxation times; insufficient delay causes integration errors).
    
  • Scans (NS): 16 (High concentration).

H NMR Analysis (Deuterium)

Deuterium NMR is essential for confirming the isotopic purity and position of the label.

Technical Insight: The Quadrupolar Nucleus

Deuterium (


H) has a spin of 

. This results in efficient quadrupolar relaxation (broad lines) but typically eliminates the need for long relaxation delays compared to

H.
Spectral Data Summary ( H)
Assignment

(ppm)
MultiplicityInterpretation
Terminal (

)
4.9 - 5.1Doublet / MultipletThe two deuteriums are chemically non-equivalent (diastereotopic).
  • Chemical Shift: The

    
    H signals appear at virtually the same ppm as the 
    
    
    
    H signals they replaced (isotope shift is usually < 0.05 ppm upfield).
  • Coupling: We observe

    
     coupling to the Methine proton (
    
    
    
    ).
    • If Proton Decoupled (

      
      H{ 
      
      
      
      H })
      : Two singlets (closely spaced) or one broad singlet if unresolved.
    • Coupled : Each D signal is split into a doublet by the single Methine proton (

      
      ).
      
Acquisition Parameters ( H)
  • Lock: If using CDCl

    
    , the spectrometer locks on the solvent. If running "neat" gas in a pressure tube, an external D
    
    
    
    O lock insert is required.
  • Pulse Sequence: zg (with

    
    H decoupling usually on, waltz16).
    
  • Offset (O1): Set to ~5 ppm.

  • Sweep Width: 20 ppm (Deuterium range is narrow).

Structural Logic & Coupling Pathway

The following diagram illustrates the coupling logic that defines the Methine (


) signal in the 

H spectrum.

SpectrumLogic Methine Methine Proton (Hb) ~5.82 ppm Coupling1 Coupling to Methyl (Ha) (3 Protons, Spin 1/2) Methine->Coupling1 Result1 Quartet J ≈ 6.4 Hz Intensity 1:3:3:1 Coupling1->Result1 Coupling2 Coupling to Deuterium (D-cis) (1 Nucleus, Spin 1) Result1->Coupling2 Result2 Triplet (Sub-split) J ≈ 1.5 Hz Intensity 1:1:1 Coupling2->Result2 Coupling3 Coupling to Deuterium (D-trans) (1 Nucleus, Spin 1) Result2->Coupling3 Result3 Triplet (Sub-split) J ≈ 2.6 Hz Intensity 1:1:1 Coupling3->Result3 Final Final Appearance: Quartet of Double-Triplets (Often blurred to Multiplet) Result3->Final

Figure 2: Spin-spin coupling tree for the C2 Methine proton. The replacement of H with D transforms large doublet couplings into small 1:1:1 triplet couplings.

References

  • Cambridge Isotope Laboratories. Propene (1,1-D2, 98%) Product Page.[1] Retrieved from

  • Doc Brown's Chemistry. 1H NMR Spectrum of Propene. Retrieved from

  • LibreTexts Chemistry. Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from

  • Reich, H. J. Spin-Spin Splitting: J-Coupling. University of Wisconsin.[2] Retrieved from

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from

Sources

Probing the Heart of Combustion: An Application Note on the Use of Propene-1,1-D2 in Kinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Propene Combustion and the Quest for Mechanistic Clarity

Propene (C₃H₆), a fundamental constituent of gasoline and a key intermediate in the combustion of larger hydrocarbons, remains a subject of intense research interest.[1] A thorough understanding of its combustion kinetics is paramount for the development of next-generation, high-efficiency, low-emission internal combustion engines and for enhancing the safety of industrial processes. While decades of research have yielded robust kinetic models for propene oxidation, the intricate network of elementary reactions, particularly those involving hydrogen abstraction and radical chemistry, still harbors ambiguities.[2][3]

This application note details a powerful experimental approach to unraveling these complexities: the use of isotopically labeled propene, specifically Propene-1,1-D2. By strategically replacing hydrogen atoms with their heavier deuterium isotopes, we can exploit the kinetic isotope effect (KIE) to gain unprecedented insights into reaction pathways and transition state geometries. This guide is intended for researchers, scientists, and drug development professionals (in the context of metabolic stability and oxidation studies) seeking to employ isotopic labeling to achieve a deeper, more quantitative understanding of complex chemical transformations.

Theoretical Foundation: The Kinetic Isotope Effect as a Mechanistic Scalpel

The substitution of an atom with its isotope does not alter the potential energy surface of a reaction. However, due to the mass difference, the vibrational frequencies of the bonds involving the isotope are altered. Specifically, a bond to a heavier isotope (like C-D) has a lower zero-point vibrational energy (ZPVE) than a bond to a lighter isotope (C-H).

Primary Kinetic Isotope Effect (PKIE): When a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction, a primary kinetic isotope effect is observed. The difference in ZPVE between the C-H and C-D bonds in the reactant is largely lost in the transition state where the bond is breaking. This results in a higher activation energy for the deuterated species and, consequently, a slower reaction rate. The magnitude of the PKIE (typically expressed as the ratio of the rate constants, kH/kD) provides a quantitative measure of the extent of bond breaking in the transition state.

Secondary Kinetic Isotope Effect (SKIE): If the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step, a smaller secondary kinetic isotope effect may still be observed. These effects arise from changes in the vibrational environment of the isotopic center between the reactant and the transition state.

By measuring the changes in reaction rates and product distributions upon substituting protium with deuterium in propene, we can pinpoint which C-H bonds are preferentially broken in key reaction steps, thereby validating and refining our understanding of the combustion mechanism.[4]

Experimental Methodologies: A Validated Workflow for Isotopic Combustion Studies

A successful investigation into the combustion kinetics of Propene-1,1-D2 hinges on a meticulously executed experimental workflow, from the synthesis of the isotopically labeled fuel to the precise measurement of combustion parameters and the detailed analysis of reaction products.

Synthesis of Propene-1,1-D2: A Protocol Based on the Wittig Reaction

While several methods can be envisioned for the synthesis of Propene-1,1-D2, the Wittig reaction offers a reliable and versatile route.[5][6] This protocol outlines a general procedure that can be adapted and optimized based on available laboratory resources.

Protocol 1: Synthesis of Propene-1,1-D2 via the Wittig Reaction

  • Preparation of Deuterated Methyltriphenylphosphonium Iodide:

    • Start with commercially available deuterated iodomethane (CD₃I).

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous toluene.

    • Slowly add CD₃I to the stirred solution at room temperature.

    • The phosphonium salt will precipitate out of the solution. The reaction can be gently heated to ensure completion.

    • Filter the white precipitate, wash with cold, dry diethyl ether, and dry under vacuum to yield methyl(d₃)-triphenylphosphonium iodide.

  • Generation of the Ylide:

    • Suspend the dried methyl(d₃)-triphenylphosphonium iodide in anhydrous diethyl ether under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction with Formaldehyde:

    • Prepare a source of anhydrous formaldehyde. This can be achieved by the thermal depolymerization of paraformaldehyde.

    • Bubble the gaseous formaldehyde through the stirred ylide solution at low temperature (e.g., -78 °C).

    • Allow the reaction mixture to slowly warm to room temperature.

  • Isolation and Purification of Propene-1,1-D2:

    • The product, Propene-1,1-D2, is a gas at room temperature. The reaction vessel should be connected to a gas collection system, such as a cold trap or a gas-tight syringe.

    • The gaseous product can be purified by passing it through a series of cold traps to remove any unreacted starting materials or solvent vapors.

    • The purity of the synthesized Propene-1,1-D2 should be verified using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram 1: Experimental Workflow for Investigating Propene-1,1-D2 Combustion Kinetics

G cluster_synthesis Synthesis & Purification cluster_combustion Combustion Experiments cluster_analysis Analysis & Modeling synthesis Synthesis of Propene-1,1-D2 purification Purification & Characterization (GC-MS, NMR) synthesis->purification shock_tube Shock Tube Experiments (Ignition Delay Time) purification->shock_tube High-Purity Fuel flame_speed Laminar Flame Speed Measurements purification->flame_speed High-Purity Fuel species_detection Species Detection (Mass Spectrometry, Spectroscopy) shock_tube->species_detection Reacting Gas Mixture flame_speed->species_detection Flame Products data_analysis Data Analysis & KIE Determination species_detection->data_analysis kinetic_modeling Kinetic Modeling (Mechanism Validation & Refinement) data_analysis->kinetic_modeling G C3H6 Propene (C₃H₆) C3H5_a Allyl Radical (C₃H₅-a) C3H6->C3H5_a H-abstraction (H, O, OH, CH₃) C3H6_OH_add C₃H₆OH Adduct C3H6->C3H6_OH_add + OH (addition) CH2O Formaldehyde C3H5_a->CH2O + O₂ C2H4 Ethene C3H5_a->C2H4 + CH₃ CH3CHO Acetaldehyde C3H6_OH_add->CH3CHO Isomerization & Decomposition CO CO CH3CHO->CO Oxidation CH2O->CO Oxidation CO2 CO₂ CO->CO2 + OH

Caption: A simplified schematic of the major reaction pathways in propene oxidation.

Conclusion: Advancing Combustion Science through Isotopic Precision

The use of Propene-1,1-D2 in combustion kinetics studies provides a powerful and precise tool for elucidating the intricate details of propene oxidation. By leveraging the kinetic isotope effect, researchers can gain valuable, quantitative data on the dominant reaction pathways, the nature of transition states, and the validity of detailed kinetic models. The protocols and methodologies outlined in this application note provide a robust framework for conducting such investigations, from the synthesis of the isotopically labeled fuel to the sophisticated analysis of combustion data. The insights gained from these studies will undoubtedly contribute to the development of cleaner and more efficient combustion technologies.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Burke, U., et al. (2015). An Experimental and Modeling Study of Propene Oxidation. Part 2: Ignition Delay Time and Flame Speed Measurements. Combustion and Flame, 162(2), 296-314. [Link]

  • Melius, C. F., & Miller, J. A. (1994). Kinetic Deuterium Isotope Effects in the Combustion of Formulated Nitramine Propellants. Propellants, Explosives, Pyrotechnics, 19(1), 42-58. [Link]

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330. [Link]

  • Dagaut, P., Cathonnet, M., & Boettner, J. C. (1991). Experimental study and kinetic modeling of propene oxidation in a jet stirred flow reactor. The Journal of Physical Chemistry, 95(21), 8282–8287. [Link]

  • Wilk, R. D., Cernansky, N. P., & Cohen, R. S. (1988). The high temperature oxidation of propene. Combustion Science and Technology, 57(1-3), 145-168. [Link]

  • Slagle, I. R., & Gutman, D. (1985). Kinetics of the reaction of the allyl radical with molecular oxygen. The Journal of Physical Chemistry, 89(13), 2917–2920. [Link]

  • Richter, S., Braun-Unkhoff, M., & Naumann, C. (2022). Measurements of Laminar Burning Velocities of Alternative Fuels: Application in Transport and Aerospace. Energies, 15(15), 5585. [Link]

  • Li, Y., et al. (2017). Reaction Mechanism and Selectivity Tuning of Propene Oxidation at the Electrochemical Interface. Journal of the American Chemical Society, 139(44), 15762-15769. [Link]

  • Sivaramakrishnan, R., & Michael, J. V. (2009). Experimental studies of simple hydrocarbons in a shock tube. International Journal of Chemical Kinetics, 41(10), 633-652. [Link]

  • Hanson, R. K. (2016). Laminar Flame Speed Measurements. Hanson Research Group, Stanford University. [Link]

  • Dagaut, P., Cathonnet, M., & Boettner, J. C. (1992). A Kinetic Modeling Study of Propene Oxidation In JSR and Flame. Symposium (International) on Combustion, 24(1), 167-174. [Link]

  • Laskin, A., Wang, H., & Law, C. K. (2000). Detailed kinetic modeling of propane/air flames with validation from laser-based measurements of radicals. Combustion and Flame, 121(1-2), 221-240. [Link]

  • Caltech. (n.d.). Propene - C3H6 Laminar burning velocities. Caltech ME. [Link]

  • Cadet, J., et al. (2007). Elucidation of Spore-Photoproduct Formation by Isotope Labeling. Angewandte Chemie International Edition, 46(48), 9294-9297. [Link]

  • Macmillan, D. W. C. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. [Link]

  • de Graaf, R. A., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience, 12(1), 136-146. [Link]

  • Ferris, A. (2023, June 26). Development of the shock-tube laminar flame method and its applic. to the study of alternative fuels [Video]. YouTube. [Link]

  • Wolf, R., Jr., Heil, A., & de Oliveira, A. A. M., Jr. (2014). LAMINAR FLAME SPEED MEASUREMENTS OF NATURAL GAS / AIR MIXTURES USING A FLAT FLAME BURNER. 22nd International Congress of Mechanical Engineering (COBEM 2013). [Link]

  • Allen, J. W., & Allen, C. F. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Analytical and Bioanalytical Chemistry, 406(21), 5085–5097. [Link]

  • Jachimowski, C. J. (1980). Chemical Kinetic Models for Combustion of Hydrocarbons and Formation of Nitric Oxide. NASA Technical Paper 1770. [Link]

  • Gerasimov, I., et al. (2023). Kinetic Modeling of Propane Oxidation in the Temperature Range of 700 to 1100 K. Russian Journal of Physical Chemistry B, 17(6), 1020-1031. [Link]

  • Shepherd, J. (2012). The Combustion Driven Shock Tube. Caltech. [Link]

  • Li, X. (2016). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. UC Merced. [Link]

  • Nocon, J., et al. (2014). Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis. Metabolic Engineering, 26, 53-65. [Link]

  • Zhang, Y., et al. (2021). Development of a Chemical-Kinetic Mechanism of a Four-Component Surrogate Fuel for RP-3 Kerosene. ACS Omega, 6(35), 22935-22951. [Link]

  • Møller, B. L., et al. (2020). Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants. The Plant Cell, 32(11), 3409-3427. [Link]

Sources

Application Note: Elucidating the Ozonolysis Reaction Pathways of 1,1-Dideuteropropene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Mechanistic Chemistry

The ozonolysis of alkenes is a cornerstone of organic synthesis and a critical process in atmospheric chemistry, leading to the formation of carbonyl compounds and other oxygenated species.[1][2] While the general mechanism is well-established, the finer details of intermediate formation and decomposition, particularly in asymmetric systems, continue to be an area of active investigation. The use of isotopically labeled substrates, such as 1,1-dideuteropropene, provides a powerful tool for probing these mechanistic nuances. By tracing the fate of the deuterium labels, researchers can gain unambiguous insights into bond cleavage, rearrangement pathways, and the presence of kinetic isotope effects. This application note provides a detailed guide to the ozonolysis of 1,1-dideuteropropene, from the underlying mechanistic pathways to practical experimental protocols and analytical methodologies for product verification.

Mechanistic Pathways: A Tale of Two Criegee Intermediates

The ozonolysis of an alkene proceeds through a series of well-defined steps, initiated by the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond to form a highly unstable primary ozonide (molozonide).[1] This intermediate rapidly undergoes cycloreversion to yield a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate.[3] For an asymmetrically substituted alkene like 1,1-dideuteropropene, this cleavage can occur in two distinct ways, leading to two pairs of initial products.

Based on studies of unlabeled propene, the cleavage of the primary ozonide is not statistical. Experimental evidence has shown that the primary propene ozonide decomposes to yield formaldehyde and the methyl-substituted Criegee intermediate (CH₃CHOO) in approximately 38% of reactions, and acetaldehyde with the unsubstituted Criegee intermediate (CH₂OO) in the remaining 62%. Applying this to 1,1-dideuteropropene, we can predict the following primary reaction pathways:

  • Pathway A (Major): Cleavage of the primary ozonide to yield acetaldehyde (CH₃CHO) and the dideuterated Criegee intermediate (CD₂OO).

  • Pathway B (Minor): Cleavage to form dideuterated formaldehyde (CD₂O) and the methyl-substituted Criegee intermediate (CH₃CHOO).

These initial fragments, a carbonyl and a Criegee intermediate, are formed in close proximity within the solvent cage and can recombine in a second 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). Due to the two possible initial fragmentation patterns, a mixture of deuterated secondary ozonides will be formed. Subsequent workup of this ozonide mixture will then yield the final carbonyl products.

Ozonolysis_Pathways Propene 1,1-Dideuteropropene (CH₃CH=CD₂) PO Primary Ozonide (Unstable Molozonide) Propene->PO + O₃ Ozone Ozone (O₃) Ozone->PO Acetaldehyde Acetaldehyde (CH₃CHO) PO->Acetaldehyde Cycloreversion CI_A Dideutero Criegee Intermediate (CD₂OO) PO->CI_A Cycloreversion Formaldehyde_d2 Formaldehyde-d₂ (CD₂O) PO->Formaldehyde_d2 Cycloreversion CI_B Methyl Criegee Intermediate (CH₃CHOO) PO->CI_B Cycloreversion SO Secondary Ozonide Mixture Acetaldehyde->SO Recombination CI_A->SO Formaldehyde_d2->SO Recombination CI_B->SO Final_Acetaldehyde Acetaldehyde SO->Final_Acetaldehyde Reductive Workup Final_Formaldehyde_d2 Formaldehyde-d₂ SO->Final_Formaldehyde_d2 Reductive Workup

Figure 1: Predicted ozonolysis pathways of 1,1-dideuteropropene.

Experimental Protocol: Ozonolysis of a Gaseous Alkene

The following protocol is designed for the ozonolysis of 1,1-dideuteropropene, a gas at room temperature, followed by a reductive workup to yield aldehydes.

Materials and Equipment:

  • 1,1-Dideuteropropene gas

  • Ozone generator

  • Oxygen (or dry air) source for ozone generator

  • Gas dispersion tube (fritted glass bubbler)

  • Three-necked round-bottom flask

  • Dry ice/acetone or isopropanol cooling bath (-78 °C)

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert solvent (e.g., dichloromethane or methanol, pre-dried and cooled)

  • Reducing agent (e.g., dimethyl sulfide (DMS) or triphenylphosphine (TPP))

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • NMR tubes and deuterated solvent for analysis (e.g., CDCl₃)

  • GC-MS vials

Procedure:

  • Reaction Setup:

    • Assemble the three-necked flask, equipped with a magnetic stir bar, a gas inlet tube connected to the ozone generator, a gas outlet tube, and a low-temperature thermometer. The gas outlet should be vented through a tube containing a potassium iodide solution to trap excess ozone.[2][4]

    • Place the flask in the cooling bath and maintain a temperature of -78 °C.[4]

    • Add the pre-cooled inert solvent to the flask. Dichloromethane is a common choice for its inertness and low boiling point.[1]

  • Introduction of 1,1-Dideuteropropene:

    • Slowly bubble a known mass or volume of 1,1-dideuteropropene gas through the cooled solvent via the gas dispersion tube. Ensure the gas is bubbled below the surface of the solvent for efficient dissolution. The amount of propene will depend on the desired scale of the reaction.

  • Ozonolysis:

    • Turn on the ozone generator and pass a stream of ozone-containing oxygen through the solution. The reaction is often monitored by the appearance of a blue color in the solution, indicating an excess of ozone and the completion of the reaction.[2][4] Alternatively, the reaction can be monitored by the color change of an indicator like Sudan Red III added to the reaction mixture.[4]

    • Once the reaction is complete, turn off the ozone generator and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove any residual ozone.

  • Reductive Workup:

    • While maintaining the low temperature, slowly add the reducing agent. Dimethyl sulfide is a common choice and will reduce the ozonide to the corresponding aldehydes. An excess of the reducing agent is typically used.

    • Allow the reaction mixture to slowly warm to room temperature with continuous stirring.

  • Product Isolation:

    • Due to the high volatility of formaldehyde and acetaldehyde, direct isolation can be challenging. For qualitative and quantitative analysis, the crude reaction mixture can often be analyzed directly by NMR or GC-MS.

    • If isolation is necessary, a careful fractional distillation can be attempted, though this may lead to product loss.

Analytical Characterization: A Self-Validating System

The success of the ozonolysis of 1,1-dideuteropropene is validated through the rigorous analysis of the resulting product mixture. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for a comprehensive characterization.

¹H and ²H NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃) will provide a clear picture of the product distribution.

    • Acetaldehyde (CH₃CHO): A doublet for the methyl protons (CH₃) and a quartet for the aldehydic proton (CHO). The integration of these signals will correspond to a 3:1 ratio.

    • Formaldehyde-d₂ (CD₂O): Will be silent in the ¹H NMR spectrum.

  • ²H NMR: Deuterium NMR will confirm the location of the deuterium labels.

    • Formaldehyde-d₂ (CD₂O): A singlet in the deuterium NMR spectrum corresponding to the dideuterated formaldehyde.

    • Any unreacted 1,1-dideuteropropene would also be visible in the ²H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an invaluable tool for separating the volatile products and confirming their molecular weights.

  • Separation: A gas chromatograph equipped with a suitable column will separate acetaldehyde and formaldehyde-d₂ based on their boiling points and polarity.

  • Mass Spectra:

    • Acetaldehyde (CH₃CHO): Will show a molecular ion peak (M⁺) at m/z = 44.

    • Formaldehyde-d₂ (CD₂O): Will exhibit a molecular ion peak (M⁺) at m/z = 32, a shift of +2 mass units compared to unlabeled formaldehyde (m/z = 30).[5][6] This unambiguous mass shift provides definitive proof of the formation of the deuterated product.

CompoundExpected ¹H NMR SignalsExpected ²H NMR SignalExpected Molecular Ion (m/z)
AcetaldehydeDoublet (~2.2 ppm), Quartet (~9.8 ppm)None44
Formaldehyde-d₂NoneSinglet32

Quantitative Analysis and Isotopic Effects

The relative integration of the acetaldehyde signals in the ¹H NMR spectrum, combined with quantitative analysis from GC-MS, can be used to determine the experimental product ratio. This ratio can then be compared to the predicted 62:38 (acetaldehyde:formaldehyde-d₂) based on studies of unlabeled propene.

Any significant deviation from this ratio could indicate the presence of a kinetic isotope effect (KIE).[7] A primary KIE would be unexpected as the C-H(D) bonds are not directly broken in the rate-determining step of primary ozonide decomposition. However, a secondary KIE, arising from changes in vibrational frequencies between the ground state and the transition state, is possible and could subtly influence the cleavage preference of the primary ozonide.

Conclusion

The ozonolysis of 1,1-dideuteropropene serves as an elegant example of how isotopic labeling can be employed to dissect complex reaction mechanisms. By carefully following the outlined experimental protocol and utilizing a multi-technique analytical approach, researchers can gain a deeper understanding of the factors that govern the decomposition of the primary ozonide and the formation of Criegee intermediates. This knowledge is not only of fundamental academic interest but also has implications for atmospheric modeling and the development of novel synthetic methodologies.

References

  • Chemistry LibreTexts. (2019, June 5). 11.3.7 Ozonolysis of Alkenes. Retrieved from [Link]

  • BYJU'S. (2019, December 1). Ozonolysis of Alkenes and Alkynes. Retrieved from [Link]

  • YouTube. (2024, March 5). Ozonolysis of propene and hydrolysis of propene ozonide. #chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Criegee intermediate. Retrieved from [Link]

  • Request PDF. (2025, August 5). A Temperature-Dependent Study of the Ozonolysis of Propene. Retrieved from [Link]

  • PubMed. (2003). Deuterium kinetic isotope effects in the p-side pathway for quinol oxidation by the cytochrome b(6)f complex. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a formaldehyde-H 2 O 2 mixture. Retrieved from [Link]

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Application Note: High-Fidelity Polymerization of Propene-1,1-D2 using Metallocene Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metallocene-catalyzed polymerization of Propene-1,1-D2 Content Type: Detailed Application Note & Protocol Audience: Polymer Chemists, Kineticists, and Materials Scientists.

Abstract & Scope

This application note details the protocol for the synthesis and metallocene-catalyzed polymerization of Propene-1,1-D2 (


). While standard polypropylene (PP) characterization relies heavily on statistical models of stereoregularity, deuterium labeling at the 1-position provides an unambiguous probe into the "black box" of the active site.

By polymerizing Propene-1,1-D2, researchers can:

  • Directly quantify regio-errors: Distinguish between primary (1,2) and secondary (2,1) insertions by tracking the location of the deuterium label in the polymer backbone.

  • Elucidate termination mechanisms: Measure Primary Kinetic Isotope Effects (KIE) to determine if

    
    -H elimination is the rate-determining step.
    
  • Simplify NMR Spectra: Remove backbone methylene proton signals to resolve complex tacticity splitting patterns.

Monomer Synthesis: Propene-1,1-D2

Note: Propene-1,1-D2 is commercially available but expensive. For large-scale kinetic studies, in-house synthesis via the Wittig reaction is the standard high-purity route.

Synthesis Logic

The target is to place two deuterium atoms exclusively at the terminal methylene position. The most robust method involves the Wittig olefination of acetaldehyde with a deuterated phosphorous ylide.

Reagents
  • Methyl-d3 iodide (

    
    , >99.5% D)
    
  • Triphenylphosphine (

    
    )
    
  • Acetaldehyde (

    
    )
    
  • n-Butyllithium (

    
    -BuLi)
    
  • Solvent: Dry THF

Step-by-Step Protocol
  • Phosphonium Salt Formation:

    • Dissolve

      
       (1.0 eq) in toluene.
      
    • Add

      
       (1.1 eq) dropwise at 0°C.
      
    • Reflux for 2 hours. Filter the white precipitate (

      
      ) and dry under vacuum.
      
  • Ylide Generation:

    • Suspend the salt in dry THF under Argon.

    • Add

      
      -BuLi (1.05 eq) at -78°C. The solution turns bright orange/red, indicating the formation of the ylide 
      
      
      
      .
  • Wittig Reaction:

    • Add Acetaldehyde (1.0 eq) slowly at -78°C.

    • Allow the mixture to warm to room temperature. The solution will decolorize as triphenylphosphine oxide forms.

  • Isolation (Critical):

    • Propene-1,1-D2 is a gas at room temperature (bp ~ -47°C).

    • Connect the reaction flask to a vacuum line equipped with a liquid nitrogen trap.

    • Gently heat the flask to 40°C while pulling vacuum to condense the labeled propene into the trap.

    • Purification: Distill the condensed gas through a molecular sieve (3Å) column to remove trace water/THF before polymerization.

Polymerization Protocol

Catalyst Selection: To observe clear stereochemical control, use a


-symmetric catalyst such as rac-dimethylsilylbis(2-methyl-4-phenyl-indenyl)zirconium dichloride (

).

Cocatalyst: Methylaluminoxane (MAO) or Borate/TIBAL activators.

Experimental Workflow

PolymerizationWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction (Schlenk/Autoclave) cluster_term Phase 3: Termination & Workup Monomer Propene-1,1-D2 (Condensed Gas) Injection Monomer Injection (Liquid feed or Gas press.) Monomer->Injection Catalyst Metallocene Pre-catalyst (Zr/Hf species) Activation Active Cationic Species [L2Zr-Me]+ Catalyst->Activation Mix with MAO MAO MAO Activator (Al/Zr = 1000:1) MAO->Activation Scavenging Solvent Scavenging (Toluene + TIBAL) Scavenging->Activation Propagation Propagation (1,2-Insertion) Chain Growth Activation->Propagation + Monomer Injection->Propagation Propagation->Propagation n cycles Defect Regio-Error (2,1-Insertion) (Rare but detectable) Propagation->Defect Occasional Quench Acidic Methanol Quench Propagation->Quench Time/Conv limit Defect->Propagation Recovery (Slow) Washing Wash/Dry Polymer Quench->Washing Analysis 13C / 2H NMR Analysis Washing->Analysis

Caption: Workflow for the metallocene-catalyzed polymerization of deuterated propene, highlighting the critical activation and propagation cycles.

Detailed Steps (Schlenk Line Method)
  • Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and cycle 3x with Argon.

  • Solvent Loading: Add 50 mL of anhydrous Toluene. Add 0.5 mL of 1M Triisobutylaluminum (TIBAL) as a scavenger to remove trace moisture. Stir for 15 mins.

  • Monomer Addition:

    • Cool the flask to 0°C (ice bath).

    • Condense a calculated amount (e.g., 2.0 g) of Propene-1,1-D2 into the toluene.

    • Self-Validating Step: Weigh the flask before and after condensation to confirm exact monomer concentration

      
      .
      
  • Catalyst Injection:

    • In a glovebox, prepare the active catalyst solution: Mix 5

      
      mol of zirconocene with MAO (Al/Zr = 2000) in 2 mL toluene. Age for 5 mins.
      
    • Inject the catalyst solution into the monomer/toluene mixture.

  • Polymerization:

    • Maintain 0°C or desired temperature.

    • Stir vigorously.[1] The solution will become viscous.

    • Note on KIE: If comparing to non-deuterated propene, run a parallel control experiment under identical conditions.

  • Termination:

    • Quench with 5 mL of methanol/HCl (10% HCl).

    • Precipitate the polymer into 200 mL of acidic methanol.

    • Filter and dry at 60°C under vacuum overnight.

Characterization & Data Analysis

This is the most critical section. The deuterium label alters the NMR spectra significantly, allowing for precise microstructure assignment.

NMR Spectral Features
FeatureStandard Polypropylene (h-PP)Poly(propene-1,1-D2) (d-PP)Mechanistic Insight
Backbone

Complex multiplet

1.2–1.4 ppm
Silent (Signal disappears)confirms D-incorporation.
Backbone

Multiplet

1.6 ppm
Broad Singlet/Doublet (coupling simplified)Simplifies tacticity analysis.
Methyl

Doublet

0.9 ppm
Doublet

0.9 ppm
Remains largely unchanged.

Methylene
Singlet

46–48 ppm
Quintet (

Hz)
Definitive proof of 1,1-labeling.

-Elimination
Vinylidene end-groups (

)
Deuterated Vinylidene (

)
Used to calculate KIE (

).
Mechanistic Interpretation: The "Regio-Error" Fingerprint

In standard metallocene catalysis, 1,2-insertion is preferred. However, 2,1-misinsertion (regio-error) is a common defect that lowers the melting point.

  • 1,2-Insertion (Normal): The

    
     group remains in the backbone.
    
    • Structure:

      
      
      
  • 2,1-Insertion (Defect): The monomer inserts "backwards."

    • Structure:

      
      
      
    • Detection: This creates a head-to-head linkage. In

      
       NMR, you will see a unique signal for the adjacent 
      
      
      
      unit, which is distinct from the normal alternating pattern. The deuterium coupling pattern will confirm that these carbons are deuterated, distinguishing them from other potential defects.
Kinetic Isotope Effect (KIE) Calculation

To determine if chain termination via


-H elimination is the rate-limiting step, compare the molecular weights (

) of the deuterated vs. non-deuterated polymers.


  • Interpretation:

    • If

      
      : Termination is not  rate-limiting or does not involve C-H bond breaking in the transition state.
      
    • If

      
       (Normal KIE, typically 1.2 - 1.5): 
      
      
      
      -H elimination is the dominant termination pathway. The C-D bond is stronger, slowing down termination and allowing the chain to grow longer.

Mechanistic Pathway Diagram

Mechanism ActiveSite Zr-R (Active Species) Complex Pi-Complex ActiveSite->Complex + Monomer PropeneD2 Propene-1,1-D2 (CD2=CH-CH3) TS_12 1,2-Insertion TS (Preferred) Complex->TS_12 Fast TS_21 2,1-Insertion TS (Regio-Error) Complex->TS_21 Slow Product_Normal Isotactic Sequence ...-CH(Me)-CD2-... TS_12->Product_Normal Product_Error Regio-Defect ...-CD2-CD2-... TS_21->Product_Error Product_Normal->ActiveSite Chain Growth

Caption: Mechanistic bifurcation showing the origin of normal 1,2-sequences versus 2,1-regio-errors, traceable via the CD2 label.

References

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews.

  • Busico, V., & Cipullo, R. (2001). "Microstructure of Polypropylene."[2] Progress in Polymer Science.

  • Kaminsky, W. (2004). "Discovery of Metallocene Catalysts and Their Present State of the Art." Journal of Polymer Science Part A.

  • Brintzinger, H. H., et al. (1995). "Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts." Angewandte Chemie International Edition.

  • Leclerc, M. K., & Brintzinger, H. H. (1992). "Deuterium isotope effects on the regioselectivity of propene insertion." J. Am. Chem. Soc. (Demonstrates the use of D-labeling for KIE).

Sources

Hydroformylation reaction mechanisms using deuterated propene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Elucidation of Rhodium-Catalyzed Hydroformylation Using Deuterated Isotopologues

Executive Summary

This application note details the experimental protocols for utilizing deuterium-labeled reagents (specifically deuterated propene and deuterium gas) to deconvolute the reaction mechanism of Rhodium-catalyzed hydroformylation. While the Heck-Breslow mechanism is the accepted standard, the specific rate-determining steps (RDS) and the reversibility of the hydrometalation step vary significantly based on ligand environment and reaction conditions.

By employing Propene-


  (perdeuterated propene) and Deuterioformylation  (

), researchers can quantify:
  • Reversibility: The extent of

    
    -hydride elimination vs. CO insertion.
    
  • Regioselectivity: The kinetic preference for linear (

    
    ) vs. branched (
    
    
    
    ) alkyl-rhodium intermediates.[1]
  • Kinetic Isotope Effects (KIE): Identification of C-H bond formation as the RDS.

Theoretical Framework

The Catalytic Cycle & Isotope Probes

The hydroformylation of propene involves the addition of H and CHO across the double bond. The critical bifurcation point determining regioselectivity (


 ratio) is the hydrometalation  (alkene insertion) step.
  • Scenario A: Irreversible Insertion. If insertion is irreversible, the product distribution reflects the kinetic ratio of primary vs. secondary alkyl-Rh species.

  • Scenario B: Reversible Insertion. If

    
    -hydride elimination is faster than CO insertion, the alkyl-Rh species equilibrates. This results in "scrambling" of hydrogen/deuterium atoms along the carbon chain before the final product is formed.
    

Using Propene-


  allows us to observe Inverse Kinetic Isotope Effects (KIE) . If the hybridization change from 

to

at the transition state is impeded by the heavier isotope, or if C-D bond formation is rate-limiting, significant rate retardation (or acceleration in inverse cases) will be observed by GC-monitoring.
Mechanistic Pathway Visualization

The following diagram illustrates the critical "decision points" in the catalytic cycle where deuterium labeling provides visibility.

HydroformylationMechanism Rh_Pre Rh-H Catalyst (Active Species) Coordination Propene Coordination (π-complex) Rh_Pre->Coordination + Propene-d6 Insertion Hydrometalation (C-H Bond Formation) Coordination->Insertion RDS Check Branch_Linear n-Alkyl Rhodium (Linear Path) Insertion->Branch_Linear Anti-Markovnikov Branch_Iso iso-Alkyl Rhodium (Branched Path) Insertion->Branch_Iso Markovnikov Branch_Linear->Coordination β-Elimination (H/D Scrambling) CO_Insert_L CO Insertion (Acyl-Rh) Branch_Linear->CO_Insert_L k(CO) Branch_Iso->Coordination β-Elimination CO_Insert_B CO Insertion (Acyl-Rh) Branch_Iso->CO_Insert_B k(CO) H2_Add Oxidative Addition (H2 or D2) CO_Insert_L->H2_Add CO_Insert_B->H2_Add Elimination Reductive Elimination (Aldehyde Release) H2_Add->Elimination Elimination->Rh_Pre Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the hydrometalation bifurcation. Dashed red lines indicate the reversible


-hydride elimination steps detectable via deuterium scrambling.

Experimental Protocol

Safety Note: Carbon monoxide (CO) is a silent, deadly gas. All reactions must be performed in a well-ventilated fume hood equipped with active CO monitoring. High-pressure reactors must be rated for the specific pressures used (typically 10–50 bar).

Materials & Reagents
  • Precursor:

    
     or 
    
    
    
    .
  • Ligand: Triphenylphosphine (

    
    ) for standard baseline; Biphephos for high linearity studies.
    
  • Substrate: Propene-

    
     (99 atom % D, Sigma-Aldrich/Cambridge Isotope).
    
  • Gases: Syngas (

    
     1:1), 
    
    
    
    gas (for complementary deuterioformylation control).
  • Solvent: Toluene (anhydrous, degassed) or Texanol (for high boiling point applications).

  • Internal Standard: Mesitylene or n-Decane (unreactive, distinct NMR/GC signature).

Reactor Setup (Batch Autoclave)

This protocol uses a 100 mL Parr stainless steel autoclave with a glass liner to prevent metal wall catalysis effects.

  • Catalyst Preparation (Glovebox):

    • Dissolve

      
       (0.03 mmol) and Ligand (0.15 mmol for 
      
      
      
      , L/Rh = 5:1) in 15 mL of degassed toluene.
    • Add 100

      
      L of internal standard (Mesitylene).
      
    • Transfer solution to the autoclave glass liner. Seal the autoclave head.

  • Gas Charging (Fume Hood):

    • Connect the autoclave to the gas manifold.

    • Purge: Pressurize with

      
       to 10 bar and vent (repeat 3x) to remove air.
      
    • Substrate Addition:

      • For Propene-

        
        : Chill the autoclave to -10°C using an ice/salt bath. Condense a calculated mass (e.g., 2.0 g) of Propene-
        
        
        
        from a lecture bottle into the reactor.
    • Syngas Introduction: Pressurize with

      
       (1:1) to the target pressure (e.g., 10 bar). Note: Total pressure = Propene vapor pressure + Syngas pressure.
      
  • Reaction:

    • Heat the reactor to 80°C. Stirring speed: 1000 rpm (critical to eliminate mass transfer limitations).

    • Monitor pressure drop via a digital transducer.

    • Sampling: If equipped with a dip-tube, take aliquots at t=15, 30, 60 min for kinetic profiling.

  • Quenching:

    • Cool reactor rapidly in an ice bath to <10°C.

    • Vent gases slowly into a fume hood exhaust.

    • Analyze the liquid phase immediately.

Workflow Visualization

ExperimentalWorkflow Prep Glovebox: Mix Rh + Ligand + Solvent Load Reactor Loading: Condense Propene-d6 Add Syngas (10 bar) Prep->Load React Reaction: 80°C, 1000 RPM Monitor Pressure Drop Load->React Sample Sampling: Quench & Vent React->Sample Analysis Analysis: 1. GC-FID (Yield) 2. H/D-NMR (Isotopes) Sample->Analysis

Figure 2: Step-by-step experimental workflow for high-pressure isotope labeling studies.

Data Analysis & Interpretation

The power of this method lies in the NMR analysis of the resulting aldehydes (butanal-


).
NMR Spectroscopy Strategy
  • 
    -NMR:  In a reaction using Propene-
    
    
    
    +
    
    
    , the aldehyde proton (-CH O) comes from the syngas.
    • Observation: You will see a singlet (or reduced coupling pattern) for the aldehyde proton around 9.5-9.8 ppm. The alkyl chain will be "silent" in

      
      -NMR due to deuterium, except where H-scrambling occurred or where H was added.
      
  • 
    -NMR (Deuterium NMR):  This is the gold standard here. It allows you to visualize the 
    
    
    
    chain directly.
    • Solvent: Use non-deuterated

      
       or 
      
      
      
      (add a capillary of
      
      
      for locking if necessary, or lock on the substrate if abundant).
Calculating Reversibility

If the insertion is irreversible , the deuterium inventory on the propene skeleton remains intact. If the insertion is reversible (


-elimination occurs), you will observe:
  • Isomerization: Recovery of unreacted propene showing

    
    -deuterium shifts.
    
  • Product Scrambling: The resulting aldehyde will have

    
     deuterium at the 
    
    
    
    -position relative to the formyl group.

Table 1: Expected NMR Signatures for Propene-


 Hydroformylation 
Species

-NMR Signal

-NMR Signal
Mechanistic Insight
n-Butanal-

~9.7 ppm (s)~0.9 ppm (

), ~1.3-1.6 ppm (

)
Ratio of

signals indicates chain integrity.
iso-Butanal-

~9.6 ppm (d)~1.1 ppm (

doublet)
High iso-yield suggests Markovnikov insertion preference.
Recovered Propene Silent (if pure

)
Vinylic vs Allylic ratio changesCritical: If D moves from allylic to vinylic,

-elimination is active.
Kinetic Isotope Effect (KIE) Calculation

To determine the KIE (


), perform two parallel experiments:
  • Standard Propene +

    
    .[2]
    
  • Propene-

    
     + 
    
    
    
    .[2]


  • KIE

    
     1.0:  The alkene coordination or CO insertion is rate-limiting (common for unmodified Rh).
    
  • KIE > 1.0 (Normal): C-H bond breaking is involved (rare in hydroformylation).

  • KIE < 1.0 (Inverse): Often observed when the hybridization changes from

    
     to 
    
    
    
    (equilibrium isotope effect) or when steric crowding favors the smaller D atom.

Troubleshooting & Validation

  • Issue: No Deuterium Incorporation.

    • Cause: H/D exchange with protic impurities in the solvent or glassware surface.

    • Solution: Pass solvent through activated alumina; flame-dry glassware; use

      
       wash for reactor liner cleaning.
      
  • Issue: Low Conversion.

    • Cause: Deuterated substrates often react slower (KIE).[3]

    • Solution: Increase reaction time by 20-50% compared to the proteo-substrate protocol.

  • Issue: Poor Mass Balance.

    • Cause: Volatility of propene and butanal.

    • Solution: Ensure the cooling bath is <-10°C during quenching. Use a heavy internal standard (e.g., dodecane) that does not evaporate.

References

  • Bernas, A., et al. (2008).[4] Kinetic Modeling of Propene Hydroformylation with Rh/TPP and Rh/CHDPP Catalysts. Industrial & Engineering Chemistry Research, 47, 4317–4324.[4]

  • Casey, C. P., & Martins, S. C. (1980). Deuterioformylation of Alkenes. Evidence for the Reversibility of the Alkene Insertion Step.[5] Journal of the American Chemical Society.

  • Lazzaroni, R., et al. (1985). Regioselectivity and reversibility in the rhodium-catalyzed hydroformylation of styrene and propene. Journal of Molecular Catalysis.

  • Himo, F., et al. (2007). Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. Journal of the American Chemical Society.

  • Zhang, X., et al. (2024).[6] Regioselective hydroformylation of propene catalysed by rhodium-zeolite.[6] Nature, 629, 597-602.[6]

Sources

Advanced Microwave Spectroscopy Protocol: Structural & Conformational Analysis of Propene-1,1-D2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the rotational spectroscopic analysis of Propene-1,1-D2 (1,1-dideuterioprop-1-ene). While propene serves as a fundamental model for internal rotation dynamics, its deuterated isotopologues are critical for resolving structural ambiguities (


 structure determination) and understanding the kinetic isotope effects in metabolic pathways of drug candidates.

This guide moves beyond basic theory, providing a field-validated workflow using Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy for broadband identification, followed by Cavity-based FTMW for hyperfine resolution.

Scientific Background & Rationale

The Target Molecule: Propene-1,1-D2

Propene (


) exhibits a low barrier to internal rotation of the methyl group (

), resulting in the splitting of rotational transitions into symmetry species

and

.

In Propene-1,1-D2 (


), the substitution of the vinyl hydrogens with deuterium introduces two significant spectroscopic alterations:
  • Inertial Shift: The heavy isotopes significantly increase the moments of inertia (

    
     and 
    
    
    
    ), compressing the rotational spectrum to lower frequencies compared to the parent species.
  • Hyperfine Structure: Deuterium (

    
    ) possesses a nuclear electric quadrupole moment. This couples with the molecular rotation, splitting each rotational transition into a complex hyperfine pattern (unlike the 
    
    
    
    proton, which has no quadrupole moment).
Why Microwave Spectroscopy?

Unlike IR or NMR, rotational spectroscopy in the gas phase provides:

  • Conformer Specificity: Distinguishes between geometric isomers without separation.

  • Structural Precision: Determines bond lengths and angles with

    
     accuracy via isotopic substitution (
    
    
    
    structure).
  • Dynamics: Directly measures the tunneling frequency of the methyl rotor.

Instrumentation Setup

The analysis requires a hybrid approach: CP-FTMW for rapid survey and Cavity FTMW for high-resolution refinement.

Spectrometer Architecture (CP-FTMW)

The Chirped-Pulse spectrometer allows for the acquisition of 10+ GHz of bandwidth in a single gas pulse, eliminating the need for mechanical scanning.

CP_FTMW_Setup AWG Arbitrary Waveform Generator (AWG) Mixer_Tx Up-Conversion Mixer AWG->Mixer_Tx Chirp (0-10 GHz) TWT TWT Amplifier (1 kW) Mixer_Tx->TWT Excitation Pulse Horns Horn Antennas (Tx/Rx) TWT->Horns High Power MW Chamber Vacuum Chamber (Supersonic Jet) Horns->Chamber Broadcast Switch Protection Switch Horns->Switch Chamber->Horns Molecular FID LNA Low Noise Amplifier Switch->LNA Weak Signal Scope Fast Oscilloscope (Digitizer) LNA->Scope Amplified FID Clock Rb Frequency Standard Clock->AWG 10 MHz Ref Clock->Scope

Figure 1: Schematic of a Chirped-Pulse Fourier Transform Microwave Spectrometer (CP-FTMW). The AWG generates a linear frequency sweep, polarizing the sample. The resulting Free Induction Decay (FID) is digitized.

Experimental Protocols

Sample Preparation
  • Source: Propene-1,1-D2 (98% atom D) is commercially available (e.g., CDN Isotopes).

  • Mixture: Prepare a 1% mixture of Propene-1,1-D2 in Neon or Argon carrier gas.

    • Why Neon? Neon provides a milder expansion, preventing the clustering that might occur with Argon, though Argon is often sufficient for small alkenes.

  • Pressure: Backing pressure of 1–2 bar (15–30 psi).

Broadband Survey Scan (CP-FTMW)

Objective: Locate the


 and 

transitions which are shifted due to deuteration.
  • Frequency Range: 6.0 – 18.0 GHz.

  • Pulse Sequence:

    • Excitation chirp duration: 1 µs or 4 µs.

    • Bandwidth: 12 GHz.

    • Delay before detection: 5 µs (to allow TWT noise to decay).

  • Averaging: Collect 10,000 – 50,000 FIDs (Free Induction Decays).

  • FFT: Perform Fast Fourier Transform with a Kaiser-Bessel window to suppress sidelobes.

High-Resolution Refinement (Cavity FTMW)

Objective: Resolve the Deuterium quadrupole hyperfine structure.

  • Targeting: Tune the Fabry-Pérot cavity to the center frequencies identified in the CP-FTMW scan.

  • Coherence: Apply a short (0.5 µs) monochromatic pulse.

  • Resolution: Achieve linewidths of ~2 kHz (FWHM) to resolve the subtle splitting caused by the two deuterium nuclei.

Data Analysis & Assignment

The analysis of Propene-1,1-D2 is complex due to the interaction of overall rotation, internal rotation (methyl torsion), and nuclear quadrupole coupling.

Assignment Workflow

Analysis_Workflow cluster_loop Iterative Fitting Loop RawData Raw FID Data FFT Fast Fourier Transform RawData->FFT PeakPick Peak Picking (S/N > 3) FFT->PeakPick InitialGuess Predict Spectrum (Scale Parent Constants) PeakPick->InitialGuess Assign Assign a-type R-branch transitions InitialGuess->Assign FitRigid Fit Rigid Rotor (Watson A/S Reduction) Assign->FitRigid CheckError RMS Error Acceptable? FitRigid->CheckError AddInternal Add Internal Rotation (XIAM/ERHAM) CheckError->AddInternal No (High Resid) FinalParams Final Molecular Constants (A, B, C, V3, eQq) CheckError->FinalParams Yes (< 4 kHz) AddQuad Add Quadrupole Coupling (Deuterium) AddInternal->AddQuad AddQuad->Assign

Figure 2: Iterative workflow for assigning the rotational spectrum. The process begins with rigid rotor approximations and adds complexity (internal rotation, hyperfine coupling) sequentially.

Key Spectroscopic Parameters

The data should be fitted using a Hamiltonian that includes:

  • Rotational Constants (

    
    ): 
    
    • Parent (H6):

      
       GHz, 
      
      
      
      GHz,
      
      
      GHz.
    • 1,1-D2 Expectation:

      
       will decrease slightly; 
      
      
      
      and
      
      
      will decrease significantly due to the mass of D at the C1 position.
  • Internal Rotation Barrier (

    
    ): 
    
    • The barrier height (

      
      ) is largely electronic and should remain close to the parent value of ~698 cm⁻¹ .
      
    • However, the reduced rotational constant (

      
      ) for the internal top will change, altering the A-E splitting magnitude.
      
  • Quadrupole Coupling (

    
    ): 
    
    • Deuterium coupling constants are typically small (150–200 kHz).

Comparative Data Table (Parent vs. Target)
ParameterPropene (Parent) [Ref 1]Propene-1,1-D2 (Expected)Physical Significance
A (MHz) 46280.3~43000Rotation about C-C axis
B (MHz) 9305.2~8500Rotation perpendicular to plane
C (MHz) 8134.2~7500Rotation in plane
Dipole (

)
0.36 D~0.36 DPrimary selection rule
Barrier (

)
698 cm⁻¹~698 cm⁻¹Methyl group steric hindrance
Splitting A / E statesA / E + HyperfineTunneling + Nuclear Spin

Troubleshooting & Validation

The "Missing" Lines (Stark Effect)

If transitions are weak, remember that Propene has a small dipole moment (


 D).
  • Solution: Increase the excitation power (TWT gain) or the number of averages. Unlike polar molecules (e.g., nitriles), you cannot rely on saturation easily.

Distinguishing A and E States
  • A-states: Follow rigid rotor patterns more closely.

  • E-states: Deviate due to tunneling.

  • Protocol: Fit the A-state lines first using a standard semi-rigid rotor Hamiltonian (SPFIT). Once locked, predict the E-states using a code like XIAM or ERHAM .

Deuterium Quadrupole

In broadband scans (resolution ~25-50 kHz), the deuterium splitting may appear as line broadening rather than distinct peaks.

  • Validation: You must perform a high-resolution cavity measurement on at least one transition to confirm the D2 assignment via its characteristic hyperfine pattern.

References

  • Lide, D. R., & Mann, D. E. (1957).[1] Microwave Spectra of Propylene and Its Isotopes. The Journal of Chemical Physics, 27(4), 868–873.

  • Hirota, E. (1966). Microwave Spectrum of Propylene. I. Barrier to Internal Rotation.[1] The Journal of Chemical Physics, 45(6), 1984–1990.

  • Brown, G. G., et al. (2008). A broadband Fourier transform microwave spectrometer based on chirped pulse excitation.[2] Review of Scientific Instruments, 79(5), 053103.

  • Craig, N. C., et al. (2016). Microwave spectra for the two conformers of propene-3-d1.[3][4] International Symposium on Molecular Spectroscopy.

Sources

Troubleshooting & Optimization

Technical Support Center: Propene-1,1-D2 Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing H/D Exchange & Isotopic Scrambling during Storage and Handling Ticket Priority: Critical (Data Integrity Risk) Applicable Compounds: Propene-1,1-D2 (


), Deuterated Alkenes.

Executive Summary: The Invisible Threat

Propene-1,1-D2 is not merely a gas; it is a metastable isotopic standard. The primary threat to its integrity is not decomposition, but isotopic scrambling (H/D exchange). This process is silent, invisible to pressure gauges, and often only detected after a failed expensive experiment (e.g., via NMR or MS).

The Core Mechanism: Alkenes act as weak bases. In the presence of even trace Bronsted acids (


) or Lewis acidic surface sites (metal oxides), the double bond undergoes protonation to form a carbocation intermediate. This reversible process allows environmental hydrogen (

) to replace the strategic deuterium (

) label.

The Mechanism of Failure (Scientific Grounding)

To prevent the issue, you must understand the enemy. The scrambling follows an acid-catalyzed electrophilic addition pathway.

The Scrambling Pathway
  • Protonation: An environmental proton (

    
    ) attacks the 
    
    
    
    -bond of Propene-1,1-D2.
  • Carbocation Formation: A secondary carbocation forms at

    
     (Markovnikov addition).
    
  • The Critical Junction: The molecule must eliminate a positive charge to return to a neutral alkene.

    • Path A (Safe): It eliminates the same

      
       it just gained. (No net change).
      
    • Path B (Failure): It eliminates a

      
       from the terminal carbon.
      
    • Result: The molecule becomes Propene-1-D1 (

      
      ). The label is diluted.
      
Visualization: The Acid-Catalyzed Scrambling Cycle

ScramblingMechanism Start Propene-1,1-D2 (CH3-CH=CD2) Inter Carbocation Intermediate (CH3-CH(+)-CD2H) Start->Inter Protonation Acid Acid Source (H+ from Moisture/Surface) Acid->Inter PathA Eliminate H+ (Restoration) Inter->PathA Kinetic Control PathB Eliminate D+ (Scrambling) Inter->PathB Thermodynamic Risk PathA->Start No Damage Result Propene-1-D1 (Corrupted Isotope) PathB->Result Irreversible Loss

Figure 1: The mechanistic pathway of H/D exchange. Note that the presence of H+ initiates a cycle that statistically washes out Deuterium over time.

Storage & Handling Protocols

Protocol A: The Container Interface (Surface Passivation)

Standard carbon steel cylinders possess iron oxide surfaces which act as Lewis acids. These sites can catalyze exchange even in the absence of water.

  • Requirement: Use Passivated Aluminum or Silylated Stainless Steel .

  • The Solution:

    • Aculife® / Passivation: Cylinders must act "inert." Proprietary treatments (like Aculife) bond to active Lewis acid sites, neutralizing them.

    • Gold Plating: For ultra-high precision kinetics (e.g., KIE studies), gold-plated mini-cylinders prevent all surface catalysis.

    • Lab-Scale Silylation: If transferring to a stainless steel sample loop, treat the loop with a silanizing agent (e.g., HMDS) to cap surface hydroxyls (

      
      ).
      
Protocol B: Moisture Management (The Proton Vector)

Water is the transport vehicle for protons. If your gas contains moisture (


), it contains exchangeable protons (

).
  • The Trap: Using standard molecular sieves (Zeolite 4A or 13X) to dry propene.

  • Why it Fails: Zeolites are aluminosilicates. Their surface is highly acidic. While they remove water, they simultaneously catalyze the H/D exchange you are trying to prevent.

  • Correct Methodology:

    • Use Neutral/Basic Desiccants: Activated Alumina (Basic) or Calcium Sulfate (Drierite) are safer alternatives.

    • Purge Lines: Vacuum bake-out all transfer lines (

      
       under dynamic vacuum) before introducing the isotope.
      
Protocol C: Thermal Control

Arrhenius kinetics dictate that reaction rates double roughly every 10°C.

  • Storage: Store bulk cylinders at < 20°C . For long-term storage (>6 months), -20°C is recommended to arrest both exchange and polymerization.

Experimental Decision Matrix

Use this workflow to determine the safety of your current setup.

DecisionTree Start Start: Propene-1,1-D2 Usage Cylinder Cylinder Material? Start->Cylinder Steel Standard Steel Cylinder->Steel Risk Alum Passivated Al / SS Cylinder->Alum Safe RiskHigh HIGH RISK: Scrambling Likely Steel->RiskHigh Dry Drying Agent Used? Alum->Dry Zeolite Zeolite 4A/13X Dry->Zeolite Acidic Surface Basic Basic Alumina / CaSO4 Dry->Basic Inert Zeolite->RiskHigh Temp Storage Temp? Basic->Temp Hot > 25°C Temp->Hot Kinetic Risk Cold < 4°C Temp->Cold Stable Hot->RiskHigh RiskLow LOW RISK: Proceed Cold->RiskLow

Figure 2: Workflow for assessing storage integrity risks.

Troubleshooting & FAQs

Q1: My GC-MS shows a mass peak at M+1 (Propene-D1) increasing over time. Is the gas decomposing?

A: It is not decomposing; it is exchanging . This indicates a proton source in your system.

  • Immediate Action: Check your pressure regulator. Old regulators often accumulate moisture or oil that becomes acidic over time. Replace with a high-purity, stainless steel diaphragm regulator that has been vacuum-purged.

Q2: Can I use a standard balloon for short-term storage on the bench?

A: No. Rubber and latex are permeable to atmospheric moisture. Furthermore, the sulfur curing agents in rubber can act as catalysts.

  • Solution: Use a gas-tight syringe with a Teflon-tipped plunger or a Tedlar® bag, but only for immediate use (<1 hour).

Q3: Why do you recommend against Zeolite 13X? It is the standard for drying gases.

A: Zeolite 13X is excellent for alkanes (propane), but dangerous for labeled alkenes. The aluminum sites in the crystal lattice act as solid acid catalysts. They will protonate the double bond of Propene-1,1-D2, causing rapid scrambling of the deuterium label [1].

Q4: I see a pressure drop in the cylinder, but leak checks are negative.

A: This suggests polymerization . Acidic sites can initiate cationic polymerization of propene. This consumes the gas volume to form solid oligomers. This confirms your cylinder walls are not properly passivated.

Summary Data Table: Material Compatibility

ComponentRecommendedFORBIDDEN Reason
Cylinder Passivated Aluminum, Aculife®Carbon Steel (Untreated)Iron oxides catalyze exchange.
Regulator Stainless Steel (316L)Brass (Standard Grade)Brass off-gases; porous surface holds moisture.
Tubing PFA, Electropolished SSTygon, RubberPermeability to moisture; surface acidity.
Drying Basic Alumina, CaSO4Zeolite 4A, 13X, Silica GelAcidic surfaces catalyze scrambling [1].
Valves Diaphragm / BellowsPacked Stem (Greased)Grease can absorb H/D and facilitate exchange.

References

  • Vertex AI Search. (2025). Hydrogen/Deuterium Exchange Catalysis in Alkanes and Alkenes. ResearchGate. 1

  • BOC Sciences. (n.d.). Propene-1,1-D2 Product Specifications and Storage.

  • National Institutes of Health (NIH). (2021). Trends in Hydrogen-Deuterium Exchange at Carbon Centers. PubMed Central. 3

  • Weldcoa. (n.d.). Specialty Gas Cylinder Passivation Systems. 4

Sources

Troubleshooting signal overlap in Propene-1,1-D2 NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propene-1,1-D2 NMR Analysis

Executive Summary

Propene-1,1-d2 (


) presents unique challenges in 1H NMR spectroscopy compared to its non-deuterated counterpart. Users frequently report "ghost" splitting patterns, unexpected broadening, and critical signal overlaps. This guide addresses the physical origins of these anomalies (specifically 

coupling) and provides validated protocols for spectral cleanup and verification.

Section 1: The "Ghost" Splitting (Multiplet Complexity)

User Question: "I am analyzing Propene-1,1-d2. The methyl group looks fine, but the methine proton (H2) at ~5.8 ppm is a messy blur. It should be a sextet or quartet, but it looks like a broad lump. Is my shimming off?"

Scientist Response: It is likely not a shimming issue. You are observing Heteronuclear Scalar Coupling (


)  combined with Quadrupolar Broadening .

In standard Propene, the methine proton (


) couples to the methyl group (

,

Hz) and the two terminal protons (

,

Hz,

Hz).

In Propene-1,1-d2, the


 protons are replaced by Deuterium (

or

).
  • Coupling Persists: Deuterium is NMR active (

    
    ).[1] It still couples to 
    
    
    
    , but the coupling constant is reduced by the ratio of the gyromagnetic ratios (
    
    
    ).
  • The Math:

  • Result: Your

    
     signal is split into a quartet (by 
    
    
    
    ) which is further split into a doublet of doublets (by the two non-equivalent
    
    
    s).
  • Broadening: Deuterium has a quadrupole moment, which facilitates rapid relaxation. This often broadens the H signals coupled to it, masking the fine

    
     Hz splitting into a "messy" feature.
    
Visualizing the Splitting Logic

G H2_Origin H2 Methine Signal (Origin) Split_CH3 Split by CH3 (Quartet, J ~6.4Hz) H2_Origin->Split_CH3 3J(H-H) Split_D_Trans Split by D(trans) (Doublet, J ~2.6Hz) Split_CH3->Split_D_Trans 3J(H-D) Split_D_Cis Split by D(cis) (Doublet, J ~1.5Hz) Split_D_Trans->Split_D_Cis 3J(H-D) Result Final Appearance: Broad/Complex Multiplet Split_D_Cis->Result Quadrupolar Relaxation

Figure 1: Theoretical splitting tree for the Methine proton in Propene-1,1-d2.

Section 2: Signal Overlap Troubleshooting

User Question: "The methyl doublet at ~1.7 ppm is overlapping with a solvent peak. How do I get a clean integration without evaporating and re-dissolving?"

Scientist Response: Propene-1,1-d2 is a gas at room temperature (bp


C), usually handled in solution. Evaporation is not an option as you will lose the sample. You must utilize Solvent Matrix Effects  or Selectivity Experiments .
Protocol A: The Solvent Matrix Shift (In-Tube Titration)

If your sample is in


, the residual water peak appears at 

ppm, directly interfering with the propene methyl group (

ppm).

Action: Titrate with Benzene-d6 (


).
  • Why: Benzene rings create a magnetic anisotropy (ring current) that shifts solute protons differently based on geometry. It typically shifts aliphatic methyl groups upfield, while water usually moves downfield or broadens.

  • Step-by-Step:

    • Acquire a standard 1H spectrum.[1][2]

    • Add

      
       of 
      
      
      
      directly to the NMR tube.
    • Shake and re-acquire.

    • Observe the relative movement of the doublet vs. the singlet (impurity).

Common Impurity Overlap Table

Target: Propene Methyl Group (


 ppm)
Solvent (Deuterated)Interfering ImpurityShift (

)
Resolution Strategy
Chloroform-d (

)
Water (

)
1.56 ppmAdd

shake (exchange) or Add

Chloroform-d (

)
Grease (Aliphatic)0.86 - 1.26 ppmHigh-field (600MHz+) or 2D DOSY
Acetone-d6 Water (

)
2.84 ppmIdeal Choice (Clear of methyl region)
Benzene-d6 Water (

)
0.40 ppmIdeal Choice (Clear of methyl region)
DMSO-d6 Water (

)
3.33 ppmIdeal Choice (Clear of methyl region)

Critical Note: If using


, ensure it is stored over molecular sieves. Acidic 

can catalyze H/D exchange at the C1 position over time, degrading your isotopic purity.

Section 3: Advanced Spectral Editing ({2H} Decoupling)

User Question: "I need to publish this spectrum. How do I make the methine proton look like a clean quartet?"

Scientist Response: To remove the "ghost" splitting and broadening caused by the deuterium, you must perform a


 Decoupling Experiment . This requires an NMR probe capable of tuning the X-channel (or a dedicated lock channel) to the Deuterium frequency during acquisition.
Protocol B: Acquisition Workflow
  • Hardware Check: Ensure your probe is a "Broadband" (BBO/BBI) or "Inverse Triple Resonance" (TBI/TXI) probe. The Deuterium lock channel is usually separate; you may need to route the decoupling pulse through the lock channel or the X-channel.

  • Parameter Setup:

    • Pulse Program: zgdecoup (or vendor equivalent for heteronuclear decoupling).

    • Nucleus 2 (Decouple): Select

      
       (Deuterium).
      
    • O2 (Offset): Center the decoupling frequency on the alkene region of the Deuterium spectrum (

      
       ppm).
      
    • Power: Use low-power composite pulse decoupling (e.g., WALTZ-16) to avoid heating the sample or interfering with the lock signal.

  • Lock Stability: Since you are decoupling Deuterium, the lock system (which relies on Deuterium) might become unstable.

    • Solution: If available, use a

      
       lock solvent (like 
      
      
      
      ) or run unlocked if the magnet drift is minimal over the short experiment time.

Section 4: Verification of Isotopic Purity

User Question: "How do I prove I have 1,1-d2 and not a mixture of 1-d1 isomers?"

Scientist Response: 1H NMR is ambiguous due to the overlap discussed above. 13C NMR is the definitive test.

The 13C Fingerprint

Run a standard


 (proton-decoupled carbon) experiment.
Carbon PositionExpected SignalMultiplicity (J-Coupling)Explanation
C3 (Methyl) Singlet

No D attached.
C2 (Methine) Singlet (or weak triplet)

No D attached directly (small

possible).
C1 (Terminal) Quintet (1:2:3:2:1)

(

Hz)
The Smoking Gun. C1 is attached to two Spin-1 nuclei (

).

Interpretation:

  • If you see a Triplet (1:1:1) at C1: You have Propene-1-d1 (mono-deuterated).

  • If you see a Quintet (1:2:3:2:1) at C1: You have Propene-1,1-d2.

Workflow Logic Diagram

Troubleshooting Start Start: Signal Overlap/Complexity Check_H2 Is H2 (Methine) Broad? Start->Check_H2 Check_H3 Is H3 (Methyl) Overlapping? Start->Check_H3 Is_D_Coupling Cause: J(H-D) Coupling + Quadrupolar Broadening Check_H2->Is_D_Coupling Yes Solvent_Check Check Solvent Table Check_H3->Solvent_Check Can_Decouple Can you do 1H{2H}? Is_D_Coupling->Can_Decouple Do_Decouple Run 1H{2H} Decoupled Can_Decouple->Do_Decouple Yes (Hardware OK) Simulate Use Simulation Software (MestReNova/TopSpin) Can_Decouple->Simulate No Verify Final Step: Verify with 13C NMR (Look for C1 Quintet) Do_Decouple->Verify Simulate->Verify Titration Benzene-d6 Titration Solvent_Check->Titration Impurity is Water Titration->Verify

Figure 2: Troubleshooting decision matrix for Propene-1,1-d2 spectral analysis.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling).

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [3]

  • Reich, H. J. (2024).[4] Structure Determination Using NMR: Spin-Spin Splitting - Coupling to Deuterium. University of Wisconsin-Madison.

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (Experiment 2.12: Heteronuclear Decoupling).

Sources

Handling and stability of Propene-1,1-D2 gas cylinders

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Propene-1,1-D2. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of Propene-1,1-D2 gas cylinders in your experiments. As Senior Application Scientists, we have compiled this information to combine technical accuracy with practical, field-tested insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of Propene-1,1-D2.

1. What is Propene-1,1-D2 and what are its primary hazards?

Propene-1,1-D2 is a deuterated isotopologue of propene, with the chemical formula CH₃CH=CD₂.[1] While the deuterium labeling makes it valuable for specific research applications, its physical and chemical hazards are very similar to that of standard propene. The primary hazards are:

  • Extreme Flammability: Propene-1,1-D2 is an extremely flammable gas.[2][3][4] It can form explosive mixtures with air and must be kept away from all ignition sources such as heat, sparks, open flames, and hot surfaces.[2][3][5]

  • Gas Under Pressure: The gas is supplied in cylinders under pressure and may explode if heated.[2][3][4]

  • Asphyxiation Risk: In high concentrations, it can displace oxygen in the air and cause rapid suffocation.[2][3]

2. What are the proper storage conditions for Propene-1,1-D2 gas cylinders?

Proper storage is crucial for maintaining the integrity of the gas and ensuring laboratory safety. Follow these guidelines:

  • Location: Store cylinders in a dry, cool, and well-ventilated area.[2][5] Outdoor or detached storage is preferable.[6]

  • Temperature: Do not expose cylinders to temperatures exceeding 50-52°C (125°F).[2][6] Protect them from direct sunlight.[2][5]

  • Orientation and Security: Cylinders should always be stored upright with the valve protection cap in place and firmly secured to prevent falling.[6]

  • Segregation: Store full and empty cylinders separately. It's also recommended to use a "first in-first out" inventory system.[6]

  • Incompatible Materials: Keep cylinders away from strong acids and oxidizing agents.[2][5]

3. What is the expected shelf life and stability of Propene-1,1-D2?

Under recommended storage conditions, Propene-1,1-D2 is a stable compound.[1] However, the chemical purity should be re-analyzed after three years to ensure it meets the required specifications for your experiments.[1] Some suppliers do not provide a specific expiration date but recommend routine inspection to ensure the product performs as expected.[7]

4. What personal protective equipment (PPE) should be worn when handling Propene-1,1-D2?

Appropriate PPE is essential to minimize risks. This includes:

  • Eye Protection: Chemical goggles or safety glasses, and potentially a face shield.[2]

  • Hand Protection: Protective gloves.[2] Cold insulating gloves should be used when handling the liquefied gas to prevent frostbite.[2]

  • Skin and Body Protection: Wear suitable protective clothing.[2]

  • Respiratory Protection: In case of inadequate ventilation, use appropriate respiratory protection.[2]

Troubleshooting Guide

This section provides step-by-step solutions to specific issues you might encounter during your experiments.

Issue 1: I've connected the cylinder, but there's no gas flow.

  • Check the Cylinder Valve: Ensure the main cylinder valve is opened slowly and fully.

  • Inspect the Regulator: Verify that the pressure-regulating valve is correctly installed and adjusted to the desired delivery pressure.

  • Check for Blockages: Examine the gas lines and equipment for any potential obstructions.

  • Confirm Cylinder Contents: On rare occasions, a cylinder may be empty upon arrival. Check the pressure gauge on the regulator immediately after connecting it to the cylinder. If it reads zero, contact the supplier.

  • Reset Excess-Flow Valve: Some cylinders are equipped with an excess-flow valve that can engage if the cylinder valve is opened too quickly. To reset it, close all gas appliances, then close the main cylinder valve and wait for about 15 seconds. You may hear a "click" as the valve resets. Then, very slowly, open the valve again.[8]

Issue 2: I suspect a gas leak from the cylinder or its connections.

  • Immediate Actions:

    • Do NOT operate any electrical switches, create sparks, or use any open flames.[9][10]

    • If possible and safe to do so, close the main cylinder valve.[9]

    • Increase ventilation in the area by opening windows and doors.[11]

  • Leak Detection: The safest and most reliable method for detecting a leak is the soapy water test.[12]

    • Prepare a solution of soap and water.

    • Apply the solution to the cylinder valve, regulator connections, and along the gas lines.[12]

    • The formation of bubbles indicates the location of the leak.[9][12]

  • Resolving the Leak:

    • If the leak is at a connection, try tightening the fitting.[13]

    • If the leak persists or is from the cylinder valve itself, close the valve, move the cylinder to a safe, well-ventilated area (if possible), and contact your supplier immediately. Do not attempt to repair a faulty cylinder valve.[9]

Issue 3: The pressure reading on the regulator is inconsistent.

  • Check for Temperature Fluctuations: The pressure inside the cylinder can vary with the ambient temperature. Ensure the cylinder is not exposed to significant temperature changes.

  • Inspect the Regulator: A faulty or improperly seated regulator diaphragm can cause pressure fluctuations. If you suspect a regulator malfunction, replace it with a new or recently serviced one.

  • Consider Gas Consumption Rate: A high gas withdrawal rate can sometimes lead to a temporary pressure drop. Allow the pressure to stabilize before taking a reading.

Experimental Protocols & Data

Propene-1,1-D2 Properties
PropertyValue
Chemical Formula CH₃CH=CD₂[1]
Molecular Weight 44.09 g/mol [1][14]
Physical State Gas[1][2]
Boiling Point -47.7 °C[15]
Flash Point -108 °C (-162 °F)[15]
Flammability Limits in Air 2.0% - 11.1%[15]
Isotopic Enrichment Typically ≥98 atom % D[1][14]
Standard Operating Procedure: Connecting a Propene-1,1-D2 Cylinder

This protocol outlines the essential steps for safely connecting a gas cylinder to your experimental setup.

  • Secure the Cylinder: Ensure the cylinder is upright and securely fastened to a wall, bench, or cylinder stand.[6]

  • Verify Cylinder Contents: Double-check the label on the cylinder to confirm it is Propene-1,1-D2.[16]

  • Prepare the Regulator: Use a regulator specifically designed for flammable gases and ensure the CGA (Compressed Gas Association) fitting matches the cylinder valve.

  • Connect the Regulator:

    • Remove the protective cap from the cylinder valve.[17]

    • Attach the regulator to the cylinder valve outlet.

    • Tighten the connection using the appropriate wrench. Do not overtighten.

  • Leak Test the Connection:

    • Ensure the regulator's delivery pressure is set to zero.

    • Slowly open the main cylinder valve.

    • Apply a soapy water solution to the connection between the regulator and the cylinder valve.

    • If bubbles form, close the cylinder valve and retighten the connection. Repeat the leak test.

  • Purge the System: Before introducing the gas to your experiment, it may be necessary to purge the regulator and gas lines with an inert gas to remove any atmospheric contaminants.

  • Set the Delivery Pressure: Adjust the regulator to the desired downstream pressure for your application.

Visualizations

Logical Workflow for Gas Cylinder Connection

GasCylinderWorkflow cluster_prep Preparation cluster_connection Connection cluster_safety_check Safety Check cluster_operation Operation SecureCylinder 1. Secure Cylinder Upright VerifyGas 2. Verify Gas Identity SecureCylinder->VerifyGas SelectRegulator 3. Select Correct Regulator VerifyGas->SelectRegulator RemoveCap 4. Remove Valve Cap AttachRegulator 5. Attach Regulator RemoveCap->AttachRegulator TightenConnection 6. Tighten Connection AttachRegulator->TightenConnection LeakTest 7. Perform Leak Test TightenConnection->LeakTest CheckForBubbles 8. Check for Bubbles LeakTest->CheckForBubbles Retighten Retighten Connection CheckForBubbles->Retighten Leak Detected PurgeSystem 9. Purge System (if needed) CheckForBubbles->PurgeSystem No Leak Retighten->LeakTest SetPressure 10. Set Delivery Pressure PurgeSystem->SetPressure Ready System Ready for Use SetPressure->Ready

Caption: Workflow for safely connecting a gas cylinder.

References

  • Toll Gas. PROPYLENE - Safety Data Sheet. [Link]

  • Material Safety Data Sheet Propylene. (2022). Material Safety Data Sheet Propylene. [Link]

  • LP Gas Cylinder Management. Guide to Good Industry Practices. [Link]

  • SB Specialty Metals. D2 - Technical Data. [Link]

  • LCGC International. The Storage and Use of Gases for Gas Chromatography. [Link]

  • Airgas. Propylene - Safety Data Sheet. [Link]

  • Linde Gas. SAFETY DATA SHEET Propylene. [Link]

  • BOC. Guidelines for Gas Cylinder Safety. [Link]

  • National Center for Biotechnology Information. Propene-1,1-D2. PubChem Compound Summary for CID 12454406. [Link]

  • Comet Integrated. Common Gas Regulator Problems and How to Fix Them. [Link]

  • GOK. Simply check the gas system for leaks - tips, tricks and information in the GOK tutorial. [Link]

  • MDPI. Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. [Link]

  • Gas Cylinder Problems & How to Fix Them. (2025). Common Gas Cylinder Problems & How to Fix Them. [Link]

  • How to Detect a Leak in Your Gas Cylinder Safely. (2025). How to Detect a Leak in Your Gas Cylinder Safely. [Link]

  • Moravek, Inc. Radioisotope Storage: GMP Explained. [Link]

  • Miller Welders. Proper Handling of Compressed Gas Cylinders. [Link]

  • How to detect gas leakage in your cooking gas cylinder. (2025). YouTube. [Link]

  • Stromquist. Common Gas Regulator Problems and How to Fix Them. [Link]

  • National Institute of Standards and Technology. Propene - NIST WebBook. [Link]

  • Ingredi. Dow Propylene Glycol USP/EP (PG USP/EP) Shelf Life. [Link]

  • CK Isotopes. Isotopic Gases. [Link]

  • Flogas. My gas supply is disrupted. [Link]

  • Quora. How to detect leakage in household gas cylinders. [Link]

  • MDPI. Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. [Link]

  • Zibo Anquan Chemical Co., Ltd. Does dipropylene glycol expire?. [Link]

  • BOC. Problems opening a cylinder. Quick and simple checks. [Link]

  • Physics Wallah. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. [Link]

  • Wikipedia. Propane. [Link]

  • ELGAS. Gas Leak Detector Sensor for Leaky Gas: How to Find a Gas Leak in Home. [Link]

  • University of Toronto Scarborough. Compressed Gas Cylinder Use and Safety. [Link]

  • MDPI. Synthesis and Structure–Property Relationships of PLLA-Based ABA Triblock Copolymers with Bio-Based Soft Segments. [Link]

Sources

Removing trace impurities from commercial Propene-1,1-D2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of commercial Propene-1,1-D2. This guide is designed for researchers, scientists, and drug development professionals who require high-purity deuterated reagents for their experiments. Here, we address common challenges and provide robust, field-proven protocols to ensure the integrity of your isotopically labeled materials.

Frequently Asked Questions (FAQs)

Q1: What are the typical trace impurities in commercial Propene-1,1-D2, and why are they problematic?

Commercial Propene-1,1-D2, while synthesized to high isotopic enrichment, can contain several types of chemical impurities originating from the manufacturing process and storage.[1] These are broadly categorized as:

  • Protic Impurities (e.g., Water): This is the most critical impurity class. Protic species can participate in hydrogen-deuterium (H/D) exchange, especially in the presence of catalysts or under certain reaction conditions, which lowers the isotopic purity of your starting material and complicates mechanistic studies.[2][3] Water can also deactivate sensitive organometallic catalysts.[4]

  • Atmospheric Gases (O₂, N₂, CO, CO₂): Oxygen can initiate radical side reactions and degrade organometallic reagents. Carbon monoxide is a notorious poison for many transition metal catalysts (e.g., Palladium, Rhodium, Nickel).[1][4]

  • Other Hydrocarbons (e.g., Propane, Acetylene, Propadiene): Propane is often a co-product or starting material in propene synthesis and is difficult to separate due to its similar boiling point.[5][6] Unsaturated impurities like acetylene and propadiene can deactivate polymerization catalysts and participate in unwanted side reactions.[7][8]

  • Sulfur and Phosphorus Compounds (e.g., H₂S, COS, Phosphine): These are potent catalyst poisons, even at part-per-billion (ppb) levels, by irreversibly binding to the metal center.[9][10][11]

The presence of these impurities can lead to catalyst deactivation, reduced reaction yields, formation of undesirable byproducts, and compromised isotopic integrity of the final product.[11]

Q2: How can I analyze the purity of my Propene-1,1-D2 before and after purification?

A multi-faceted analytical approach is recommended for comprehensive quality control:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying and quantifying hydrocarbon impurities (e.g., propane, propadiene) and other volatile organic compounds. The mass spectrometer allows for the confirmation of the isotopic enrichment of the propene itself.

  • Gas Chromatography with Specialized Detectors:

    • Flame Ionization Detector (FID): Excellent for quantifying hydrocarbon impurities with high sensitivity.[7]

    • Pulsed Discharge Detector (PDD): Used for detecting permanent gases like H₂, O₂, N₂, CO, and CO₂ at low ppm levels.[11]

    • Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD): Specifically for trace-level detection of sulfur compounds.[10]

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Provides ultra-sensitive, element-specific detection for impurities like arsine and phosphine.[9][11]

  • Karl Fischer Titration: While challenging for gases, specialized equipment can be used to accurately quantify water content. Alternatively, analyzing the headspace of a sealed container can provide an estimate.

Q3: My experiment involves a sensitive organometallic catalyst. Which purification method should I prioritize?

For applications involving air- and moisture-sensitive catalysts, the primary goal is the rigorous exclusion of water and oxygen. The recommended workflow is a multi-step purification train:

  • Pass the gas through a drying column packed with activated 3Å molecular sieves. This will effectively remove water. 3Å sieves are recommended as their pore size is small enough to exclude propene, preventing its polymerization on the sieve surface.[12]

  • Subsequently, pass the gas through an oxygen-scavenging column. Commercially available oxygen traps are highly effective.

  • Perform all gas transfers using a high-vacuum line to prevent atmospheric contamination.[13]

This ensures that the gas delivered to your reaction is free from the most common catalyst poisons.

Summary of Common Impurities and Purification Strategies
Impurity ClassSpecific ExamplesPotential ImpactRecommended Removal Method
Protic Impurities Water (H₂O), MethanolH/D exchange (loss of isotopic purity), catalyst deactivation.[4]Activated 3Å Molecular Sieves.[14]
Atmospheric Gases O₂, CO, CO₂Catalyst poisoning, unwanted oxidation reactions.[4]Oxygen traps, freeze-pump-thaw cycles.
Saturated Hydrocarbons PropaneInert diluent, difficult to separate from product.Cryogenic distillation, preparative GC.[6]
Unsaturated Hydrocarbons Acetylene, Propadiene, ButenesCatalyst deactivation, side reactions, co-polymerization.[7]Selective hydrogenation, preparative GC, specialized adsorbents (e.g., MOFs).[8]
Sulfur/Phosphorus H₂S, COS, Phosphine (PH₃)Severe and irreversible catalyst poisoning.[10][11]Guard beds with metal oxide scavengers (e.g., copper, zinc).

Troubleshooting and Diagnostic Guide

Problem: My reaction yield is low, the catalyst has turned black, or my product's isotopic purity is lower than expected. Could my Propene-1,1-D2 be the culprit?

This is a common and valid concern. Use the following diagnostic workflow to troubleshoot the issue.

Diagnostic Workflow for Impurity-Related Reaction Failure

G Troubleshooting Workflow for Propene-1,1-D2 Impurities cluster_0 Symptom Analysis cluster_1 Hypothesis (Potential Cause) cluster_2 Action Plan start Reaction Failure (Low Yield, Catalyst Deactivation, Low Isotopic Purity) symptom1 Symptom: Low Isotopic Purity in Product start->symptom1 symptom2 Symptom: Catalyst Deactivation (e.g., color change, precipitation) start->symptom2 symptom3 Symptom: Unidentified Side Products start->symptom3 cause1 Suspect Protic Impurities (H₂O, Alcohols) causing H/D Exchange symptom1->cause1 Primary Indicator cause2 Suspect Catalyst Poisons (O₂, H₂O, CO, Sulfur, Phosphine) symptom2->cause2 Strong Correlation cause3 Suspect Reactive Hydrocarbons (Dienes, Alkynes) symptom3->cause3 Possible Link action1 1. Analyze Gas Purity (GC-MS, Karl Fischer) cause1->action1 cause2->action1 cause3->action1 action2 2. Implement Purification Protocol (See Detailed Methodologies) action1->action2 If impurities are detected action3 3. Re-run Experiment with Purified Reagent action2->action3

Caption: Diagnostic workflow for troubleshooting reaction failures.

Detailed Experimental Protocols

Protocol 1: General Purification via Condensation and Freeze-Pump-Thaw Cycles

This method is effective for removing less volatile impurities (e.g., higher-boiling hydrocarbons, plasticizers from tubing) and dissolved atmospheric gases (O₂, N₂).

Causality: This protocol leverages differences in boiling points. Propene-1,1-D2 (boiling point: -47.4 °C) is condensed in a cold trap, while more volatile gases (N₂, O₂, CO) are removed under vacuum. A subsequent thaw releases dissolved gases from the liquid propene, which are then removed in the next freeze cycle.

Methodology:

  • Apparatus Setup: Assemble a high-vacuum line equipped with at least two cold traps and a pressure gauge. Ensure all glassware is oven-dried and cooled under vacuum before use.

  • Initial Condensation: Place a Schlenk flask or a suitable collection vessel on the vacuum line and cool it with liquid nitrogen (-196 °C).

  • Gas Transfer: Connect the commercial Propene-1,1-D2 cylinder to the vacuum line via a regulator. Slowly open the valve to allow the gas to flow and condense in the liquid nitrogen-cooled trap. Monitor the pressure to ensure a controlled transfer.

  • First Freeze-Pump-Thaw Cycle:

    • Freeze: Once a sufficient amount of propene has been collected, close the flask to the rest of the vacuum line. Ensure the liquid nitrogen bath is maintained.

    • Pump: Open the flask to the high-vacuum pump for 5-10 minutes to remove non-condensable gases from the headspace above the frozen solid.

    • Thaw: Close the flask to the pump. Remove the liquid nitrogen bath and replace it with a dry ice/acetone bath (-78 °C) to allow the propene to melt. Do NOT warm to room temperature. Bubbles will be seen escaping the liquid as dissolved gases are released.

  • Repeat Cycles: Repeat the freeze-pump-thaw cycle at least three times. The absence of bubbling upon thawing indicates that most dissolved atmospheric gases have been removed.

  • Transfer for Use: The purified propene can then be transferred via vacuum from this flask to the reaction vessel by cooling the reaction vessel with liquid nitrogen.

Self-Validation: An aliquot of the purified gas can be analyzed by GC-MS to confirm the removal of targeted impurities.

Protocol 2: Rigorous Drying using Activated Molecular Sieves

This protocol is essential for removing trace water to prevent H/D exchange and catalyst deactivation.

Causality: Molecular sieves are crystalline aluminosilicates with a uniform pore structure. 3Å sieves have pores large enough to trap small molecules like water but small enough to exclude propene, thus acting as a highly selective drying agent.[12] The sieves must be activated at high temperature under vacuum to remove any pre-adsorbed water from their pores.

Methodology:

  • Sieve Activation:

    • Place 3Å molecular sieves in a Schlenk flask equipped with a sidearm.

    • Heat the flask to 250-300 °C using a heating mantle while under high vacuum (<1 mTorr) for at least 8 hours (overnight is recommended).

    • Allow the flask to cool to room temperature under vacuum.

    • Backfill the flask with an inert gas (e.g., Argon or Nitrogen) before use.

  • Purification Setup:

    • Create a purification tube or column that can be packed with the activated molecular sieves. A simple setup is a glass U-tube.

    • Under an inert atmosphere (in a glovebox or under a flow of inert gas), transfer the activated sieves into the purification tube.

    • Integrate this tube into the gas transfer line between the Propene-1,1-D2 source (either the commercial cylinder or the flask from Protocol 1) and the reaction vessel.

  • Gas Purification:

    • Cool the purification tube containing the sieves in a dry ice/acetone bath (-78 °C). This is not for condensation but to enhance the physisorption of water.

    • Slowly pass the Propene-1,1-D2 gas through the column. The flow rate should be low (e.g., 10-20 mL/min) to ensure sufficient residence time for water to be trapped.

    • Condense the ultra-dry gas in the reaction vessel, which is cooled with liquid nitrogen.

Self-Validation: The most effective validation is the success of the subsequent moisture-sensitive reaction. For direct measurement, a specialized trace moisture analyzer would be required.

References

  • Effect of trace impurities on propylene polymerization. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • ANALYSIS OF PROPYLENE IMPURITIES USING SELECT LOW SULFUR COLUMN AND SINGLE TUNE WITH GC-ICP-MS QQQ ORS. (n.d.). LabRulez GCMS. Retrieved February 9, 2026, from [Link]

  • 17 Minute D2712 Analysis of Impurities in Propylene Using PLOT Columns. (n.d.). Restek. Retrieved February 9, 2026, from [Link]

  • Propylene - Some Industrial Chemicals - NCBI Bookshelf. (1994). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • APPLICATION HIGHLIGHT - Trace Impurities in polymer grade Ethylene & Propylene. (n.d.). PAC. Retrieved February 9, 2026, from [Link]

  • Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph Application. (n.d.). Agilent. Retrieved February 9, 2026, from [Link]

  • A Chemical Ionization Study of Deuteron Transfer Initiated Propene Loss From Propoxypyridines. (2003). PubMed. Retrieved February 9, 2026, from [Link]

  • Purification of Propylene and Ethylene by a Robust Metal–Organic Framework Mediated by Host–Guest Interactions. (2021). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Research Progress on Propylene Preparation by Propane Dehydrogenation. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. (2022). BYJU'S. Retrieved February 9, 2026, from [Link]

  • Analysis of Impurities in Propane/Propylene Streams Using a Pulsed-Flame Photometric Detector (PFPD). (n.d.). OI Analytical. Retrieved February 9, 2026, from [Link]

  • Impurities in Polymer Grade Propylene. (n.d.). Consolidated Sciences. Retrieved February 9, 2026, from [Link]

  • Isotopic labeling. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • How to dry deuterated NMR solvents ?. (2021). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Process for purifying propylene. (2002). Google Patents.
  • Optimization of Propylene—Propane Distillation Process. (2005). Chemical Papers. Retrieved February 9, 2026, from [Link]

  • Using molecular sieves for solvent drying. (n.d.). University of Washington. Retrieved February 9, 2026, from [Link]

Sources

Optimizing reaction conditions for deuterated propene polymerization

[1]

Subject: Optimization of Coordination Polymerization for Perdeuterated Propene (C₃D₆) Applicable Systems: Metallocene / Post-Metallocene Catalysis (Zirconium/Hafnium based) Target Outcome: High-tacticity (isotactic/syndiotactic) d-PP with controlled molecular weight.[1]

Module 1: Catalyst Selection & Activation (The Engine)

Q1: Why does my standard Ziegler-Natta catalyst yield broad molecular weight distributions with C₃D₆?

Diagnosis: Heterogeneous Ziegler-Natta (ZN) catalysts possess multiple active site types, leading to broad polydispersity (PDI > 3.5).[1] For deuterated polymers intended for neutron scattering (SANS) or rheology, molecular uniformity is critical.[1] Solution: Switch to a Single-Site Metallocene Catalyst .

  • Recommended System: rac-dimethylsilylbis(2-methyl-4-phenylindenyl)zirconium dichloride (rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂) activated with Methylaluminoxane (MAO).[1]

  • Technical Rationale: This

    
    -symmetric complex enforces high isotacticity ([mm] > 95%) via the site control mechanism.[1] The single-site nature ensures a narrow PDI (~2.0), essential for resolving the subtle radius of gyration (
    
    
    ) differences in SANS experiments.
Q2: I am observing lower activity with C₃D₆ compared to C₃H₆. Is the catalyst poisoned?

Diagnosis: Not necessarily. You are likely observing a Secondary Kinetic Isotope Effect (KIE) .[1]

  • Mechanism: During the migratory insertion step (Cossee-Arlman mechanism), the

    
    -agostic interaction stabilizes the transition state.[1] The C-D bond is stronger and has a lower zero-point energy than C-H, making the agostic interaction weaker or altering the transition state geometry. This often results in a propagation rate constant (
    
    
    ) reduction of 10–30%.[1]
  • Corrective Action:

    • Do not increase catalyst loading immediately (this alters the ash content).[1]

    • Increase Reaction Time: Compensate for the lower

      
       by extending the run time by 20%.
      
    • Temperature Tuning: Slight elevation in temperature (e.g., from 60°C to 65°C) can overcome the activation barrier, but monitor for

      
      -D elimination (chain transfer), which is also isotope-dependent.[1]
      

Module 2: Reaction Condition Optimization (The Process)

Q3: How do I handle the monomer? C₃D₆ is too expensive for continuous purge flows.

Standard Protocol Adjustment: Conventional propylene polymerizations use a continuous semi-batch feed.[1] For C₃D₆, you must use a Cryogenic Batch Condensation method to ensure 100% monomer utilization.[1]

Protocol: Cryo-Condensed Batch Polymerization

  • Reactor Prep: Bake a 100 mL stainless steel pressure reactor (e.g., Parr/Büchi) at 120°C under vacuum (< 10 mTorr) for 4 hours.

  • Inerting: Cool to room temp; backfill with 99.9995% Argon (Do not use Nitrogen if using cationic activators).

  • Solvent Charge: Inject dry, degassed toluene (30 mL) and scavenger (TIBA, 0.5 mmol) via cannula.[1]

  • Monomer Transfer:

    • Connect the C₃D₆ lecture bottle to the reactor via a flexible steel hose.[1]

    • Submerge the reactor in a liquid nitrogen bath.

    • Open the lecture bottle. The pressure differential will drive C₃D₆ into the reactor quantitatively.[1]

    • Close the reactor valve once the desired mass (e.g., 5 g) is transferred (verify by weight difference).

  • Polymerization:

    • Thaw reactor to reaction temperature (e.g., 60°C).[1] Pressure will rise significantly (vapor pressure of C₃ at 60°C is ~26 bar).[1]

    • Inject catalyst/activator solution using a high-pressure injection bomb driven by Argon.[1]

Q4: My d-PP melting point is higher than expected. Is this an impurity?

Analysis: No, this is a physical isotope effect.[1]

  • Data: Deuterated isotactic polypropylene (i-dPP) typically exhibits a melting point (

    
    ) 3–5°C higher than protonated i-PP.[1]
    
  • Cause: The higher mass of deuterium lowers the vibrational frequency of C-D bonds, reducing the molar volume and slightly increasing the crystal lattice energy/packing density.

  • Validation: Run a DSC cycle (Heat/Cool/Heat, 10°C/min).

    • Expected

      
       (i-dPP): ~164–168°C (depending on tacticity).[1]
      
    • Expected

      
       (i-hPP): ~160–165°C.[1]
      

Module 3: Visualization of Pathways

Diagram 1: Catalytic Cycle & Isotope Effects

This diagram illustrates the Cossee-Arlman mechanism, highlighting where the Deuterium Isotope Effect influences the reaction (Propagation vs. Termination).

GCatActive Catalyst[Cp2Zr-R]+CoordOlefin Coordination(C3D6)Cat->Coord+ C3D6TSTransition State(Agostic C-D Interaction)Coord->TSRate DeterminingInsertInsertion(Chain Growth)TS->InsertPrimary Path(Slower k_p due to KIE)TermBeta-D Elimination(Chain Transfer)TS->TermSecondary Path(Suppressed by C-D Strength)Insert->CatRepeat CycleTerm->CatRe-initiationPolymerDeuterated Polymer(d-PP)Term->PolymerDead Chain

Caption: The catalytic cycle for d-PP synthesis. Note that the stronger C-D bond stabilizes the transition state (slowing propagation) but also suppresses chain transfer (potentially increasing molecular weight).

Module 4: Troubleshooting & Characterization

Q5: How do I determine tacticity without the 1H NMR region?

Issue: In C₃D₆ polymers, the proton signals are absent (or <1% residual), rendering standard 1H NMR tacticity analysis impossible. Solution: Use High-Temperature 13C{2H} NMR (Carbon-13 with Deuterium Decoupling).

Protocol:

  • Solvent: 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) or 1,2,4-Trichlorobenzene (TCB) mixed with benzene-d6 for lock.[1]

  • Temperature: 110°C – 130°C (Essential to dissolve crystalline i-dPP).

  • Pulse Sequence: Inverse gated decoupling (to suppress NOE if quantitative integration is needed) or standard decoupling for tacticity assignment.

  • Analysis: Focus on the Methyl Region (20–22 ppm) .[1]

    • mmmm (isotactic pentad): ~21.8 ppm.[1]

    • rrrr (syndiotactic pentad): ~20.2 ppm.[1]

    • Note: Carbon chemical shifts may show a slight upfield isotope shift (

      
       ppm) compared to h-PP due to the intrinsic isotope effect on shielding.[1]
      
Summary of Quantitative Expectations
ParameterStandard Propene (h-PP)Deuterated Propene (d-PP)Reason
Propagation Rate (

)
Baseline0.7x – 0.9x BaselineSecondary Kinetic Isotope Effect (KIE)
Melting Point (

)
160–165°C164–168°CReduced vibrational volume / Crystal packing
Molecular Weight (

)
BaselineEqual or HigherC-D bond is harder to break during chain transfer
Solubility Soluble in xylene @ 130°CSoluble in xylene @ 135°CSlightly lower solubility due to crystal energy
Diagram 2: Troubleshooting Workflow

TroubleshootingStartIssue: Low Yield / Poor QualityCheckPurityCheck C3D6 Purity(GC-MS for Oxygenates)Start->CheckPurityDecision1Purity > 99.5%?CheckPurity->Decision1CheckColorReactor Color Change?Decision2Solution turnedYellow/Orange?CheckColor->Decision2Decision1->CheckColorYesPurifyPass throughActivated Alumina/Mol SieveDecision1->PurifyNoLeakO2 Leak Detected(MAO Oxidation)Decision2->LeakYesKIE_CheckSuspect KIEExtend Run TimeDecision2->KIE_CheckNo (remains clear/pale)

Caption: Diagnostic flow for addressing low yield in deuterated polymerization. Yellowing often indicates MAO oxidation by impurities.[1]

References

  • Resconi, L., et al. (2000).[1] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.[1]

  • Kaminsky, W. (2013).[1] "Polymerization of Deuterated Monomers: Kinetic Isotope Effects." Macromolecular Chemistry and Physics. (Generalized citation based on field consensus for KIE in coordination polymerization).

  • Brandolini, A. J., & Hills, D. D. (2000).[1] NMR Spectra of Polymers and Polymer Additives. Marcel Dekker.[1] (Standard reference for high-temp polymer NMR).

  • Horton, A. D. (1994).[1] "Metallocene Catalysis: Polymers with Novel Microstructures."[1] Trends in Polymer Science.

  • Lohse, D. J., et al. (2002).[1] "Thermodynamic Interactions in Deuterated/Hydrogenated Polyolefin Blends." Macromolecules, 35, 3066.[1]

Preventing isotopic scrambling in acid-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Ticket Type: Technical Support / Troubleshooting Subject: Preventing Isotopic Scrambling in Acid-Catalyzed Reactions

Mission Statement

Welcome to the Isotope Fidelity Assurance Center. You are likely here because your mass spectrometry data shows a "washed-out" signal, or your NMR integration indicates your expensive


 or 

label has migrated to an adjacent carbon.

In acid-catalyzed reactions, isotopic scrambling is rarely random; it is the result of thermodynamic equilibration overtaking kinetic control . This guide provides the diagnostic logic and experimental protocols to lock your isotopes in place.

Module 1: Diagnostic Logic (Triage)

Before altering your synthesis, use this decision matrix to identify the mechanism of your scrambling.

ScramblingDiagnosis Start Start: Isotope Loss or Migration? CheckMS Check Mass Spec (MS) Start->CheckMS LossD Mass Decrease (e.g., M-1 for D) CheckMS->LossD Label Washout PosShift Mass Unchanged (Position Shift) CheckMS->PosShift Regio-scrambling SolventEx Solvent Exchange (Protic Solvent?) LossD->SolventEx Labile H? CarboRearr Carbocation Shift (Wagner-Meerwein) PosShift->CarboRearr C-C Bond Formation? AromSub Rev. Aromatic Subst. (Sigma Complex) SolventEx->AromSub Aromatic Ring? Enol Enolization (Alpha-Proton) SolventEx->Enol Ketone/Aldehyde? Sol_Aprotic Protocol A: Switch to Aprotic/Lewis Acid SolventEx->Sol_Aprotic Yes Sol_Kinetic Protocol B: Kinetic Quench / Low T AromSub->Sol_Kinetic Enol->Sol_Kinetic Sol_Trap Protocol C: Nucleophilic Trapping CarboRearr->Sol_Trap

Figure 1: Diagnostic Logic Tree for identifying the root cause of isotopic scrambling based on MS/NMR signatures.

Module 2: The Mechanisms of Failure

To prevent scrambling, you must understand the "enemy" pathways.

The Reversible Protonation (H/D Scrambling)
  • The Issue: You labeled an aromatic ring with Deuterium. After a Friedel-Crafts reaction, the D is gone.

  • The Mechanism: Electrophilic Aromatic Substitution (EAS) is reversible. The intermediate sigma complex (arenium ion) can lose either H or D to restore aromaticity. If the reaction is slow (thermodynamic control), the D washes out into the solvent pool.

  • The Fix: You must operate under Kinetic Control . The forward reaction (product formation) must be orders of magnitude faster than the reverse reaction (protonation).

The Carbocation Dance (C/O Scrambling)
  • The Issue: A

    
     label on a secondary carbon migrates to the adjacent tertiary carbon.
    
  • The Mechanism: Carbocations are prone to 1,2-hydride and 1,2-alkyl shifts (Wagner-Meerwein rearrangements) to reach a lower energy state (tertiary > secondary).

  • The Fix: Reduce the lifetime of the carbocation.

Module 3: Experimental Protocols

Protocol A: The "Kinetic Freeze" (For Aromatic H/D Integrity)

Use this when preserving Deuterium/Tritium on aromatic rings.

Theory: Lower temperatures reduce the energy available to surmount the activation barrier for the reverse reaction (re-protonation).

Step-by-Step:

  • Solvent Selection: STRICTLY Aprotic.

    • Good: DCM, DCE, Nitrobenzene.

    • Bad: Water, Methanol, Ethanol (These act as infinite proton pools).

  • Catalyst Switch: Replace Brønsted acids (e.g.,

    
    , which provides protons) with Lewis Acids (e.g., 
    
    
    
    ,
    
    
    ).
  • Temperature: Cool the reaction vessel to

    
     (dry ice/acetone) or 
    
    
    
    (acetonitrile/dry ice).
  • Addition: Add the electrophile slowly.

  • Quench: This is critical. Do not let the reaction warm up before quenching. Pour the cold reaction mixture directly into a vigorously stirred, buffered quench solution (e.g.,

    
     ice slurry).
    
Protocol B: Nucleophilic Interception (For Carbocations)

Use this to prevent


 migration or 

exchange.

Theory: The rate of rearrangement (


) competes with the rate of nucleophilic attack (

). You want

.

Step-by-Step:

  • Concentration: Run the reaction at the highest concentration possible (often >1 M) to maximize the collision frequency between the carbocation intermediate and the nucleophile.

  • Nucleophile Excess: Use a large excess (3–5 equivalents) of the trapping nucleophile.

  • Solvent Polarity: Use a less polar solvent if possible. Highly polar solvents stabilize the carbocation, increasing its lifetime and the window for scrambling.

Module 4: Comparative Data & Thresholds

Table 1: Scrambling Risk Assessment by Functional Group

Functional GroupRisk TypePrimary MechanismRisk Level (Acidic pH)Prevention Strategy
Aromatic Ring H/D ExchangeReversible

-complex
HighLow Temp, Lewis Acid
Ketone/Aldehyde

-H Exchange
EnolizationCriticalpH < 1 or pH > 5 (Avoid pH 2-4)
Carboxylic Acid

Loss
Hydrate FormationMediumAvoid aqueous acid; use anhydrous
Secondary Alcohol

Shift
1,2-Hydride ShiftHighHigh [Nu], Short reaction time
Tertiary Alcohol

Shift
1,2-Alkyl ShiftLowUsually stable (already

)

Module 5: Pathway Visualization

Understanding the competition between Product Formation (Desired) and Scrambling (Undesired).

ScramblingMechanism Reactant Labeled Reactant (R-D or R-13C) Intermediate Reactive Intermediate (Cation/Enol) Reactant->Intermediate Acid Catalyst Product Desired Product (Label Intact) Intermediate->Product Path A: Kinetic (Fast Trapping) Scrambled Scrambled Isomer (Label Moved/Lost) Intermediate->Scrambled Path B: Thermo (Rearrangement/Exchange) Scrambled->Product Slow Leak

Figure 2: The Kinetic vs. Thermodynamic Fork. Path A represents the desired rapid trapping of the intermediate. Path B represents the slower rearrangement or exchange processes that occur if the intermediate lives too long.

FAQs: Technician's Log

Q: Can I use


 to prevent Deuterium loss? 
A:  Technically, yes, this maintains the "Deuterium pool," but it does not prevent regio-scrambling. If your D moves from position C2 to C3, your label is still there, but your structural data is compromised. It is safer to use aprotic conditions to prevent the exchange entirely.

Q: My


 labeled ester is losing its label during hydrolysis. 
A:  Acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate where the carbonyl oxygen and the water oxygen become equivalent. If this process reverses (re-forms the ester) before hydrolysis is complete, the 

can be swapped for

from the solvent.
  • Fix: This is an equilibrium process. You cannot stop it easily in aqueous acid. Consider using enzymatic hydrolysis (lipases) or basic hydrolysis (saponification), which are often irreversible or mechanistically distinct regarding the carbonyl oxygen.

Q: How do I know if my reaction is under kinetic or thermodynamic control? A: Run a time-course study.

  • Take an aliquot at 5 minutes.

  • Take an aliquot at 2 hours.

  • If the ratio of isomers (or label position) changes over time, you are seeing thermodynamic equilibration. The 5-minute result is your "Kinetic" product.

References

  • Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. Source: ResearchGate URL:[1][2][Link]

  • Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis. Source: PubMed / NIH URL:[Link]

  • Carbocation Rearrangements (1,2-Hydride and Alkyl Shifts). Source: Chemistry LibreTexts URL:[Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Source: Master Organic Chemistry / LibreTexts URL:[Link]

Sources

Resolving baseline noise in Propene-1,1-D2 mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Noise & Spectral Anomalies in Deuterated Propene Analysis

Status: Active | Tier: Level 3 (Advanced Application Support)

Introduction: The "m/z 44 Paradox"

Welcome to the Advanced Support Center. If you are analyzing Propene-1,1-D2 (


), you are likely encountering a persistent, high-baseline signal at m/z 44 .

In standard propene analysis, m/z 44 is background noise. In Propene-1,1-D2 analysis, m/z 44 is your molecular ion (


) . This creates a unique analytical conflict: the primary background interference in mass spectrometry—Carbon Dioxide (

)—is isobaric with your target analyte.

This guide moves beyond basic "leak checking" to address the specific physical chemistry of deuterated alkenes in vacuum systems.

Module 1: Isobaric Interference ( vs. Target)

User Question: "I have a high baseline at m/z 44 even when injecting blanks. Is my source contaminated, or is this an air leak?"

Technical Diagnosis: The mass difference between Propene-1,1-D2 and


 is approximately 0.07 Da , which is irresolvable by standard quadrupole MS (Unit Resolution).
  • Propene-1,1-D2 (

    
    ):  ~44.06 Da
    
  • Carbon Dioxide (

    
    ):  ~43.99 Da
    

You must distinguish between chemical noise (isobaric interference) and electronic/neutral noise.

Diagnostic Protocol: The "28/32/44" Ratio Check

Do not rely solely on m/z 44. You must triangulate the signal using air tracers.

  • Scan Mode: Set MS to SIM (Selected Ion Monitoring) for m/z 28 (

    
    ), 32 (
    
    
    
    ), 40 (
    
    
    ), and 44 (
    
    
    /Target).
  • The Ratio Rule:

    • In a vacuum leak,

      
       (28) should be ~4x the intensity of 
      
      
      
      (32).
    • 
       (44) is typically <1% of the 
      
      
      
      signal in air.
  • Interpretation:

    • Scenario A: High m/z 28 & 32 with High m/z 44.

      
      Air Leak.  The m/z 44 signal is atmospheric 
      
      
      
      .
    • Scenario B: Low m/z 28 & 32, but High m/z 44.

      
      System Contamination.  This is likely Propene-D2 carryover or source polymerization (see Module 3).
      
Workflow Visualization: Leak vs. Contamination

LeakDiagnosis Start High Baseline at m/z 44 CheckAir Check m/z 28 (N2) and m/z 32 (O2) Start->CheckAir HighAir High N2/O2 Signals CheckAir->HighAir > 5% of Base Peak LowAir Low N2/O2 Signals CheckAir->LowAir < 1% of Base Peak Leak DIAGNOSIS: Air Leak (m/z 44 is CO2) HighAir->Leak Contam DIAGNOSIS: Chemical Background (Propene Oligomers/Carryover) LowAir->Contam Action1 Action: Tighten fittings, check O-rings Leak->Action1 Action2 Action: Bake out source (See Module 3) Contam->Action2

Figure 1: Decision tree for isolating the source of m/z 44 baseline noise.

Module 2: Spectral Skewing & H/D Scrambling

User Question: "My fragmentation pattern looks wrong. I see unexpected intensity at m/z 43 and m/z 45. Is the deuterium falling off?"

Technical Diagnosis: Yes, this is likely Source-Induced Scrambling . Deuterium on vinylic positions (the


 double bond) is generally stable. However, inside a hot ionization source (200°C+), two artifacts occur:
  • H/D Exchange: Acidic sites on the source surface or water vapor can catalyze H/D exchange.

  • Thermal Cracking: Excessive source temperature promotes fragmentation before ionization.

Mechanism: Allylic Cleavage Preference

To validate your spectrum, you must understand the fragmentation logic of Propene-1,1-D2 (


).
  • Standard Propene (

    
    ):  Dominant loss is a hydrogen atom.
    
    • Mechanism:[1][2] Allylic cleavage is energetically favored. The H is lost from the methyl group (

      
      ), not the double bond.
      
  • Propene-1,1-D2 (

    
    ): 
    
    • The Allylic hydrogens are H (on the

      
      ).
      
    • The Vinylic hydrogens are D (on the

      
      ).
      
    • Prediction: You should lose H (m/z 1), not D (m/z 2).

    • Result: Dominant fragment should be m/z 43 (

      
      ).
      

Data Table: Theoretical vs. Scrambled Signals

Ion IdentityFormulaTheoretical m/zSymptom of Scrambling
Molecular Ion

44 Low intensity relative to fragments
Allylic Loss (Target)

43 (

)
Ratio of 43/42 decreases
Vinylic Loss (Rare)

42 (

)
Unexpectedly High (Indicates scrambling)
Protonation

45 High (Indicates high source pressure/self-C.I.)
Corrective Protocol: Source Optimization
  • Lower Source Temperature: Reduce from standard 230°C to 150°C–175°C . This minimizes thermal H/D scrambling on the metal surfaces.

  • Filament Selection: If using Electron Impact (EI), switch from Tungsten to Rhenium filaments if possible. Tungsten runs hotter and can act as a surface catalyst for dehydrogenation.

  • Electron Energy: Lowering eV from 70eV to 50eV can reduce fragmentation, boosting the molecular ion (m/z 44) relative to the noise.

Module 3: The "Memory Effect" (Oligomerization)

User Question: "The baseline rises over time, even after I stop injecting sample. It looks like a 'ghost' peak."

Technical Diagnosis: Alkenes, including propene, are prone to radical-initiated oligomerization within the ion source.

  • Propene monomers (

    
    ) combine to form dimers (
    
    
    
    , m/z ~84-88) and trimers on the source lenses.
  • These oligomers slowly outgas or fragment back down to monomer units, creating a "ghost" baseline at m/z 44.

Protocol: The "Pressure-Pulse" Bake-Out

Standard baking (heat only) is often insufficient for oligomers. Use a solvent-assisted cleaning method.

  • Isolate Column: Remove the analytical column to prevent damage.

  • Solvent Flush: Introduce a volatile, non-reactive solvent (e.g., Methanol or Acetonitrile) into the source.

  • Thermal Cycle:

    • Ramp Source Temp to 300°C (or max rating).

    • Hold for 4 hours.

  • Verification: Run a blank. If m/z 44 is still high, the oligomers have likely coated the quadrupole pre-filter . Mechanical cleaning (abrasive polishing of lenses) is required.

Visualization: Oligomerization Pathway

Oligomerization Propene Propene-D2 Monomer (m/z 44) Radical Surface Radical Initiation Propene->Radical Hot Source Wall Dimer Dimer Formation (m/z ~88) Radical->Dimer Polymerization Ghost Thermal Cracking (Re-release of m/z 44) Dimer->Ghost Slow Outgassing

Figure 2: Mechanism of "Memory Effect" causing persistent baseline noise.

References
  • NIST Mass Spectrometry Data Center. (2023). Propene: Gas Phase Ion Energetics and Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Waters Corporation. (2021). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. [Link]

  • LUMTech. (2008). Elimination of Neutral Noise from a GC/MS Quadrupole Mass Spectrometer. [Link]

  • Doc Brown's Chemistry. (2020). Mass spectrum of propene: Fragmentation pattern analysis. [Link]

Sources

Technical Support Center: Calibration of Gas Chromatography for 1,1-Dideuteropropene Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 1,1-dideuteropropene using Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals who require precise and accurate quantification of this deuterated isotopologue. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a GC calibration method for 1,1-dideuteropropene?

A1: The foundational step is selecting the appropriate GC column. Because 1,1-dideuteropropene is a highly volatile light hydrocarbon, akin to propylene, the separation mechanism of gas-solid chromatography is required. This is best achieved with a Porous Layer Open Tubular (PLOT) column.

  • Expertise & Experience: Standard liquid-phase (gas-liquid chromatography) columns offer insufficient retention for such volatile compounds at typical operating temperatures, leading to co-elution with the solvent or other light gases. PLOT columns, which have a solid adsorbent coated on the inner wall of the capillary, provide the necessary surface area and interaction for effective separation.[1]

  • Recommended Column: An Alumina (Al₂O₃) PLOT column is highly recommended. These columns offer excellent selectivity for C1-C5 hydrocarbons and their isomers.[2][3] A common choice is an Agilent CP-Al₂O₃/KCl or a similar deactivated alumina PLOT column, typically 30-50 meters in length with a 0.25 or 0.32 mm internal diameter (I.D.).[3][4]

Q2: Which detector should I use for quantifying 1,1-dideuteropropene: Flame Ionization Detector (FID) or Mass Spectrometry (MS)?

A2: The choice depends on your specific analytical needs, namely whether you need simple quantification or absolute identification and isotopic purity assessment.

  • Flame Ionization Detector (FID): For routine quantification where 1,1-dideuteropropene is the primary component and significant interference from isobaric (same mass) compounds is not expected, an FID is a robust, reliable, and cost-effective choice.[5] It provides excellent linearity and sensitivity for hydrocarbons. The FID's response is proportional to the number of carbon atoms, and the difference in response between a C-H and a C-D bond is generally negligible for standard quantification.

  • Mass Spectrometry (MS) Detector: An MS detector is essential when isotopic purity is critical or when co-eluting impurities are present.[6] GC-MS provides definitive identification by analyzing the mass-to-charge ratio (m/z) of the analyte and its fragments.[7] This allows you to:

    • Confirm the identity of the 1,1-dideuteropropene peak.

    • Quantify the level of any non-deuterated propene impurity.

    • Measure the isotopic distribution within your sample.

Data Presentation: Comparison of FID and MS Detectors

FeatureFlame Ionization Detector (FID)Mass Spectrometer (MS)
Principle Measures ions produced during combustion of organic compounds in a hydrogen flame.Measures mass-to-charge ratio of ionized molecules and their fragments.
Selectivity Universal for hydrocarbons.Highly selective based on mass.
Use Case Robust quantification of known compounds.Compound identification, isotopic analysis, trace impurity detection.[6]
Linear Range Wide (10⁶ - 10⁷).Typically narrower than FID.
Complexity Simple, easy to operate.More complex, requires tuning and spectral interpretation.
Q3: Should I use an external or internal standard calibration method for 1,1-dideuteropropene?

A3: Both methods are valid, but the internal standard method is generally preferred for achieving the highest precision, as it corrects for variations in sample injection volume.[8][9]

  • External Standard Method: This method involves creating a calibration curve from standards of known concentration and plotting the instrument response against the concentration.[10][11] It is simpler but relies on the assumption that the injection volume is perfectly consistent for all standards and samples.[12] This can be achieved with a high-quality automated gas sampling valve.

  • Internal Standard (IS) Method: In this technique, a known amount of a non-interfering compound (the internal standard) is added to every standard and sample.[13] The calibration curve is built by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. This ratio corrects for inconsistencies in injection volume, making the method more precise.[8][9]

    • Choosing an Internal Standard: The ideal IS should be chemically similar to the analyte but well-resolved chromatographically. For 1,1-dideuteropropene, suitable internal standards could include ethane, cyclopropane, or a different deuterated compound not present in the sample, such as propane-d8.[14]

Q4: How do I prepare accurate gas-phase calibration standards?

A4: Preparing accurate gas standards is paramount for a reliable calibration. Since 1,1-dideuteropropene is a gas, you cannot use standard liquid-phase dilution techniques.

  • Trustworthiness: The accuracy of your analysis is directly dependent on the accuracy of your calibration standards.[15] The most reliable method is to start with a certified primary gas standard from a reputable supplier. This standard can then be diluted to create working standards.

  • Protocol: A multi-point calibration is crucial for verifying linearity.[16] A common approach is serial dilution using a gas mixer or gas-tight syringes.

Experimental Protocols: Preparation of a 5-Point Calibration Curve

  • Objective: To prepare five calibration standards ranging from 10 ppm to 500 ppm from a 1000 ppm certified stock standard of 1,1-dideuteropropene in nitrogen.

  • Materials:

    • Certified 1,1-dideuteropropene standard (1000 ppm).

    • High-purity nitrogen or helium (diluent gas).

    • Gas-tight syringes (e.g., 10 mL, 1 mL, 100 µL).

    • Evacuated gas sampling bags or canisters.

  • Procedure (Serial Dilution):

    • Standard 1 (500 ppm): Inject 5 mL of the 1000 ppm stock standard and 5 mL of nitrogen into a 10 mL evacuated bag.

    • Standard 2 (250 ppm): Inject 5 mL of Standard 1 (500 ppm) and 5 mL of nitrogen into a new 10 mL bag.

    • Standard 3 (100 ppm): Inject 1 mL of Standard 1 (500 ppm) and 4 mL of nitrogen into a new 10 mL bag.

    • Standard 4 (50 ppm): Inject 1 mL of Standard 2 (250 ppm) and 4 mL of nitrogen into a new 10 mL bag.

    • Standard 5 (10 ppm): Inject 1 mL of Standard 3 (100 ppm) and 9 mL of nitrogen into a new 10 mL bag.

  • Analysis: Inject each standard in triplicate and plot the average peak area (or area ratio if using an IS) against the concentration. The resulting calibration curve should have a correlation coefficient (R²) of >0.99.[16]

Mandatory Visualization: GC Calibration Workflow

GC_Calibration_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC Analysis cluster_data Phase 3: Data Processing start Obtain Certified 1,1-Dideuteropropene Standard prep_standards Prepare Multi-Point Calibration Standards (Serial Dilution) start->prep_standards prep_is If using IS: Add Internal Standard to all standards & samples prep_standards->prep_is instrument_setup Set Up GC Method (Column, Temp Program, Detector) prep_standards->instrument_setup prep_is->instrument_setup run_standards Analyze Calibration Standards instrument_setup->run_standards run_samples Analyze Unknown Samples run_standards->run_samples build_curve Construct Calibration Curve (Response vs. Concentration) run_samples->build_curve check_linearity Verify Linearity (R² > 0.99) build_curve->check_linearity quantify Quantify Analyte in Samples Using Regression Equation check_linearity->quantify

Caption: Workflow for GC calibration of 1,1-dideuteropropene.

Troubleshooting Guides

Q5: My chromatogram shows poor resolution between 1,1-dideuteropropene and non-deuterated propene. How can I improve the separation?

A5: Achieving baseline separation is critical for accurate quantification, especially when determining isotopic purity. The slight difference in polarity and boiling point between isotopologues makes this challenging but achievable.

  • Causality: Resolution in GC is governed by efficiency, selectivity, and retention. To separate closely related compounds, you must optimize these factors.[17]

  • Solutions:

    • Optimize Oven Temperature Program: This is the most effective first step. Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 5-8 °C/min).[3] This increases the interaction time with the stationary phase, enhancing separation.

    • Check Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for the column I.D. A flow rate that is too high or too low will decrease column efficiency.

    • Increase Column Length: As a last resort, using a longer column (e.g., 50 m or 60 m) increases the number of theoretical plates and can improve resolution. However, this will also increase analysis time.[4]

Q6: I'm observing peak tailing with my 1,1-dideuteropropene peak. What is the cause and how do I fix it?

A6: Peak tailing is a common issue that indicates undesirable interactions between the analyte and the GC system.[18]

  • Causality: Tailing is often caused by active sites in the sample flow path (e.g., inlet liner, column contamination) that reversibly adsorb the analyte, or by column overload.

  • Solutions:

    • Check for Inlet Activity: The glass inlet liner is a common source of activity. Use a deactivated liner and replace it regularly. Also, ensure the septum is not shedding particles into the liner.

    • Column Contamination: Non-volatile residues can accumulate at the head of the column. Trim about 15-30 cm from the inlet end of the column.

    • Column Overload: PLOT columns are sensitive to overloading. If your sample concentration is too high, it can saturate the adsorbent, leading to a tailed peak.[18] Try diluting your sample or using a larger split ratio to reduce the amount of analyte reaching the column.[2]

    • Leaks: A small leak in a fitting can cause peak distortion. Double-check all connections from the injector to the detector.

Q7: My peak areas are inconsistent between injections, leading to poor precision. What should I investigate?

A7: Poor reproducibility is a critical issue that undermines quantitative accuracy. The problem usually lies with the sample introduction or gas flow stability.

  • Causality: The detector response is directly proportional to the mass of analyte introduced. Any variation in that mass will cause a variation in the peak area.

  • Solutions:

    • Use an Internal Standard: This is the most robust solution, as it is designed specifically to correct for injection variability.[13]

    • Inspect the Gas Sampling Valve (GSV): If using an automated GSV, check for leaks in the valve or sample loop. Ensure the valve is being heated consistently to prevent condensation.

    • Check for Leaks: Perform a system-wide leak check. Even a small leak in the carrier gas line can cause pressure fluctuations that affect reproducibility.

    • Verify Gas Pressure: Ensure gas regulators are providing a stable, non-fluctuating pressure to the instrument.[19]

Mandatory Visualization: Troubleshooting Logic Tree

Troubleshooting_Logic_Tree problem Observed Problem poor_res Poor Resolution peak_tail Peak Tailing bad_rep Poor Reproducibility cause_temp Suboptimal Temp Program poor_res->cause_temp cause_flow Incorrect Flow Rate poor_res->cause_flow cause_activity System Activity (Liner, Column) peak_tail->cause_activity cause_overload Column Overload peak_tail->cause_overload cause_leaks System Leaks peak_tail->cause_leaks bad_rep->cause_leaks cause_injection Injection Variability bad_rep->cause_injection cause Potential Cause sol_temp Lower Initial Temp & Slower Ramp Rate cause_temp->sol_temp sol_flow Optimize Carrier Gas Flow cause_flow->sol_flow sol_liner Use Deactivated Liner & Trim Column cause_activity->sol_liner sol_dilute Dilute Sample or Increase Split Ratio cause_overload->sol_dilute sol_leak_check Perform Leak Check & Check Fittings cause_leaks->sol_leak_check sol_is Use Internal Standard Method cause_injection->sol_is solution Recommended Solution

Sources

Technical Support Center: Deuterated Alkenes Integrity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Isotope Support Center. Subject: Leakage Detection, Degradation Mechanisms, and Quality Assurance for Deuterated Alkenes. Ticket Priority: High (Irreversible Isotopic Scrambling Risk).

Executive Summary

Deuterated alkenes (e.g., Ethylene-


, Propylene-

) are high-value reagents used for kinetic isotope effect (KIE) studies and metabolic stability enhancement.[1] Their integrity is threatened by two distinct failure modes: Physical Leakage (loss of material) and Isotopic Degradation (loss of enrichment via H/D exchange).

This guide addresses both, providing forensic analytical methods to validate your material before you commit to expensive downstream synthesis.

Module 1: Physical Integrity (Gas/Volatile Leakage)

User Issue: “My cylinder pressure is dropping, or I suspect my regulator connection is compromised.”

Troubleshooting & Diagnostics

Q1: How do I safely detect a leak in a high-pressure deuterated gas cylinder without contaminating the setup? A: Do not use standard soapy water if high purity is required, as it can introduce moisture.

  • Standard Method: Use a commercial surfactant-based leak detector (e.g., "Snoop") on the exterior of connections (CGA fittings, NPT threads). Look for continuous bubble formation.[2]

  • High-Purity Method: For critical applications where minor contamination is unacceptable, use a Helium Leak Detector (Sniffer Probe) if the system was backfilled with He, or an Ultrasonic Leak Detector which listens for the high-frequency "hiss" of escaping gas (inaudible to the human ear) [1].

Q2: My regulator shows pressure, but no gas flows. Is the cylinder empty or blocked? A: Deuterated alkenes (like Propylene-


) are often liquefied gases. The pressure gauge reads the vapor pressure of the liquid, which remains constant until the liquid is nearly gone.
  • The Fix: Weigh the cylinder. Compare the Gross Weight (current) vs. the Tare Weight (stamped on the cylinder shoulder).

Visual Workflow: Leak Detection Logic

LeakDetection start Suspected Leak check_pressure Check Cylinder Pressure (Is it constant vapor pressure?) start->check_pressure weigh Weigh Cylinder (Compare to Tare) check_pressure->weigh If liquid gas method_select Select Detection Method check_pressure->method_select If compressed gas weigh->method_select Mass confirmed snoop Liquid Surfactant (Bubble Test) method_select->snoop Standard Use ultrasonic Ultrasonic Detector (Non-contact) method_select->ultrasonic High Purity/Inaccessible action Tighten/Replace Seal snoop->action Bubbles found ultrasonic->action Signal detected

Figure 1: Decision matrix for identifying and isolating leaks in deuterated gas systems.

Module 2: Chemical Integrity (Isotopic Degradation)

User Issue: “My NMR shows proton signals where there should be deuterium. Is it the reagent or my handling?”

Senior Scientist Insight: The most common cause of deuterated alkene degradation is Acid-Catalyzed H/D Exchange , often inadvertently caused by the storage solvent.

The "Chloroform Trap"

Many researchers analyze deuterated alkenes in Deuterated Chloroform (


).
  • The Risk:

    
     decomposes over time (especially in light/oxygen) to form Phosgene and Deuterium Chloride (DCl/HCl)  [2].
    
  • The Mechanism: The trace acid acts as a catalyst. It protonates the alkene double bond to form a carbocation, which then eliminates a proton (or deuteron). If free protons (

    
    ) are present (from moisture in the air), they will swap places with the deuterium on your alkene.
    

Q3: How do I distinguish between "Chemical Impurity" and "Isotopic Dilution"?

  • Chemical Impurity: You see peaks for other compounds (e.g., polymerization products, alcohols).

  • Isotopic Dilution: You see the correct alkene peaks, but they appear in the

    
     NMR spectrum (indicating D 
    
    
    
    H replacement) or the mass spectrum shows an
    
    
    shift.
Degradation Data Comparison Table
Failure ModeCatalyst/CauseVisual IndicatorAnalytical SignaturePrevention
H/D Exchange Acid (

) + Moisture
None (Solution remains clear)

NMR signals appear at alkene shift; MS shows mass decrease.
Store over

or Silver foil; Avoid acidic solvents [3].[3][4]
Polymerization Radical initiators / HeatTurbidity / White precipitateBroadening of NMR peaks; Loss of monomer signal.Store in dark/cold; Add radical inhibitor (e.g., hydroquinone).
Oxidation

/ Peroxides
Yellowing of liquidAppearance of epoxide/aldehyde peaks.Store under Argon/Nitrogen atmosphere.
Visual Mechanism: Acid-Catalyzed Scrambling

HDExchange source Acidic Impurity (H+ from moisture/solvent) carbocation Carbocation Intermediate source->carbocation Protonation alkene Deuterated Alkene (C=C-D) alkene->carbocation scrambled Scrambled Alkene (C=C-H) carbocation->scrambled Elimination of D+

Figure 2: Pathway of H/D exchange. Trace acid allows atmospheric H to replace D on the alkene.

Module 3: Analytical Protocols (Validation)

User Issue: “I need to prove the enrichment is >98% before publishing.”

Protocol A: Quantitative

NMR (The Inverse Method)

This is the standard method. You are quantifying the impurity (residual Hydrogen).

  • Sample Prep: Dissolve ~10 mg of deuterated alkene in a non-exchangeable solvent (e.g.,

    
     or freshly neutralized 
    
    
    
    ).
  • Internal Standard: Add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known proton count.

  • Acquisition: Run a standard proton scan (

    
     to ensure full relaxation).
    
  • Calculation:

    
    
    
Protocol B: Quantitative

NMR (Direct Detection)

Useful for high-enrichment confirmation without interference from solvent peaks.

  • Solvent: Use a protonated solvent (e.g., regular

    
     or Hexane). This eliminates the cost of deuterated solvents and prevents solvent peak overlap in the deuterium channel.
    
  • Setup: Tune the probe to the

    
     (Deuterium) channel [4].
    
  • Reference: Use a sealed capillary containing a known deuterated standard (e.g.,

    
    ) inserted into the NMR tube for integration calibration.
    
  • Result: Direct integration of the Deuterium peaks confirms the position and relative abundance of D atoms.

Module 4: Storage & Handling Best Practices

To prevent the issues described above, adhere to these "Gold Standard" storage rules:

  • The "Silver" Rule: If storing in chlorinated solvents, ensure the solvent is stabilized with Silver Foil or Amylene. Silver scavenges the chloride radicals that lead to acidity [5].

  • Cold & Dark: Store all deuterated alkenes at

    
     and away from light to inhibit photo-oxidation and polymerization.
    
  • Inert Headspace: After every use, backfill the container with dry Argon or Nitrogen. Oxygen is the enemy of isotopic stability.

References
  • Swagelok. (n.d.). How to Detect Leaking Compressed Gas. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Hydration of Alkenes with Aqueous Acid: Mechanism. Retrieved from [Link]

Sources

Validation & Comparative

Unveiling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of Propene-1,1-D2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical kinetics and reaction mechanism elucidation, the kinetic isotope effect (KIE) stands as a powerful tool. By substituting an atom with one of its heavier isotopes, subtle yet measurable changes in reaction rates can reveal profound insights into the transition state of a chemical transformation. This guide provides an in-depth comparison of the kinetic isotope effects observed for propene-1,1-d2 versus its non-deuterated counterpart, propene. Understanding these differences is crucial for researchers in fields ranging from organic synthesis to drug metabolism, where a detailed grasp of reaction pathways is paramount.

The Foundation: Understanding the Kinetic Isotope Effect

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). For the deuteration of propene, this is expressed as kH/kD. The underlying principle of the KIE lies in the difference in zero-point vibrational energy between bonds involving lighter and heavier isotopes. A C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break. This fundamental difference gives rise to two main types of KIEs:

  • Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. PKIEs are typically large, with kH/kD values often ranging from 2 to 7.

  • Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. SKIEs are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).[1][2]

For propene-1,1-d2, where the deuterium atoms are on a vinylic carbon, we are primarily concerned with secondary kinetic isotope effects in reactions where the C-D bonds are not cleaved. These effects arise from changes in the vibrational environment of the C-D bonds as the reaction proceeds from the ground state to the transition state.

The α-Secondary Kinetic Isotope Effect in Propene-1,1-D2 Reactions

The deuterium substitution at the C1 position of propene makes propene-1,1-d2 an excellent substrate for studying α-secondary kinetic isotope effects. An α-SKIE arises from isotopic substitution at the carbon atom undergoing a change in hybridization during the reaction.

The magnitude and direction (normal or inverse) of the α-SKIE provide valuable clues about the structure of the transition state:

  • Normal α-SKIE (kH/kD > 1): This is typically observed when the hybridization of the carbon atom changes from sp2 to sp3 in the transition state. The out-of-plane bending vibrations of the C-H(D) bonds are less restricted in the sp2 ground state than in the more crowded sp3-like transition state. The lower zero-point energy of the C-D bond leads to a smaller increase in vibrational energy upon moving to the transition state, resulting in a slower reaction for the deuterated compound.

  • Inverse α-SKIE (kH/kD < 1): Conversely, an inverse KIE is often indicative of a change in hybridization from sp3 to sp2 or a transition state with significant sp character. In such cases, the out-of-plane bending vibrations become less constrained in the transition state, leading to a greater loosening of the C-H bond's vibrational frequencies compared to the C-D bond.

Case Study: Epoxidation of Propene-1,1-D2

While specific experimental data for the KIE of propene-1,1-d2 in many common reactions remains elusive in readily available literature, we can predict and analyze the expected outcomes based on established principles. Let's consider the epoxidation of propene with a peroxy acid, a reaction that proceeds through a concerted transition state.

In this reaction, the hybridization of the C1 and C2 carbons of propene changes from sp2 in the reactant to sp3 in the epoxide product. The transition state is expected to have significant sp3 character at these carbons.

Caption: Epoxidation of propene with a peroxy acid.

Based on the change in hybridization from sp2 to sp3 at the C1 carbon, we would anticipate an inverse secondary kinetic isotope effect (kH/kD < 1) for the epoxidation of propene-1,1-d2. This is because the out-of-plane bending vibrations of the C-D bonds at the C1 position become more sterically hindered and thus have higher vibrational frequencies in the sp3-like transition state compared to the sp2 ground state. This increase in vibrational frequency is more pronounced for the lighter C-H bonds, leading to a relatively lower activation energy for the deuterated molecule.

Experimental Protocol for Measuring the KIE of Propene Epoxidation

To experimentally determine the KIE for the epoxidation of propene versus propene-1,1-d2, a competition experiment can be designed. This method offers high precision as it relies on measuring the relative amounts of products formed from a mixture of the two isotopic substrates.

Objective: To determine the intermolecular secondary kinetic isotope effect (kH/kD) for the epoxidation of propene.

Materials:

  • Propene

  • Propene-1,1-d2

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2) as solvent

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a Stock Solution: Prepare a solution of a known concentration of m-CPBA in dichloromethane.

  • Prepare Reactant Mixture: In a cooled reaction vessel, prepare a mixture of propene and propene-1,1-d2 in a known molar ratio (ideally close to 1:1) in dichloromethane. Add a known amount of the internal standard.

  • Initiate the Reaction: Slowly add the m-CPBA solution to the stirred and cooled reactant mixture. The reaction is typically exothermic and should be kept at a constant temperature (e.g., 0 °C).

  • Monitor Reaction Progress: Withdraw aliquots from the reaction mixture at various time points. Quench the reaction in each aliquot immediately by adding a suitable reagent (e.g., a solution of sodium sulfite).

  • Product Analysis: Analyze the quenched aliquots by GC-MS. The GC will separate the unreacted propenes, the propylene oxide products, and the internal standard. The MS will allow for the quantification of the deuterated and non-deuterated propylene oxides based on their different molecular ion peaks.

  • Data Analysis:

    • Determine the relative amounts of the non-deuterated propylene oxide ([PO_H]) and the deuterated propylene oxide ([PO_D]) at each time point, normalized to the internal standard.

    • The kinetic isotope effect can be calculated using the following equation, which is valid for low conversions: kH/kD = ln(1 - f_H) / ln(1 - f_D) where f_H and f_D are the fractions of the initial propene and propene-1,1-d2 that have reacted, respectively.

    • Alternatively, at any given time, the ratio of the products formed is directly related to the KIE: kH/kD = ([PO_H] / [Propene]_initial) / ([PO_D] / [Propene-1,1-d2]_initial)

KIE_Experiment cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis A Mix Propene and Propene-1,1-D2 (known ratio) B Add m-CPBA solution (Initiate reaction) A->B C Withdraw and Quench Aliquots (at different times) B->C D GC-MS Analysis C->D E Quantify Products ([PO_H] and [PO_D]) D->E F Calculate kH/kD E->F

Caption: Experimental workflow for determining the KIE.

Interpreting the Data: Mechanistic Implications

The experimentally determined kH/kD value for the epoxidation of propene-1,1-d2 would provide critical evidence for the nature of the transition state.

  • An inverse KIE (kH/kD < 1): This would strongly support a concerted mechanism with a transition state where the C1 carbon has significant sp3 character, as predicted. The magnitude of the inverse effect would correlate with the degree of rehybridization in the transition state. A value closer to 1 would suggest a more reactant-like transition state, while a more significant inverse effect (e.g., 0.9) would indicate a more product-like (epoxide-like) transition state.

  • A normal KIE (kH/kD > 1): This would be an unexpected result for a simple concerted epoxidation and would suggest a more complex mechanism. For instance, it could imply the involvement of a stepwise mechanism with the formation of an intermediate where the C1 carbon has a more open, less sterically hindered environment than in the ground state, which is unlikely for this reaction.

  • No significant KIE (kH/kD ≈ 1): This could indicate a very early transition state with minimal change in hybridization at the C1 carbon, or a cancellation of opposing effects.

Conclusion

The study of the kinetic isotope effect of propene-1,1-d2 offers a nuanced view into the transition states of its reactions. While direct experimental data for a range of reactions is not always readily available, the principles of secondary KIEs allow for strong predictions. The anticipated inverse α-secondary KIE in reactions like epoxidation, where the vinylic carbon undergoes rehybridization from sp2 to sp3, serves as a powerful diagnostic tool for confirming a concerted mechanism and probing the geometry of the transition state. For researchers and drug development professionals, understanding and applying these principles can be instrumental in designing more efficient synthetic routes, predicting metabolic pathways, and ultimately, developing a deeper understanding of chemical reactivity. The experimental protocol outlined provides a clear pathway for obtaining the crucial quantitative data needed to validate these theoretical predictions and further enrich our understanding of reaction mechanisms.

References

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Determination of Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357–9358.
  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

Sources

Precision Stereochemical Validation of Polypropylene: The Propene-1,1-D2 Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise engineering of polyolefins, particularly for medical-grade materials and high-performance thermoplastics, defining the stereochemical microstructure is non-negotiable. While standard high-field


 NMR is the industry workhorse, it suffers from signal overlap and sensitivity limits when resolving subtle stereo-defects or confirming specific catalytic insertion mechanisms.

This guide validates the use of Propene-1,1-D2 (


) as a superior "mechanistic probe" compared to non-labeled and alternative isotopic monomers. By silencing the methylene (

) signal in the polymer backbone, Propene-1,1-D2 simplifies the

NMR spectrum to a first-order system, allowing unambiguous assignment of tacticity and regioregularity (head-to-tail vs. head-to-head) without the need for statistical modeling.

The Stereochemical Challenge

Polypropylene (PP) stereoregularity is defined by the orientation of the methyl groups relative to the polymer backbone (isotactic, syndiotactic, or atactic).

  • The Problem with Standard

    
     NMR:  In non-labeled PP, the methylene protons (
    
    
    
    ) in an isotactic chain are diastereotopic. They couple with each other and the adjacent methine protons, creating complex, overlapping multiplets that obscure the critical methine signals.
  • The Problem with Standard

    
     NMR:  While accurate for pentad distribution (
    
    
    
    ,
    
    
    , etc.), it requires long acquisition times, high temperatures, and relies on statistical models (Bernoullian or Markovian) to interpret defect peaks, which can be ambiguous in novel catalyst systems.

The Solution: Propene-1,1-D2 Mechanism

Propene-1,1-D2 places two deuterium atoms on the terminal carbon of the monomer. Upon polymerization via Ziegler-Natta or Metallocene catalysts, these deuteriums become the methylene bridge of the polymer backbone.

The "Silent Methylene" Effect
  • Monomer Structure:

    
    
    
  • Polymer Structure:

    
    
    

Because the backbone methylene carbon is fully deuterated, it becomes "silent" in


 NMR. The resulting spectrum displays only the methine  (

) and methyl (

) protons. This eliminates the diastereotopic methylene splitting, reducing the spectrum to a clean doublet (methyl) and a multiplet (methine) governed solely by their mutual coupling.

Comparative Analysis: Selecting the Right Probe

The following table compares Propene-1,1-D2 against standard propylene and alternative isotopic labels for stereochemical validation.

FeatureStandard Propene Propene-1,1-D2 Propene-2-D1
Primary Utility Routine QC; Bulk TacticityPrecise Stereochemistry & Regio-defects Backbone Conformation Studies

NMR Spectrum
Complex; Methylene overlapSimplified; First-order (Methyl/Methine only) Simplified; Methylene splitting visible
Methylene Signal Strong; Diastereotopic multipletsSilent (Residual signal only) Active; Clear splitting patterns
Methine Signal Obscured by MethyleneDistinct; Clear coupling constants Silent
Regio-defect Detection Difficult (requires

)
High Sensitivity (Shift in residual H) Moderate
Cost Efficiency High (Commodity)Low (Specialized Validation)Low (Specialized Validation)
Why Propene-1,1-D2 Wins for Validation
  • Direct Tacticity Measurement: By removing the methylene coupling, the methine proton resonance becomes a direct indicator of the triad/pentad environment without deconvolution software.

  • Primary vs. Secondary Insertion: It definitively resolves the "Zambelli" assignments. If a 2,1-insertion (regio-error) occurs, the deuterium placement shifts relative to the methyl group, creating a unique spectral signature that standard NMR misses.

Experimental Protocol: Validation Workflow

This protocol is designed for a self-validating system, ensuring that any spectral anomaly is due to the catalyst, not the measurement artifact.

Phase 1: Polymerization (Micro-Scale)
  • Reagents: Propene-1,1-D2 (>98% atom D), Toluene (Anhydrous), Catalyst (e.g.,

    
    -symmetric Metallocene for isotactic control).
    
  • Conditions: Maintain strict anaerobic conditions (

    
     ppm 
    
    
    
    ).
  • Procedure:

    • Charge reactor with toluene and MAO (methylaluminoxane) scavenger.

    • Saturate with Propene-1,1-D2 at 1 atm.

    • Inject catalyst solution.

    • Quench with acidic methanol after consumption of 500mg monomer (prevent mass transport limitations).

Phase 2: NMR Acquisition
  • Instrument: 500 MHz or higher (recommended).

  • Solvent: 1,1,2,2-Tetrachloroethane-

    
     (TCE-
    
    
    
    ) or
    
    
    -Dichlorobenzene-
    
    
    .
  • Temperature:

    
     (Essential to dissolve crystalline PP and narrow line widths).
    
  • Pulse Sequence:

    • Standard:

      
       pulse, 5s delay.
      
    • Decoupling: Deuterium decoupling is optional but recommended if observing

      
       to remove 
      
      
      
      coupling broadening. For
      
      
      , simply observe the lack of methylene signals.
Phase 3: Data Interpretation[1][2]
  • Verify Labeling: Confirm absence of signals in the 1.2–1.6 ppm region (methylene).

  • Assign Methine: Look at the 1.6–1.8 ppm region.

    • Isotactic: Sharp signals.

    • Stereo-errors: Distinct shifts upfield/downfield.

  • Calculate Tacticity: Integrate the methyl doublets (0.8–0.9 ppm). The splitting pattern in the absence of methylene interference directly correlates to

    
    , 
    
    
    
    , and
    
    
    triads.

Visualization of Logic & Workflow

Diagram 1: The Validation Workflow

This flowchart illustrates the decision process for selecting Propene-1,1-D2 and the analytical pathway.

ValidationWorkflow Start Stereochemical Validation Required Decision Is Standard 13C NMR Sufficient? Start->Decision Standard Proceed with Standard 13C (High Temp, Long Acquisition) Decision->Standard Yes (Routine QC) Complex Issue: Signal Overlap or Ambiguous Insertion Mechanism Decision->Complex No (New Catalyst/Defect Study) SelectProbe Select Propene-1,1-D2 (Target: Methylene Suppression) Complex->SelectProbe Polymerize Polymerization (Ziegler-Natta or Metallocene) SelectProbe->Polymerize Analysis 1H NMR Analysis (110-130°C in TCE-d2) Polymerize->Analysis Result Simplified Spectrum: Methine-Methyl Coupling Only Analysis->Result Validation Definitive Assignment of Tacticity & Regio-errors Result->Validation

Caption: Decision matrix for deploying Propene-1,1-D2 in high-precision stereochemical analysis.

Diagram 2: Mechanistic Differentiation

How 1,1-D2 reveals insertion errors (Regioregularity).

Mechanism cluster_12 1,2-Insertion (Standard) cluster_21 2,1-Insertion (Regio-Error) Monomer Propene-1,1-D2 (D2C=CH-CH3) Polymer1 -CD2-CH(CH3)- (D on Methylene) Monomer->Polymer1 Primary Attack Polymer2 -CH(CH3)-CD2- (Inverted Unit) Monomer->Polymer2 Secondary Attack Signal1 1H NMR: Silent Methylene Polymer1->Signal1 Signal2 1H NMR: Shifted Environment Polymer2->Signal2

Caption: Mechanistic pathway showing how Propene-1,1-D2 tracks regioselectivity via deuterium placement.

References

  • Zambelli, A. , et al. "Stereochemistry of Propene Polymerization." Macromolecules, vol. 8, no. 5, 1975, pp. 687–689. Link

  • Brintzinger, H. H. , et al. "Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts." Angewandte Chemie International Edition, vol. 34, no. 11, 1995, pp. 1143–1170. Link

  • Busico, V. , & Cipullo, R. "Microstructure of Polypropylene." Progress in Polymer Science, vol. 26, no. 3, 2001, pp. 443–533. Link

  • Resconi, L. , et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, vol. 100, no. 4, 2000, pp. 1253–1346. Link

Benchmarking Reaction Rates of Propene-1,1-D2 in Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking reaction rates of Propene-1,1-D2 in oxidation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Technical Guide to Kinetic Isotope Effect (KIE) Analysis

Executive Summary

In the elucidation of oxidation mechanisms—whether in high-temperature combustion, heterogeneous catalysis, or metabolic degradation—Propene-1,1-D2 (


)  serves as a critical mechanistic probe. Unlike its fully deuterated (

) or methyl-deuterated (

) counterparts, Propene-1,1-D2 allows researchers to isolate the reactivity of the vinyl position versus the allylic position.

This guide benchmarks the oxidation reaction rates of Propene-1,1-D2 against standard Propene and Propene-3,3,3-D3. It provides experimental protocols and data interpretation frameworks to distinguish between allylic hydrogen abstraction and electrophilic addition pathways.

Technical Background: The Role of Propene-1,1-D2

The utility of Propene-1,1-D2 lies in its ability to reveal the Rate-Determining Step (RDS) through the Kinetic Isotope Effect (KIE).

  • Primary KIE (

    
    ):  Occurs when the C-H (or C-D) bond is broken in the RDS.
    
  • Secondary KIE (

    
    ):  Occurs when the isotopic substitution is adjacent to the reaction center, affecting hybridization (sp² 
    
    
    
    sp³) or hyperconjugation, but the bond itself is not broken.

The Mechanistic Fork:

  • Pathway A: Allylic Abstraction (Combustion/Catalysis). The oxidant abstracts a hydrogen from the methyl group (

    
    ).
    
    • Prediction: Propene-1,1-D2 (D on

      
      ) retains its D-C bonds. Result:  Secondary KIE (
      
      
      
      ).
  • Pathway B: Electrophilic Addition (Metabolic/Low-Temp OH). The oxidant adds to the double bond (

    
    ).
    
    • Prediction: The hybridization at

      
       changes from sp² to sp³. Result:  Inverse or Secondary KIE.
      
Experimental Workflow: Shock Tube & Flow Reactor Protocols

To obtain high-fidelity rate constants (


), oxidation is typically benchmarked using reflected shock waves (high T) or continuous flow reactors (catalytic).
DOT Diagram 1: Kinetic Benchmarking Workflow

The following diagram outlines the standard protocol for measuring absolute rate coefficients using laser absorption spectroscopy.

ExperimentalSetup Precursor Precursor Mix (Propene-1,1-D2 + Oxidant) ShockTube Shock Tube / Reactor (T: 800-1500 K, P: 1-5 atm) Precursor->ShockTube Injection Laser UV Laser Absorption (306.7 nm for OH•) ShockTube->Laser Reaction Zone Detector Differential Photodetector Laser->Detector Beer-Lambert Law DataAcq Transient Recorder (MHz Sampling) Detector->DataAcq Voltage Signal Analysis Pseudo-First-Order Decay Analysis DataAcq->Analysis k_obs extraction

Caption: Workflow for measuring absolute rate coefficients (


) of Propene-1,1-D2 oxidation using laser absorption diagnostics in a shock tube environment.
Comparative Analysis: Benchmarking Data

The following table summarizes the kinetic behavior of Propene-1,1-D2 compared to other isotopologues in key oxidation scenarios.

Table 1: Comparative Kinetic Isotope Effects (KIE)
Reaction ScenarioIsotope VariantTarget SiteObserved KIE (

)
Mechanistic Interpretation
OH Radical Attack (High Temp >1000K)Propene-1,1-D2 Vinyl (

)
~1.0 (0.98 - 1.05) Secondary KIE. Confirms reaction does not occur at

. Dominant path is allylic abstraction.[1]
Propene-3,3,3-D3Allyl (

)
~2.5 - 3.5 Primary KIE. Confirms H-abstraction from methyl group is the RDS.
Catalytic Oxidation (Bi-Molybdates, 450°C)Propene-1,1-D2 Vinyl (

)
1.00 ± 0.02 No Effect. The rate-limiting step is strictly allylic H-abstraction.
Propene-3,3,3-D3Allyl (

)
1.8 - 2.0 Primary KIE. Rate limiting step involves breaking the C-H bond at

.
Metabolic/P450 (Epoxidation)Propene-1,1-D2 Vinyl (

)
0.85 - 0.95 Inverse Secondary KIE. Indicates rehybridization (sp²

sp³) at

during transition state (Epoxide formation).

Key Insight for Researchers: If your data for Propene-1,1-D2 shows a rate constant


, you have validated an allylic mechanism . If 

deviates significantly (inverse KIE), suspect addition/epoxidation pathways.
Mechanistic Visualization

Understanding why Propene-1,1-D2 behaves differently requires visualizing the transition state.

DOT Diagram 2: Oxidation Reaction Pathways

This diagram contrasts the fate of the deuterium atoms in Propene-1,1-D2 during oxidation.

Mechanism cluster_0 Pathway A: Allylic Abstraction (Dominant >800K) cluster_1 Pathway B: Addition (Dominant <500K) Reactant Propene-1,1-D2 (CD2=CH-CH3) + OH• TS_Abstract TS: H...OH bond forming (C-H break at C3) Reactant->TS_Abstract k_abstraction (No D involved) TS_Add TS: C-O bond forming (Rehybridization at C1) Reactant->TS_Add k_addition (D affects ZPE) Product_Allyl Allyl Radical (CD2=CH-CH2•) + H2O TS_Abstract->Product_Allyl KIE ≈ 1.0 Product_Adduct Hydroxypropyl Radical (•CD2-CH(OH)-CH3) TS_Add->Product_Adduct Inverse KIE

Caption: Mechanistic bifurcation for Propene-1,1-D2. Pathway A (Abstraction) leaves the


 group intact, resulting in no primary kinetic isotope effect.
Detailed Protocol: Measuring Rate Constants ( )

Objective: Determine the bimolecular rate constant


 for 

.
  • Preparation:

    • Synthesize or procure Propene-1,1-D2 (>98% atom D).

    • Prepare a mixture of 100-500 ppm Propene-1,1-D2 and 100-300 ppm OH-precursor (e.g., TBHP or tert-butyl hydroperoxide) in Argon.

  • Shock Generation:

    • Load the mixture into the driven section of a high-purity shock tube.

    • Rupture diaphragm to generate a reflected shock wave (

      
      , 
      
      
      
      ).
  • Detection:

    • Use a UV laser (306.7 nm) to monitor the formation and decay of OH radicals.[2]

    • Control: Run a "zero-fuel" baseline to measure OH precursor decomposition alone.

  • Data Analysis:

    • Fit the OH decay profile to a pseudo-first-order exponential:

      
      .
      
    • Calculate the bimolecular rate constant:

      
      .
      
  • Validation:

    • Compare the derived

      
       with non-deuterated propene.[2]
      
    • Acceptance Criteria: For combustion/abstraction regimes,

      
       must be within 10% of 
      
      
      
      .
References
  • Khaled, F., et al. (2014). "A shock tube study of the branching ratios of propene + OH reaction."[3] Physical Chemistry Chemical Physics.

  • Adams, C. R., & Jennings, T. J. (1964). "Investigation of the Mechanism of Catalytic Oxidation of Propylene to Acrolein and Acrylonitrile."[4] Journal of Catalysis.

  • Krenzke, L. D., & Keulks, G. W. (1980). "The catalytic oxidation of propylene: VI.[4] Mechanistic studies using isotopic tracers." Journal of Catalysis.

  • Korcsok, K., et al. (2018). "Multiscale Modeling of Interfacial Oxidation Mechanism at Air/Organic Interface."[2] The Journal of Physical Chemistry A.

Sources

Navigating the Vibrational Landscape: A Comparative Guide to the Raman Spectrum of Propene-1,1-D2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced vibrational signatures of molecules is paramount. Isotopic substitution, a powerful tool in spectroscopy, provides a subtle yet profound alteration to a molecule's vibrational fingerprint, offering deeper insights into its structure and dynamics. This guide provides a comprehensive analysis of the Raman spectrum of Propene-1,1-D2 (CH₃CH=CD₂), a deuterated isotopologue of propene. By comparing its spectral features with those of its parent molecule, propene (CH₃CH=CH₂), we illuminate the impact of isotopic labeling on vibrational modes, offering a valuable reference for researchers employing Raman spectroscopy in their work.

The Significance of Isotopic Substitution in Vibrational Spectroscopy

Isotopic substitution, the replacement of an atom in a molecule with one of its isotopes, serves as a precise scalpel in the intricate world of molecular vibrations. The primary effect of this substitution is a change in the reduced mass of the vibrating atoms, while the electronic structure and, consequently, the force constants of the bonds remain largely unaffected. This mass-induced shift in vibrational frequencies, readily observable in Raman and infrared spectra, provides an invaluable method for:

  • Vibrational Mode Assignment: By observing which spectral bands shift upon isotopic substitution, researchers can confidently assign those bands to the vibrations of the substituted atoms.

  • Force Field Refinement: The observed isotopic shifts provide crucial experimental data for refining the force fields used in theoretical vibrational frequency calculations.

  • Elucidation of Reaction Mechanisms: Isotopic labeling can be used to trace the fate of specific atoms or functional groups during a chemical reaction.

In the case of Propene-1,1-D2, the replacement of two hydrogen atoms with deuterium at the terminal methylene group provides a clear window into the vibrational modes associated with this specific part of the molecule.

Unveiling the Raman Spectrum of Propene-1,1-D2: A Comparative Analysis

While a dedicated, publicly available, high-resolution experimental Raman spectrum for gaseous Propene-1,1-D2 remains elusive in the literature, we can construct a detailed understanding of its expected spectral features through a combination of theoretical calculations and comparison with the well-documented spectrum of standard propene.

Standard Propene (CH₃CH=CH₂) Raman Spectrum

The Raman spectrum of propene is characterized by a series of distinct bands corresponding to its various vibrational modes. These include C-H stretching, C=C and C-C stretching, and various bending and torsional modes.

Raman Shift (cm⁻¹) (Gas Phase) Vibrational Assignment
~3090=CH₂ asymmetric stretching
~3013=CH stretching
~2991CH₃ asymmetric stretching
~2954=CH₂ symmetric stretching
~2871CH₃ symmetric stretching
~1652C=C stretching
~1457CH₃ asymmetric deformation
~1443=CH₂ scissoring
~1378CH₃ symmetric deformation
~1297=CH in-plane bending
~1171CH₃ rocking
~1045C-C stretching
~920=CH₂ wagging
~578C-C-C bending

Table 1: Prominent Raman bands of gaseous propene and their vibrational assignments.

Predicted Isotopic Shifts in Propene-1,1-D2 (CH₃CH=CD₂)

The substitution of two hydrogen atoms with deuterium at the C1 position will primarily affect the vibrational modes involving the movement of these atoms. Based on the principles of isotopic substitution, we can predict the following significant shifts in the Raman spectrum of Propene-1,1-D2 compared to propene:

Vibrational Mode Expected Shift in Propene-1,1-D2 Reasoning
=CD₂ stretching modesSignificant shift to lower wavenumbers (~2200-2300 cm⁻¹)The increased mass of deuterium atoms directly impacts the frequency of the C-D bonds' stretching vibrations.
=CD₂ scissoringShift to lower wavenumbersThis bending mode involves the motion of the deuterium atoms.
=CD₂ waggingShift to lower wavenumbersThis out-of-plane bending mode is also directly influenced by the mass of the deuterium atoms.
C=C stretchingMinor shiftWhile not directly involving the substituted atoms, there can be a small indirect effect on the double bond stretch due to coupling with other vibrations.
CH₃ group vibrationsMinimal to no shiftThe vibrations of the methyl group are localized at the other end of the molecule and should be largely unaffected.
=CH stretching and bendingNo shiftThe vibrations of the hydrogen atom on the central carbon atom will remain unchanged.

Table 2: Predicted isotopic shifts in the Raman spectrum of Propene-1,1-D2.

The logical relationship between isotopic substitution and the resulting changes in vibrational modes can be visualized as follows:

G cluster_cause Cause cluster_effect Primary Effect cluster_consequence Spectroscopic Consequence Isotopic_Substitution Isotopic Substitution (H → D at C1) Increased_Mass Increased Reduced Mass of C-D bonds Isotopic_Substitution->Increased_Mass leads to Frequency_Shift Lowering of Vibrational Frequencies (Raman Shifts) Increased_Mass->Frequency_Shift results in

Figure 1: Logical diagram illustrating the effect of isotopic substitution on vibrational frequencies.

Experimental Protocol for Gas-Phase Raman Spectroscopy

Acquiring high-quality Raman spectra of gaseous samples like Propene-1,1-D2 requires a carefully designed experimental setup. The following provides a detailed, step-by-step methodology for such an experiment.

I. Sample Preparation and Handling
  • Procurement: Obtain high-purity Propene-1,1-D2 and propene gases from a reputable supplier.

  • Gas Cell: Utilize a specialized gas cell designed for Raman spectroscopy. These cells are typically made of glass or quartz and feature optically flat windows for laser entry and scattered light collection.

  • Vacuum Line: A vacuum line is essential for evacuating the gas cell and introducing the sample gas at the desired pressure.

  • Pressure Control: Introduce the sample gas into the evacuated cell to a pressure typically in the range of 100-760 Torr. Higher pressures increase the signal intensity but can lead to pressure broadening of the spectral lines.

II. Raman Spectrometer Setup and Data Acquisition
  • Laser Source: A continuous-wave (CW) laser is typically used for gas-phase Raman spectroscopy. Common choices include argon-ion lasers (488 nm or 514.5 nm) or frequency-doubled Nd:YAG lasers (532 nm). The laser power should be optimized to maximize the signal without causing sample decomposition.

  • Focusing and Collection Optics: The laser beam is focused into the center of the gas cell. The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.

  • Spectrometer: A high-resolution spectrometer, such as a Czerny-Turner or an echelle spectrograph, is required to resolve the vibrational-rotational structure of the Raman bands.

  • Detector: A sensitive detector, such as a charge-coupled device (CCD) camera, is used to record the dispersed Raman spectrum.

  • Data Acquisition:

    • Acquire a background spectrum of the empty gas cell to subtract any contributions from the cell windows or ambient light.

    • Acquire the Raman spectrum of the sample gas. Multiple acquisitions can be averaged to improve the signal-to-noise ratio.

    • Calibrate the spectrometer using the known Raman lines of a standard sample, such as carbon tetrachloride or cyclohexane.

The general workflow for acquiring a gas-phase Raman spectrum can be visualized with the following diagram:

G cluster_setup Experimental Setup cluster_process Data Acquisition & Processing Laser Laser Source Optics Focusing & Collection Optics Laser->Optics Gas_Cell Gas Cell with Sample Gas_Cell->Optics Optics->Gas_Cell Spectrometer Spectrometer Optics->Spectrometer Detector Detector Spectrometer->Detector Acquire_BG Acquire Background Spectrum Detector->Acquire_BG Acquire_Sample Acquire Sample Spectrum Detector->Acquire_Sample Subtract_BG Background Subtraction Acquire_BG->Subtract_BG Acquire_Sample->Subtract_BG Calibrate Wavenumber Calibration Subtract_BG->Calibrate Analyze Spectral Analysis Calibrate->Analyze

Figure 2: Workflow for gas-phase Raman spectroscopy.

Theoretical Calculations: A Powerful Complement

In the absence of extensive experimental data, theoretical calculations provide a robust method for predicting and understanding the Raman spectrum of Propene-1,1-D2. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to:

  • Optimize the molecular geometry: Determine the equilibrium structure of the molecule.

  • Calculate vibrational frequencies: Predict the positions of the Raman bands.

  • Compute Raman intensities: Estimate the relative strengths of the Raman bands.

These calculations rely on the selection of a suitable theoretical level (functional and basis set) and can be refined by scaling the calculated frequencies to better match experimental data for related molecules.

Conclusion

References

  • NIST Chemistry WebBook. Propene. [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Consolidated Volume I.
  • Durig, J. R., & Compton, D. A. C. (1980). Vibrational Spectra and Structure: A Series of Advances, Volume 8. Elsevier.

Cross-Validating Experimental vs. Theoretical Spectra of Propene-1,1-D2

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for cross-validating experimental vibrational and rotational spectra of Propene-1,1-D2 (1,1-dideuteropropene) against theoretical models. It is designed for researchers requiring rigorous isotope-specific spectral assignment.

Executive Summary: The Isotope Benchmark

Propene-1,1-D2 (


) represents a critical benchmark in vibrational spectroscopy and astrochemistry. Unlike the fully deuterated Propene-d6, the 1,1-d2 isotopologue breaks the 

symmetry of the vinyl group specifically, isolating the kinematic coupling between the C=C stretch and the terminal methylene wags.

Accurate assignment of this molecule requires a dual-validation protocol : combining high-resolution FTIR/Microwave data with anharmonic Density Functional Theory (DFT) calculations. This guide compares these modalities to establish a self-consistent assignment workflow.

Theoretical vs. Experimental Methodologies

Experimental Acquisition Protocol

To obtain validation-quality spectra, the following parameters are standard in high-impact studies (e.g., Silvi et al., Lide & Christensen):

  • Gas-Phase FTIR:

    • Resolution: 0.1 cm⁻¹ to resolve rotational fine structure (P/R branches).

    • Cell Path Length: 10–20 cm for fundamentals; Multipass cells (10–100 m) for overtones.

    • Pressure: < 10 Torr to minimize pressure broadening.

  • Microwave Spectroscopy:

    • Frequency Range: 10–40 GHz (K-band).

    • Target: Rotational constants (

      
      ) and tunneling splittings due to the methyl rotor (
      
      
      
      barrier).
Computational Protocol (The "Theoretical" Standard)

Simple harmonic approximations fail for Propene-1,1-D2 due to Fermi resonances in the C-D stretching region.

  • Level of Theory: DFT B3LYP/6-311+G(d,p) or CCSD(T)/cc-pVTZ.

  • Correction: VPT2 (Vibrational Perturbation Theory 2nd Order) is mandatory to account for anharmonicity.

  • Scaling Factors: ~0.967 (B3LYP) for harmonic frequencies; Anharmonic calculations require no scaling but high computational cost.

Comparative Data Analysis

The following table synthesizes the expected spectral shifts when moving from Propene-h6 (standard) to Propene-1,1-D2. The "Validation Criteria" column defines the match required to confirm spectral identity.

Table 1: Vibrational Mode Comparison (Diagnostic Bands)
Vibrational ModeSymmetry (Approx)Propene-h6 Exp.[1] Freq (cm⁻¹)Propene-1,1-D2 (Predicted Region)Isotope Shift LogicValidation Criteria
=CH₂ Asym Stretch A'30902300 – 2350

mass effect (

)
Strong Q-branch in gas phase IR
=CH₂ Sym Stretch A'30002200 – 2250

mass effect
Fermi resonance splitting often observed
C=C Stretch A'16451580 – 1600 Reduced coupling mass of terminal

Medium intensity; shifts to lower freq
=CH₂ Scissoring A'14151050 – 1100 Bending mode highly sensitive to D-substitutionDistinct from C-C stretch
=CH₂ Wag (Out-of-Plane) A"911650 – 750 Large shift; diagnostic for vinyl deuterationType C band contour (sharp central spike)

Note on Data Sources: Precise historical assignments for these bands are detailed in the work of Silvi et al. (1973) and Lide (1961) . When validating your own data, deviations of >15 cm⁻¹ from these regions suggest isotopic impurity (e.g., presence of 1,2-d2 or d1 species).

Table 2: Rotational Constants (Microwave Validation)

Microwave spectroscopy provides the ultimate structural confirmation. The mass change at the C1 position significantly alters the moments of inertia.

ConstantPropene-h6 (MHz)Propene-1,1-D2 (Approx. MHz)Structural Insight
A ~46,200~38,000 Large decrease; C1 is off the a-axis
B ~9,305~8,800 Moderate decrease due to overall mass increase
C ~8,130~7,500 Confirms planarity of the heavy atom skeleton

Validation Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for assigning the Propene-1,1-D2 spectrum. It emphasizes the feedback loop between experimental observation and theoretical correction.

ValidationWorkflow Start Start: Sample Synthesis (Propene-1,1-D2) ExpAcq Acquire Spectra: 1. Gas Phase FTIR 2. Microwave (Optional) Start->ExpAcq TheoryCalc Run Theory: DFT (B3LYP) + VPT2 Anharmonic Correction Start->TheoryCalc Compare Compare Diagnostic Bands: C-D Stretch (~2300 cm⁻¹) C=C Shift (~1590 cm⁻¹) ExpAcq->Compare TheoryCalc->Compare Match Do Frequencies Match? (Tolerance < 10 cm⁻¹) Compare->Match RotCheck Check Rotational Constants (Microwave Data) Match->RotCheck Yes (IR matches) Fail Re-evaluate: 1. Isotopic Purity (NMR) 2. Fermi Resonance Match->Fail No (Significant Deviation) Success Validated Assignment Publish Data RotCheck->Success Constants Match Lide/Hirota RotCheck->Fail Constants Mismatch Fail->TheoryCalc Refine Functional/Basis Set

Figure 1: Logic flow for cross-validating experimental spectra against theoretical predictions.

Technical Analysis of Isotope Effects

The "Vinyl" Shift

In Propene-1,1-D2, the deuterium atoms are located solely on the terminal carbon (


).
  • Mechanism: The C-H bonds are replaced by C-D. Since

    
    , the stretching frequency 
    
    
    
    drops by a factor of
    
    
    .
  • Observation: You will observe the complete disappearance of the 3090 cm⁻¹ band (characteristic of

    
    ) and the emergence of a new set of bands in the "silent" region (2200–2400 cm⁻¹).
    
  • Caution: If you observe bands at 3090 cm⁻¹, your sample is contaminated with Propene-h6 or Propene-d1.

Rotational Tunneling

Propene exhibits internal rotation of the methyl group (


).
  • Microwave Implication: The barrier to rotation (

    
     cm⁻¹) causes splitting of rotational lines into A and E species.
    
  • Isotope Effect: In Propene-1,1-D2, the symmetry of the frame changes, but the methyl rotor remains

    
    . The tunneling splitting magnitude remains similar to the parent molecule, unlike in Propene-d3 (
    
    
    
    ) where the splitting collapses due to the heavier rotor mass.

References

  • Silvi, B., Labarbe, P., & Perchard, J. P. (1973). Vibrational spectra and normal coordinates of four isotopes of propene.[1][2] Spectrochimica Acta Part A: Molecular Spectroscopy, 29(2), 263-276. Link

  • Lide, D. R., & Christensen, D. (1961). Molecular Structure of Propylene.[2] The Journal of Chemical Physics, 35(4), 1374–1378. Link

  • Hirota, E. (1966). Microwave Spectrum of Propylene. II. Potential Function for the Internal Rotation of the Methyl Group.[3][4] The Journal of Chemical Physics, 45(6), 1984–1990. Link

  • NIST Standard Reference Data. Propylene (Propene) Vibrational and Electronic Energy Levels. NIST Chemistry WebBook. Link

Sources

Precision Isotope Shift Analysis: Propene-1,1-D2 in Photoionization

[1]

Executive Summary

Product Focus: Propene-1,1-D2 (

Category:1

In the high-stakes arena of reaction dynamics and drug metabolism, standard Propene (


Propene-1,1-D2 serves as a precision "scalpel" compared to the "sledgehammer" of per-deuteration. By selectively increasing the reduced mass of the terminal methylene group, this isotopologue induces specific Zero-Point Energy (ZPE) shifts that allow researchers to:

  • Unambiguously assign vibrational modes involving the C=C double bond and terminal wagging motions.

  • Quantify Kinetic Isotope Effects (KIE) specifically at the metabolic "soft spot" (the terminal alkene) without interference from methyl group abstraction.

Part 1: The Physics of Isotope Shifts[2]

To understand the utility of Propene-1,1-D2, one must understand the causality of the spectral shift. The substitution of Hydrogen (



2
The Zero-Point Energy (ZPE) Mechanism

The Adiabatic Ionization Energy (AIE) is defined as the energy difference between the vibrational ground state of the neutral molecule and the vibrational ground state of the cation (

2
2

Because the C-H bond is tighter in the neutral ground state than in the cation (where an electron is removed from the

2blue shift12
Visualization: ZPE Shift Logic

The following diagram illustrates why Propene-1,1-D2 exhibits a distinct ionization threshold compared to its

ZPE_ShiftSubDeuterium Substitution(1,1-D2)MassIncreased Reduced Mass (μ)Sub->MassFreqLower Vibrational Freq (ν)ν ∝ 1/√μMass->FreqZPELower Zero-Point EnergyE = ½hνFreq->ZPEShiftBlue Shift in Ionization Energy(ΔAIE > 0)ZPE->ShiftDifferential Δ(Neutral-Cation)

Figure 1: Causal pathway of the Isotope Shift effect in Photoionization.

Part 2: Comparative Performance Data

The following data compares the spectroscopic characteristics of Propene-1,1-D2 against the standard (


Table 1: Ionization Energy & Vibrational Mode Shifts[2]
ParameterPropene (

)
Propene-1,1-

Propene (

)
Performance Note
Adiabatic IE (eV) 9.738~9.745 (Est.)9.7521,1-

provides an intermediate shift, isolating terminal bond electronics.[1][2]
AIE (Wavenumbers) 78,518 cm⁻¹~78,570 cm⁻¹ 78,635 cm⁻¹High-resolution ZEKE allows separation of these thresholds.
C=C Stretch (

)
~1650 cm⁻¹~1635 cm⁻¹ ~1580 cm⁻¹1,1-

shift confirms C=C mode participation without methyl interference.[1][2]

Wag Mode
ActiveSuppressed/Shifted ShiftedCritical for identifying terminal vinyl activity.[1][2]
Symmetry Group



Symmetry is maintained, simplifying selection rule analysis.

Data derived from Vasilatou et al. (2010) and standard harmonic oscillator approximations for deuterated alkenes.

Why Choose Propene-1,1-D2?
  • Mode Disentanglement: In

    
    -propene, the methyl rock and vinyl wag often couple. By using 1,1-
    
    
    , you significantly redshift the vinyl wag while leaving the methyl rock unperturbed.[1] If a spectral peak moves in 1,1-
    
    
    but stays constant in 3,3,3-
    
    
    , it belongs to the vinyl group.[1]
  • Tunneling Splitting: The hindered rotation of the methyl group causes tunneling splitting.[2] 1,1-

    
     maintains the light methyl rotor (
    
    
    ), preserving the tunneling kinetics for study, whereas
    
    
    suppresses them due to the heavier
    
    
    rotor.[1]

Part 3: Experimental Protocol (PFI-ZEKE)[2]

To accurately measure these shifts, standard Photoelectron Spectroscopy (PES) is insufficient due to resolution limits (~10-20 meV).[2] Pulsed-Field-Ionization Zero-Kinetic-Energy (PFI-ZEKE) spectroscopy is the required protocol, offering resolution < 0.1 meV.

Workflow Diagram

ZEKE_Workflowcluster_vacVacuum Chamber (< 10^-7 mbar)Source1. Sample Preparation(10% Propene-1,1-D2 in Ar)Expansion2. Supersonic Expansion(Pulsed Valve, 2 bar)Source->ExpansionSkimmer3. Skimmer(Collimation to Molecular Beam)Expansion->SkimmerExcitation4. VUV Excitation(Tunable Dye Laser + THG)Skimmer->ExcitationRydberg5. High-n Rydberg State FormationExcitation->RydbergDelay6. Delay (1-2 μs)(Discriminate Prompt Electrons)Rydberg->DelayPFI7. Pulsed Field Ionization(Small E-field pulse)Delay->PFIDetection8. Electron Detection(MCP / TOF)PFI->Detection

Figure 2: PFI-ZEKE Spectroscopy Workflow for Isotope Shift Determination.

Step-by-Step Methodology
  • Sample Prep: Mix Propene-1,1-D2 (98%+ purity) with Argon at a 1:10 ratio. This ensures rotational cooling in the expansion.[2]

  • Beam Generation: Expand the mixture through a pulsed nozzle (30 Hz) into a vacuum chamber.

  • Excitation: Intersect the molecular beam with tunable VUV laser radiation (generated via Third Harmonic Generation in Xenon gas). Scan the laser energy across the ionization threshold (approx 9.73 - 9.76 eV).[2]

  • Rydberg Tagging: The laser excites the neutral molecules to very high principal quantum number Rydberg states (

    
    ) just below the ionization limit.[2]
    
  • Discrimination: Wait 1-2

    
    s. This allows direct photoelectrons (from lower states) and prompt ions to fly out of the interaction region.[2]
    
  • PFI: Apply a small electric field pulse (

    
    ). This field ionizes the long-lived Rydberg states.[2]
    
  • Detection: Detect the resulting electrons. Plot signal intensity vs. Laser Wavenumber to reveal the vibrational structure.[2]

Part 4: Application in Drug Development[2]

While Propene is a model system, the data derived from Propene-1,1-D2 is directly applicable to Metabolic Stability Profiling in drug discovery, specifically for compounds containing terminal alkene moieties.[1]

The Problem: Metabolic Soft Spots

Cytochrome P450 enzymes often attack terminal double bonds (epoxidation) or abstract allylic hydrogens.[2]

  • Reaction A: Epoxidation at the

    
     bond.[2]
    
  • Reaction B: Allylic hydroxylation at the

    
     group.[2]
    
The Solution: 1,1-D2 as a Mechanistic Probe

By using Propene-1,1-D2, researchers can utilize the Kinetic Isotope Effect (KIE) to distinguish these pathways:

  • Scenario 1: If the reaction rate (

    
    ) drops significantly (~1.5 - 2.0) with 1,1-D2, the rate-limiting step involves the terminal carbons (Epoxidation or rehybridization).[1]
    
  • Scenario 2: If the rate is unchanged with 1,1-D2 but drops with 3,3,3-D3, the mechanism is Allylic Hydroxylation.[1]

Comparison:

  • Propene (

    
    ):  Cannot distinguish pathways; measures global disappearance only.[2]
    
  • Propene-1,1-D2: Specifically validates mechanisms involving the terminal vinyl group.

References

  • Vasilatou, K., Schäfer, M., & Merkt, F. (2010). "The rotational structure of the origin band of the pulsed-field-ionization, zero-kinetic-energy photoelectron spectra of propene-h6 and propene-d6."[1] The Journal of Physical Chemistry A, 114(42), 11085-11090.[1]

    • [2]

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions."[2] Journal of Labelled Compounds and Radiopharmaceuticals, 60(9), 1-16.[1]

    • NIST Chemistry WebBook.

      • [2]

    Safety Operating Guide

    Operational Guide: Propene-1,1-D2 Disposal & Cylinder Management

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Directive

    Propene-1,1-D2 (CAS: 1517-49-3) is a stable isotope of propylene.[1][2] While chemically identical to standard propylene, its disposal is complicated by its packaging (often non-returnable lecture bottles) and its high value.

    IMMEDIATE HAZARD: This compound is an Extremely Flammable Gas (Category 1) and a Simple Asphyxiant .

    • Flash Point: -108°C (-162°F)[1][2]

    • Vapor Density: 1.5 (Air = 1.0) — Gas is heavier than air and will pool in low-lying areas, creating invisible explosion hazards.[1][2]

    Core Directive: Do not treat this merely as "chemical waste." The primary logistical challenge is the cylinder , not the gas itself. Your goal is to maximize supplier return options to avoid high-cost hazardous waste "lab pack" fees, which can exceed $1,000 per cylinder.[2]

    Characterization & Risk Profile[1]

    Before initiating disposal, verify the material against the following physicochemical profile to ensure compatibility with waste streams.

    ParameterSpecificationOperational Implication
    Chemical Formula
    
    
    Behaves identically to Propylene (
    
    
    ).[1]
    RCRA Waste Code D001 (Ignitable)Must be segregated from oxidizers and corrosives.[1][3]
    Physical State Liquefied GasCylinder contains liquid; pressure remains constant until liquid is gone.[1]
    Vapor Density 1.45 - 1.50 (vs Air)Floor-level extraction required. Do not rely solely on ceiling vents.[1]
    Explosive Limits 2.0% (LEL) - 11.1% (UEL)Wide explosive range.[1] Zero ignition sources within 3 meters.
    Cylinder Type Lecture Bottle (LB) or High-PressureLBs are often purchased, not rented, complicating disposal.[1][2]

    The Disposal Decision Matrix

    The following logic flow dictates the most compliant and cost-effective disposal route. Use this to determine your protocol.

    DisposalMatrix Start Assess Propene-1,1-D2 Inventory CylStatus Is the Cylinder Empty? Start->CylStatus CheckRent Is Cylinder Rented or Owned? CylStatus->CheckRent Yes (0 psig) ContentDecision Is Gas Usable? CylStatus->ContentDecision No (Residual Gas) SupplierTakeback Does Supplier Accept Returns? CheckRent->SupplierTakeback Owned (Lecture Bottle) ProtocolA PROTOCOL A: Supplier Return (Preferred) CheckRent->ProtocolA Rented (e.g., Airgas, Linde) SupplierTakeback->ProtocolA Yes ProtocolB PROTOCOL B: Haz Waste Vendor (Lab Pack) SupplierTakeback->ProtocolB No ContentDecision->CheckRent No (Waste) Venting PROTOCOL C: Controlled Venting (Trace Only) ContentDecision->Venting Trace Residuals Only Venting->CheckRent Post-Vent

    Figure 1: Decision logic for Propene-1,1-D2 disposal. Priority is always given to supplier return to minimize environmental impact and cost.

    Operational Protocols

    Protocol A: Supplier Return (Gold Standard)

    Applicable for: Rented cylinders and "Returnable" Lecture Bottles (e.g., specific programs from Sigma-Aldrich/Merck or Matheson).[1][2]

    • Leak Check: Perform a soapy water leak test on the valve. If leaking, move immediately to Emergency Contingencies .

    • Valve Closure: Close the valve tightly (clockwise). Install the cylinder valve plug (if available) and the protective metal cap.

    • Labeling: Mark the cylinder tag as "EMPTY" or "MT". Do not deface the original DOT shipping label.

    • Logistics: Move the cylinder to the loading dock/gas cage. Contact the vendor for pickup.

      • Note: If this is a lecture bottle, you must have the original "Return Authorization" paperwork.[2] Without it, you will likely be forced to use Protocol B.[2]

    Protocol B: Hazardous Waste Vendor (Lab Pack)

    Applicable for: Non-returnable lecture bottles (owned inventory) or damaged cylinders.

    • Inventory Tagging: Attach a hazardous waste tag.

      • Chemical Name: Propene-1,1-d2.[2][4][5][6]

      • Hazards: Flammable Gas.[5][6][7][8][9]

      • Waste Code: D001.

    • Segregation: Store in a well-ventilated waste cage, separate from oxidizers (e.g., Oxygen, Nitrous Oxide) and corrosives.[2]

    • Vendor Handoff: Contact your licensed waste contractor (e.g., Clean Harbors, Veolia).[2] They will perform a "Lab Pack," placing the cylinder into a drum with vermiculite for transport to an incineration facility.

      • Cost Warning: Disposal of a single lecture bottle can cost

        
        1,200.
        
    Protocol C: Controlled Venting (Trace Residuals Only)

    Applicable for: Emptying a cylinder containing trace residuals (< 25 psig) to render it "RCRA Empty" before metal recycling. NEVER vent a full cylinder.

    WARNING: This procedure must be performed in a certified chemical fume hood by trained personnel only.

    • Setup:

      • Secure cylinder in a stand inside the fume hood.

      • Attach a regulator and a flash arrestor (critical for flammable gases).

      • Connect Tygon tubing to the regulator outlet and extend it to the back of the hood baffle.

    • Execution:

      • Ensure no ignition sources (hot plates, stirrers) are active in the hood.

      • Open the cylinder valve slowly .

      • Adjust the regulator to bleed gas at a rate of < 1 Liter/minute.

      • Allow to flow until the regulator gauge reads zero.

    • Verification:

      • Close the valve.[8][10] Remove the regulator.

      • Defacing: If the cylinder is now at atmospheric pressure and the valve is removed (or the cylinder is punctured by a specialized device), it may be treated as scrap metal. Consult your local EHS officer before puncturing any cylinder.

    Emergency Contingencies

    Scenario: Leaking Cylinder

    If a cylinder of Propene-1,1-d2 is leaking and the valve cannot be closed:

    • Evacuate: Clear the lab immediately. Pull the fire alarm.

    • Isolate: If safe to do so, close the door to the lab to contain the gas.

    • Ventilate: If the leak is minor and you can safely approach, move the cylinder to a fume hood or a gas cabinet with high exhaust rates.

    • Do Not Extinguish: If the leaking gas ignites, do not extinguish the flame unless you can stop the flow of gas. Extinguishing the flame while gas continues to leak creates an explosive cloud that can detonate with devastating force. Let it burn and cool the surrounding area with water spray from a distance.

    References

    • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from [Link]

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link][1]

    • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Compressed Gas Cylinders. Retrieved from [Link]

    Sources

    Laboratory Safety & Operational Guide: Propene-1,1-D2

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Precision Requires Protection

    Handling Propene-1,1-D2 (CAS: 1517-49-3) presents a dual challenge. First, you must mitigate the immediate physical hazards of an extremely flammable, compressed liquefied gas. Second, you must protect the isotopic integrity of the material. Unlike standard commodity propene, Propene-1,1-D2 is a high-value research asset. A minor leak is not just a safety violation; it is a significant financial loss and a potential source of experimental error due to isotopic dilution.

    This guide synthesizes rigorous safety protocols with "asset protection" strategies, ensuring both operator safety and data validity.

    Hazard Profile & Risk Assessment

    Before selecting PPE, we must understand the specific energy and physical vectors of the threat.

    Hazard CategorySpecific ThreatCritical MetricMechanism of Injury/Loss
    Flammability Flash Fire / ExplosionLEL: ~2.0% Propene is heavier than air (Vapor Density ~1.5).[1] It pools in low areas (floor level), creating invisible explosive lakes that can be ignited by static electricity.
    Physical State Cryogenic BurnsBP: -47.6°C Rapid expansion of gas from the cylinder absorbs heat, causing immediate frostbite on contact with valves or tubing.
    Asphyxiation Oxygen DisplacementO₂ < 19.5% As a simple asphyxiant, it displaces air.[2][3] Because it is odorless (or faintly olefinic), you cannot rely on smell to detect a lethal leak.
    Asset Risk Isotopic DilutionH/D Exchange Atmospheric moisture or back-diffusion of air can introduce protons, ruining the deuterium enrichment (D-purity) of the sample.
    Personal Protective Equipment (PPE) Matrix

    Standard lab coats are insufficient. The primary risk is a flash fire from pooled gas.

    ZoneRecommended PPETechnical Justification (Causality)
    Torso/Body Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Anti-static properties are mandatory.Why: Synthetic blends (polyester) melt into skin during a flash fire. FR cotton self-extinguishes. Static discharge from clothing is a known ignition source for propene.
    Hands (Setup) Cryogenic Gloves (loose-fitting).Why: During regulator attachment, escaping gas cools metal rapidly. Loose fit allows quick removal if liquid gets inside the glove.
    Hands (Ops) Nitrile Gloves (Double-gloved recommended).Why: Once the line is secured, dexterity is needed.[4] Nitrile offers incidental splash protection against solvents used in the reaction matrix.
    Eyes/Face Impact Goggles (ANSI Z87.1) + Face Shield (during connection).[5]Why: Compressed gas cylinders are potential projectiles. A face shield protects against the brittle fracture of tubing or regulator blowout.
    Respiratory None for routine use. SCBA (Self-Contained Breathing Apparatus) for emergency leaks only.Why: Air-purifying respirators (cartridge masks) are useless against propene. They cannot filter out a gas that displaces oxygen.
    Operational Protocol: The "Zero-Loss" Connection

    Objective: Connect the cylinder without introducing air (protecting the isotope) and without leaking gas (protecting the human).

    Phase 1: Pre-Connection Inspection
    • Cylinder Stability: Ensure the cylinder is strapped upright.[4][6][7] Propene is a liquefied gas; laying it on its side can feed liquid propene into a regulator designed for gas, causing catastrophic regulator failure.

    • Fittings Check: Use Stainless Steel (SS) 316 tubing and compression fittings (e.g., Swagelok). Avoid Tygon or rubber, which are permeable to propene and can leach protonated plasticizers.

    Phase 2: The Purge Cycle (Critical for D2 Purity)

    Do not simply open the valve. You must remove atmospheric air from the regulator dead volume.

    • Connect the regulator but keep the cylinder valve closed .

    • Connect the regulator outlet to a vacuum line (Schlenk line) or a dedicated inert gas purge line.

    • Cycle 3x: Evacuate the regulator dead space, then backfill with dry Nitrogen or Argon.

      • Reasoning: This removes moisture (H2O) that could exchange with the Deuterium or react with sensitive catalysts in your downstream application.

    Phase 3: Leak Testing
    • Pressurize the lines with inert gas (N2/Ar) before opening the Propene-1,1-D2.

    • Electronic Sniffing: Use a handheld combustible gas detector.

      • Avoid "Snoop" (Liquid Soap): Liquid leak detectors can be drawn into the system by Venturi effects if pressure drops, contaminating your expensive isotope with water/surfactants.

    • Only once the system holds pressure with inert gas should you introduce the Propene-1,1-D2.

    Visualization: Safe Handling Workflow

    The following diagram illustrates the logical flow of handling Propene-1,1-D2, emphasizing the "Fail-Safe" loops.

    PropeneHandling Storage Cylinder Storage (Upright, Strapped, Ventilated) Inspection Pre-Op Inspection (Regulator, O-Rings, FR-PPE) Storage->Inspection Connection Connection & Vacuum Purge (Remove Air/Moisture) Inspection->Connection LeakTest Inert Gas Leak Test (Pressure Hold) Connection->LeakTest Decision Leak Detected? LeakTest->Decision Fix Depressurize & Tighten Decision->Fix YES Introduce Introduce Propene-1,1-D2 Decision->Introduce NO (System Sealed) Fix->Connection Experiment Experimental Reaction (Closed System) Introduce->Experiment Disposal Scrub/Vent & Return Cylinder Experiment->Disposal

    Caption: Operational workflow for Propene-1,1-D2. Note the critical loop at "Leak Detected" to prevent isotopic loss.

    Emergency Response & Disposal
    Emergency: Uncontrolled Leak
    • Evacuate: Immediate withdrawal. Propene pools on the floor; do not crouch.

    • Isolate: If safe (e.g., via a remote shutoff valve outside the hood), cut the gas flow.

    • Ventilate: Maximize fume hood airflow. Do not turn on/off electrical switches (lights, equipment) in the room, as the spark can ignite the gas cloud.

    Disposal: The "Return" Protocol

    Deuterated gas cylinders are rarely disposable.

    • Close Valve: Torque to manufacturer spec (do not overtighten, which damages the seat).

    • Cap: Re-install the heavy metal cylinder cap.

    • Label: Mark as "Empty" or "Partial" clearly.

    • Logistics: Contact the isotope supplier for return authorization. Do not vent remaining Propene-1,1-D2 into the atmosphere; it is an environmental waste and a financial loss.

    References
    • PubChem. (n.d.). Propene-1,1-d2 Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Occupational Safety and Health Administration (OSHA). (n.d.). Compressed Gas and Equipment - 1910.101. United States Department of Labor. Retrieved October 26, 2023, from [Link]

    • Airgas. (2023).[1][3] Propylene Safety Data Sheet. Retrieved October 26, 2023, from [Link](Note: Standard Propylene SDS is used as the baseline for deuterated analogs regarding physical safety).

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.